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Guanine-15N5

Cat. No.: B12382927
M. Wt: 156.09 g/mol
InChI Key: UYTPUPDQBNUYGX-CIKZIQIKSA-N
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Description

Guanine-15N5 is a useful research compound. Its molecular formula is C5H5N5O and its molecular weight is 156.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5O B12382927 Guanine-15N5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5O

Molecular Weight

156.09 g/mol

IUPAC Name

2-(15N)azanyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1

InChI Key

UYTPUPDQBNUYGX-CIKZIQIKSA-N

Isomeric SMILES

C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2]

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

What is Guanine-15N5 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

Guanine-15N5: A Technical Guide for Researchers

Introduction

This compound is a stable isotope-labeled form of guanine, a fundamental purine base found in DNA and RNA.[1][2] In this molecule, all five nitrogen atoms have been enriched with the heavy isotope Nitrogen-15 (¹⁵N). This isotopic substitution makes this compound an invaluable tool in various research applications, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Its use allows for the precise tracking and characterization of guanine and its derivatives in complex biological systems.

Chemical Structure

The chemical structure of this compound is identical to that of natural guanine, with the exception of the isotopic composition of its nitrogen atoms. The molecule consists of a fused pyrimidine-imidazole ring system. The systematic IUPAC name for this compound is 2-(amino-¹⁵N)-1,7-dihydro-6H-purin-6-one-1,3,7,9-¹⁵N₄. The ¹⁵N labels are located at positions 1, 3, 7, and 9 within the purine ring structure, as well as in the exocyclic amino group at position 2.

Quantitative and Physical Data

The key properties of this compound are summarized in the table below. These values are essential for experimental design, including sample preparation and analytical calculations.

PropertyValueSource(s)
CAS Number 168566-53-8
Molecular Formula C₅H₅[¹⁵N]₅O
Molecular Weight ~156.09 g/mol
Isotopic Purity ≥ 98% atom ¹⁵N
Chemical Purity ≥ 98%
Appearance White to Pale Yellow Solid
Solubility - Slightly soluble in Acetonitrile (0.1-1 mg/ml)- Sparingly soluble in Water (1-10 mg/ml)- Soluble in Aqueous Base (Slightly)
Storage Conditions Store at room temperature or 2-8°C, away from light and moisture.
Stability ≥ 4 years under proper storage conditions.

Experimental Protocols

This compound is frequently utilized in NMR spectroscopy to study the structure, dynamics, and interactions of nucleic acids (DNA and RNA). Below is a representative protocol for a Heteronuclear Single Quantum Coherence (HSQC) NMR experiment, a common application for ¹⁵N-labeled compounds.

Protocol: 2D ¹⁵N-¹H HSQC NMR for Nucleic Acid Analysis

Objective: To obtain a 2D correlation spectrum of a ¹⁵N-labeled DNA or RNA sample to observe the chemical environments of the guanine nitrogens and their attached protons.

1. Sample Preparation:

  • Synthesis/Incorporation: Synthesize the DNA or RNA oligonucleotide of interest using this compound phosphoramidite as one of the building blocks. Alternatively, for larger RNA molecules, express the RNA in vitro using ¹⁵N-labeled Guanosine Triphosphate (GTP).

  • Purification: Purify the labeled nucleic acid using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Buffer Preparation: Dissolve the purified sample in a suitable NMR buffer. A typical buffer might be 25 mM sodium phosphate, 25 mM NaCl, at pH 6.0-6.5. The lower pH range helps to slow the exchange rate of imino protons with the solvent.

  • Final Sample: The final sample concentration should be between 0.5 and 1 mM. Add 5-10% Deuterium Oxide (D₂O) to the final volume for the spectrometer's lock system. The final volume should be approximately 400-600 µL for standard NMR tubes.

2. NMR Spectrometer Setup:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Tuning and Matching: Insert the sample and tune the probe for the ¹H and ¹⁵N frequencies.

  • Locking and Shimming: Lock onto the D₂O signal and perform shimming to optimize the magnetic field homogeneity.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N channels.

3. Data Acquisition:

  • Experiment Selection: Load a standard 2D ¹⁵N-¹H HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on Bruker systems), which is designed for sensitivity enhancement and includes water suppression.

  • Spectral Parameters:

    • Set the ¹H carrier frequency (offset) on the water resonance.

    • Set the ¹⁵N carrier frequency to the center of the expected guanine nitrogen chemical shift range (approximately 150-160 ppm for imino nitrogens, but a wider range may be needed to observe all sites).

    • Define the spectral widths for both ¹H (e.g., 16 ppm) and ¹⁵N (e.g., 40-50 ppm) dimensions to encompass all expected signals.

  • Acquisition: Run the experiment. The acquisition time can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

4. Data Processing and Analysis:

  • Processing: Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction in both dimensions.

  • Analysis: The resulting 2D spectrum will show correlations (peaks) between each ¹⁵N nucleus and its directly bonded proton(s). For guanine, this allows for the observation of imino (N1-H) and amino (N2-H₂) groups, providing insights into base pairing, hydrogen bonding, and structural perturbations upon ligand binding.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of Guanine with all five nitrogen atoms labeled as ¹⁵N.

Experimental Workflow for ¹⁵N HSQC NMR

NMR_Workflow Workflow for ¹⁵N HSQC NMR using this compound cluster_A 1. Sample Preparation cluster_F 2. Spectrometer Setup cluster_I 3. Data Acquisition cluster_M 4. Data Processing & Analysis A Sample Preparation B Incorporate this compound into DNA/RNA C Purify Labeled Nucleic Acid (HPLC/PAGE) B->C D Dissolve in NMR Buffer (pH 6.0-6.5) with 10% D₂O C->D E Transfer to NMR Tube (0.5-1.0 mM) D->E G Tune Probe (¹H & ¹⁵N), Lock, and Shim E->G F NMR Spectrometer Setup H Calibrate Pulse Widths G->H J Load 2D ¹⁵N-¹H HSQC Pulse Sequence H->J I Data Acquisition K Set Spectral Parameters (Offsets, Widths) J->K L Acquire Data (Hours to Days) K->L N Fourier Transform, Phase & Baseline Correction L->N M Data Processing & Analysis O Analyze ¹⁵N-¹H Correlations for Structural Insights N->O

Caption: A typical workflow for a biomolecular NMR experiment using ¹⁵N-labeled guanine.

References

Exploring Guanine Metabolism with ¹⁵N Labeled Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of ¹⁵N labeled compounds in the study of guanine metabolism. Guanine, a fundamental component of nucleic acids and a key player in cellular signaling and energy metabolism, has complex metabolic pathways that are often dysregulated in disease states, including cancer and neurological disorders. The use of stable isotope labeling with ¹⁵N offers a powerful and safe methodology to trace the fate of guanine and its derivatives in biological systems, enabling precise quantification of metabolic fluxes and elucidation of enzymatic mechanisms. This guide details the core metabolic pathways, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visualizations of the described processes to facilitate a deeper understanding and practical application of these techniques in research and drug development.

Guanine Metabolic Pathways

Guanine metabolism can be broadly divided into three interconnected processes: de novo synthesis, the salvage pathway, and catabolism. Understanding these pathways is crucial for interpreting data from ¹⁵N labeling studies.

1.1. De Novo Purine Synthesis

The de novo synthesis pathway builds purine nucleotides from simple precursors. This multi-step process, occurring in the cytoplasm, culminates in the formation of inosine monophosphate (IMP), the common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The conversion of IMP to GMP is a critical two-step process involving IMP dehydrogenase (IMPDH), which catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine monophosphate (XMP), followed by the amination of XMP to GMP by GMP synthase, utilizing glutamine as the nitrogen donor.

1.2. The Salvage Pathway

The salvage pathway is a highly efficient mechanism for recycling purine bases and nucleosides that are released from the breakdown of nucleic acids and nucleotides. This pathway is particularly important in tissues with high energy demands and limited de novo synthesis capacity. The key enzyme in guanine salvage is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP.

1.3. Guanine Catabolism

Excess guanine and guanosine are directed towards catabolic pathways for degradation and excretion. Guanosine is first converted to guanine by purine nucleoside phosphorylase (PNP). Guanine is then deaminated by guanine deaminase (GDA), also known as guanase, to form xanthine. Xanthine is subsequently oxidized by xanthine oxidase to uric acid, the final product of purine degradation in humans, which is then excreted in the urine.

Below are diagrams illustrating the core guanine metabolic pathways.

Guanine_Metabolism cluster_de_novo De Novo Synthesis cluster_catabolism Catabolism Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GMP Synthase Guanosine Guanosine GMP->Guanosine GDP GDP GMP->GDP Guanine Guanine Guanine->GMP HGPRT PRPP Xanthine Xanthine Guanine->Xanthine GDA Guanosine->Guanine PNP Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase GTP GTP GDP->GTP RNA RNA GTP->RNA

Overview of Guanine Metabolic Pathways.

Quantitative Data from ¹⁵N Labeling Studies

The use of ¹⁵N-labeled guanine and its precursors allows for the precise measurement of enzyme kinetics and metabolic fluxes. This quantitative data is essential for understanding the regulation of guanine metabolism and identifying potential targets for therapeutic intervention.

Enzyme Kinetic Parameters

The following tables summarize key kinetic parameters for the primary enzymes involved in guanine salvage and catabolism.

Table 1: Kinetic Parameters of Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)

SubstrateKm (µM)kcat (s⁻¹)Reference
Guanine1.5 - 86.0 - 12[1]
Hypoxanthine6 - 124.0 - 8[1]
PRPP17 - 50-[2]

Table 2: Kinetic Parameters of Guanine Deaminase (GDA)

SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Bovine BrainGuanine6.2 ± 0.21.36 ± 0.04
Human (recombinant)Guanine12 ± 9-
Rabbit LiverGuanine12.5-
Metabolite Concentrations and Excretion Rates

Quantitative analysis of guanine and its metabolites in biological fluids provides insights into the overall flux through the different metabolic pathways.

Table 3: Urinary Excretion of Guanine and its Metabolites in Healthy Humans

MetaboliteMean Excretion (nmol/24h)95% Confidence Interval (nmol/24h)Percentage of Total 8-hydroxylated Guanine SpeciesReference
Guanine212178 - 248-
8-oxo-Guanine--64%
8-oxo-Guanosine--23%
8-oxo-deoxyguanosine--13%

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ¹⁵N-labeled compounds to study guanine metabolism.

¹⁵N Labeling of Mammalian Cells in Culture

Objective: To incorporate ¹⁵N into the cellular nucleotide pool for downstream analysis by mass spectrometry or NMR.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • ¹⁵N-labeled guanine or a suitable ¹⁵N-labeled precursor (e.g., [¹⁵N₅]-Guanine, ¹⁵NH₄Cl)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Centrifuge

Protocol:

  • Culture cells in standard medium to the desired confluency.

  • Prepare the labeling medium by supplementing standard medium (lacking the unlabeled counterpart) with the ¹⁵N-labeled compound. For example, use a custom DMEM formulation lacking guanine and supplement it with [¹⁵N₅]-Guanine to a final concentration of 10-50 µM. If using a general nitrogen source like ¹⁵NH₄Cl, replace the standard ammonium salt in the medium.

  • Aspirate the standard medium from the cells and wash twice with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubate the cells for a time course determined by the experimental goals. For steady-state labeling, this may require several cell doublings. For pulse-chase experiments, a shorter incubation period is followed by a switch back to unlabeled medium.

  • To harvest, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add a small volume of ice-cold PBS and scrape the cells.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and proceed immediately to metabolite extraction.

Metabolite Extraction for LC-MS Analysis

Objective: To efficiently extract polar metabolites, including guanine and its derivatives, from labeled cells while quenching metabolic activity.

Materials:

  • Harvested cell pellet

  • 80% Methanol (pre-chilled to -80°C)

  • Liquid nitrogen

  • Centrifuge capable of reaching 20,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Place the cell pellet on dry ice.

  • Add 1 mL of pre-chilled 80% methanol to the cell pellet.

  • Immediately snap-freeze the tube in liquid nitrogen.

  • Thaw the sample on ice.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator.

  • Store the dried metabolite extract at -80°C until analysis.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water) immediately before LC-MS/MS analysis.

LC-MS/MS Analysis of ¹⁵N-Labeled Guanine Metabolites

Objective: To separate and quantify ¹⁵N-labeled guanine and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Parameters (Example):

  • Column: A reverse-phase C18 column suitable for polar analytes (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 10 minutes, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters (Example for a Triple Quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Set up transitions for both the unlabeled (¹⁴N) and labeled (¹⁵N) forms of guanine and its metabolites. For example:

    • Guanine (¹⁴N): m/z 152.1 -> 135.1

    • Guanine (¹⁵N₅): m/z 157.1 -> 140.1

    • Xanthine (¹⁴N): m/z 153.1 -> 136.1

    • Xanthine (¹⁵N₄): m/z 157.1 -> 140.1

  • Collision Energy and other source parameters: Optimize for each specific compound and instrument.

NMR Spectroscopy of ¹⁵N-Labeled Metabolites

Objective: To identify and quantify ¹⁵N-labeled metabolites and determine the position of the ¹⁵N label.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • Reconstitute the lyophilized metabolite extract in a suitable deuterated solvent (e.g., D₂O with a pH buffer).

  • Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.

  • Transfer the sample to an NMR tube.

NMR Experiments:

  • 1D ¹H NMR: To obtain a general overview of the metabolite profile.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the key experiment for observing correlations between protons and their directly attached ¹⁵N nuclei. This allows for the identification of ¹⁵N-labeled compounds and can provide information on the specific nitrogen atoms that are labeled.

  • 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): To observe long-range correlations between protons and ¹⁵N atoms, which can aid in the structural elucidation of unknown metabolites.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Identify metabolites by comparing their chemical shifts and coupling constants to databases (e.g., HMDB, BMRB) and to authentic standards.

  • Quantify the metabolites by integrating the peak areas relative to the internal standard.

Visualizations of Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and logical relationships in the study of guanine metabolism.

Experimental_Workflow Cell Culture Cell Culture 15N Labeling 15N Labeling Cell Culture->15N Labeling Introduce [15N]-Guanine Harvest Cells Harvest Cells 15N Labeling->Harvest Cells Time course Metabolite Extraction Metabolite Extraction Harvest Cells->Metabolite Extraction Quench metabolism LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Polar metabolites NMR Spectroscopy NMR Spectroscopy Metabolite Extraction->NMR Spectroscopy Structural info Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify isotopologues NMR Spectroscopy->Data Analysis Identify labeled sites Metabolic Flux\nCalculation Metabolic Flux Calculation Data Analysis->Metabolic Flux\nCalculation

A typical experimental workflow for studying guanine metabolism.

De_Novo_vs_Salvage cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Amino Acids Amino Acids IMP IMP Amino Acids->IMP Formate Formate Formate->IMP CO2 CO2 CO2->IMP Ribose-5-P Ribose-5-P Ribose-5-P->IMP GMP_denovo GMP IMP->GMP_denovo IMPDH, GMP Synthase Guanine Guanine GMP_salvage GMP Guanine->GMP_salvage HGPRT PRPP PRPP PRPP->GMP_salvage HGPRT GTP GTP GMP_salvage->GTP GMP_denovo->GTP DNA/RNA Synthesis DNA/RNA Synthesis GTP->DNA/RNA Synthesis

Comparison of De Novo and Salvage Pathways for GMP synthesis.

Conclusion

The use of ¹⁵N labeled compounds provides a robust and versatile toolkit for the detailed investigation of guanine metabolism. The methodologies outlined in this guide, from cell labeling to advanced analytical techniques, empower researchers to dissect the intricate network of guanine synthesis, salvage, and catabolism. The quantitative data derived from these experiments are invaluable for understanding the metabolic reprogramming that occurs in various diseases and for the development of novel therapeutic strategies that target these pathways. As analytical technologies continue to advance, the precision and scope of ¹⁵N-based metabolic studies will undoubtedly expand, offering even deeper insights into the critical role of guanine in cellular physiology and pathology.

References

The Principle and Application of Guanine-¹⁵N₅ in NMR Spectroscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides atomic-level insights into the structure, dynamics, and interactions of biomolecules. In the study of nucleic acids, particularly guanine-rich sequences like G-quadruplexes and RNA, the use of stable isotope labeling is indispensable for enhancing spectral resolution and sensitivity.[1] Guanine, with its five nitrogen atoms, offers multiple sites for isotopic enrichment. This guide focuses on the principles and utilization of Guanine-¹⁵N₅, where all five nitrogen atoms are substituted with the NMR-active ¹⁵N isotope, in NMR spectroscopy for drug discovery and structural biology.

Guanine-¹⁵N₅ serves as a powerful probe in NMR studies, as the ¹⁵N nucleus has a nuclear spin of 1/2, leading to sharp and well-resolved peaks, unlike the quadrupolar and often broad signals from the more abundant ¹⁴N isotope. This isotopic enrichment is crucial for overcoming the inherent challenges of NMR in studying large biomolecules, such as low chemical shift dispersion and signal overlap.[2]

Core Principles of Guanine-¹⁵N₅ in NMR Spectroscopy

The fundamental principle behind using ¹⁵N-labeled guanine in NMR is the ability to perform heteronuclear correlation experiments, most commonly the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This two-dimensional NMR technique correlates the chemical shift of a ¹⁵N nucleus with that of its directly bonded proton.[3][4] In the context of guanine, this allows for the unambiguous assignment of imino (H1) and amino (H2) protons, which are critical for determining the structure and stability of nucleic acid structures like G-quadruplexes.[5]

The imino protons of guanines involved in Hoogsteen hydrogen bonds within G-tetrads give rise to characteristic chemical shifts in the 10.5-12 ppm region of the ¹H NMR spectrum. By using ¹⁵N-labeled guanine, each imino proton signal in the ¹H spectrum can be correlated to its corresponding ¹⁵N signal in the HSQC spectrum, providing a unique fingerprint of the G-quadruplex structure. Changes in the chemical environment of these nuclei upon ligand binding, changes in ionic conditions, or structural rearrangements result in perturbations of these chemical shifts, providing valuable information on the site and nature of the interaction.

Applications in Research and Drug Development

The use of ¹⁵N-labeled guanine in NMR spectroscopy has significant applications in academic research and the pharmaceutical industry:

  • High-Resolution Structure Determination: Site-specific or uniform ¹⁵N labeling of guanine is instrumental in the complete resonance assignment of G-quadruplexes and other guanine-rich nucleic acids, a prerequisite for determining their three-dimensional structures in solution.

  • Ligand Screening and Binding Site Identification: NMR-based screening of small molecule libraries is a powerful method for identifying compounds that bind to nucleic acid targets. By monitoring the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled nucleic acid upon the addition of a potential ligand, researchers can identify binders and map the binding site at the residue level.

  • Characterization of Molecular Interactions: The magnitude of chemical shift changes can be used to determine the dissociation constant (Kd) of a ligand-nucleic acid complex, providing quantitative information about binding affinity.

  • Studying Molecular Dynamics: ¹⁵N NMR relaxation experiments can provide insights into the dynamic processes occurring within a nucleic acid on a wide range of timescales, from picoseconds to seconds. This information is crucial for understanding the conformational flexibility and functional mechanisms of these biomolecules.

Experimental Protocols

Synthesis of ¹⁵N-Labeled Guanine Nucleosides

While Guanine-¹⁵N₅ is commercially available, site-specific labeling is often desired for unambiguous assignments in larger molecules. The synthesis of specifically ¹⁵N-labeled guanosine can be achieved through chemical synthesis. For example, [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine can be synthesized and then converted to the corresponding guanosine derivatives. Another approach involves the chemoenzymatic synthesis of selectively labeled [9-¹⁵N]-Guanine, which is then grafted onto a labeled ribose to produce [9-¹⁵N]-GTP. Biosynthesis in E. coli cultured with ¹⁵NH₄Cl is a cost-effective method for producing uniformly ¹⁵N-labeled single-stranded DNA for G-quadruplex studies.

NMR Sample Preparation for G-Quadruplexes

A well-prepared sample is critical for obtaining high-quality NMR data. The following is a general protocol for preparing a ¹⁵N-labeled G-quadruplex sample:

  • Dissolution: Lyophilized, purified ¹⁵N-labeled DNA is dissolved in an appropriate NMR buffer. A common buffer is 25 mM potassium phosphate with 75-95 mM KCl at pH 7.0.

  • Solvent: For experiments observing exchangeable protons (like imino protons), the sample is prepared in 90% H₂O / 10% D₂O. For experiments observing non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.

  • Concentration: The final DNA concentration for NMR is typically in the range of 0.1 to 3 mM.

  • Annealing: To ensure proper folding into the G-quadruplex structure, the DNA solution is heated to 95°C for 10-15 minutes and then slowly cooled to room temperature.

  • Quality Control: A 1D ¹H NMR spectrum is acquired to confirm the formation of the G-quadruplex structure, characterized by the presence of imino proton resonances between 10.5 and 12 ppm.

¹H-¹⁵N HSQC Experiment

The ¹H-¹⁵N HSQC is a cornerstone experiment for studying ¹⁵N-labeled nucleic acids. The pulse sequence transfers magnetization from protons to the directly attached ¹⁵N nuclei, allows the ¹⁵N chemical shift to evolve, and then transfers the magnetization back to the protons for detection.

General Parameters for a ¹H-¹⁵N HSQC on a Bruker Spectrometer:

ParameterValueDescription
Pulse Programhsqcetf3gpsi2Sensitivity-enhanced with water flip-back.
Spectrometer Frequency600 MHz or higherHigher fields provide better resolution.
Temperature298 K (25 °C)Can be varied to study stability.
¹H Spectral Width12-16 ppmCentered around the water resonance (approx. 4.7 ppm).
¹⁵N Spectral Width30-40 ppmCentered around 115-120 ppm for amide nitrogens.
Number of Scans8-64Dependent on sample concentration.
Number of Points (t₂)2048Direct dimension (¹H).
Number of Increments (t₁)128-256Indirect dimension (¹⁵N).
Relaxation Delay1.5 - 2.0 s
Ligand Titration and Chemical Shift Perturbation (CSP) Analysis

To study the interaction of a ligand with a ¹⁵N-labeled G-quadruplex, a titration experiment is performed, and changes in the ¹H-¹⁵N HSQC spectrum are monitored.

  • Initial Spectrum: A reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled G-quadruplex is recorded.

  • Ligand Addition: Small aliquots of a concentrated stock solution of the ligand are added stepwise to the NMR sample.

  • Spectral Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired after each addition of the ligand.

  • Data Analysis: The chemical shifts of the cross-peaks are monitored. Changes in chemical shifts (Chemical Shift Perturbations or CSPs) indicate interaction. The magnitude of the CSP for each residue can be calculated using the following formula, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2 for ¹⁵N).

    CSP = sqrt( (ΔδH)² + (α * ΔδN)² )

  • Binding Site Mapping: Residues with significant CSPs are likely at or near the ligand binding site.

  • Affinity Determination: If the interaction is in the fast exchange regime on the NMR timescale (typically for Kd > ~3 µM), the dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.

Data Presentation

Quantitative data from ligand titration experiments should be summarized in a clear and structured manner.

Table 1: Chemical Shift Perturbations (CSPs) of G-quadruplex Imino Protons upon Ligand Binding

Guanine ResidueFree ¹H (ppm)Free ¹⁵N (ppm)Bound ¹H (ppm)Bound ¹⁵N (ppm)ΔδH (ppm)ΔδN (ppm)CSP (ppm)
G311.25145.311.45145.80.200.50.21
G511.80146.112.10147.00.300.90.33
G810.95144.510.98144.60.030.10.03
G1211.50145.911.52146.00.020.10.02
........................

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Experimental Workflow for G-Quadruplex Structure Determination

G_Quadruplex_Structure_Determination cluster_synthesis Isotope Labeling cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_analysis Structure Calculation synthesis Synthesis of ¹⁵N-labeled Oligonucleotide dissolution Dissolution in NMR Buffer synthesis->dissolution annealing Annealing (95°C -> RT) dissolution->annealing quality_control 1D ¹H NMR Quality Control annealing->quality_control hsqc 2D ¹H-¹⁵N HSQC quality_control->hsqc noesy 2D NOESY quality_control->noesy tocsy 2D TOCSY quality_control->tocsy assignment Resonance Assignment hsqc->assignment noesy->assignment tocsy->assignment restraints Generate Distance & Torsion Angle Restraints assignment->restraints calculation Structure Calculation (e.g., XPLOR-NIH) restraints->calculation refinement Structure Refinement calculation->refinement final_structure Final Structure Ensemble refinement->final_structure

Caption: Workflow for G-quadruplex structure determination using ¹⁵N-labeled guanine.

Experimental Workflow for NMR-based Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_screen Screening & Analysis cluster_results Results target_prep Prepare ¹⁵N-labeled G-Quadruplex Sample ref_spec Acquire Reference ¹H-¹⁵N HSQC target_prep->ref_spec ligand_prep Prepare Ligand Stock Solutions titration Stepwise Ligand Titration ligand_prep->titration ref_spec->titration hsqc_acq Acquire ¹H-¹⁵N HSQC at each step titration->hsqc_acq loop csp_analysis Chemical Shift Perturbation (CSP) Analysis hsqc_acq->csp_analysis hit_id Hit Identification csp_analysis->hit_id binding_site Binding Site Mapping csp_analysis->binding_site kd_determination Kd Determination csp_analysis->kd_determination validated_hit Validated Hit hit_id->validated_hit binding_site->validated_hit kd_determination->validated_hit

Caption: Workflow for ligand screening against a G-quadruplex using ¹⁵N HSQC.

Conclusion

The use of Guanine-¹⁵N₅ and other ¹⁵N-labeling schemes for guanine is a cornerstone of modern NMR spectroscopy for the study of nucleic acids. It provides an unparalleled level of detail about the structure, dynamics, and interactions of these important biomolecules. For researchers in structural biology and drug development, mastering these techniques is essential for elucidating the mechanisms of action of nucleic acid-targeting drugs and for the rational design of new therapeutic agents. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of ¹⁵N-labeled guanine NMR in these endeavors.

References

Methodological & Application

Enzymatic Synthesis of Guanine-15N5 Labeled Nucleotides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled nucleotides, particularly those incorporating the stable isotope ¹⁵N, are invaluable tools in biomedical research and drug development. They serve as probes in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of nucleic acids and their protein complexes. Furthermore, they are utilized as internal standards in mass spectrometry-based quantitative studies of nucleotide metabolism and cellular signaling. This application note provides detailed protocols for the enzymatic synthesis of guanine nucleotides specifically labeled with ¹⁵N at all five nitrogen positions (Guanine-¹⁵N₅), offering a robust and efficient alternative to chemical synthesis.

Two primary enzymatic strategies are presented: a salvage pathway-based approach starting from ¹⁵N-labeled Inosine Monophosphate (IMP) and a more complex de novo synthesis pathway engineering approach. The choice of method depends on the desired scale, available starting materials, and the required isotopic enrichment.

Data Presentation

The following tables summarize key quantitative data associated with the enzymatic synthesis of ¹⁵N-labeled guanine nucleotides.

Table 1: Isotopic Enrichment and Yields of Enzymatic Synthesis Methods

Labeling StrategyStarting MaterialsKey EnzymesIsotopic Enrichment of GuanineReported YieldReference
Salvage PathwayIMP, ¹⁵NH₄Cl, ATPIMP Dehydrogenase, GMP Synthetase> 98 at.% ¹⁵N at the 2-amino groupNot explicitly stated for full ¹⁵N₅[1]
De novo SynthesisGlucose, ¹⁵NH₄Cl, ¹⁵N-Glutamine, Serine, CO₂Multi-enzyme cascade (24-28 enzymes)Uniform ¹⁵N labelingUp to 66% for U-¹³C,¹⁵N-GTP; 24% for U-¹⁵N-GTP[2]

Table 2: Key Enzymes and their Functions in Guanine Nucleotide Synthesis

EnzymeAbbreviationFunction in Guanine Synthesis
Inosine-5'-monophosphate dehydrogenaseIMPDHCatalyzes the NAD⁺-dependent oxidation of IMP to Xanthosine-5'-monophosphate (XMP). This is the rate-limiting step in de novo GMP synthesis.[3][4]
Guanosine-5'-monophosphate synthetaseGMP SynthetaseCatalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine or ammonia as the nitrogen donor.[5]
Adenylate KinaseAKInterconverts adenine nucleotides (AMP, ADP, ATP) to maintain energy balance in the reaction.
Creatine KinaseCKPart of an ATP regeneration system, often used in in vitro synthesis to replenish ATP.
Guanylate KinaseGKPhosphorylates GMP to GDP.
Nucleoside Diphosphate KinaseNDKPhosphorylates GDP to GTP.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [2-amino-¹⁵N]-Guanosine Monophosphate (GMP) from Inosine Monophosphate (IMP)

This protocol focuses on labeling the 2-amino group of guanine and can be adapted for full ¹⁵N₅ labeling if ¹⁵N₅-IMP is used as a starting material.

Materials:

  • Inosine-5'-monophosphate (IMP) sodium salt

  • [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, >99 at.% ¹⁵N)

  • Adenosine-5'-triphosphate (ATP) disodium salt

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • L-Glutamine

  • Creatine phosphate

  • Recombinant IMP Dehydrogenase (IMPDH)

  • Recombinant GMP Synthetase

  • Adenylate Kinase

  • Creatine Kinase

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 0.5 M HCl

  • Neutralization Solution: 0.5 M NaOH

  • High-Performance Liquid Chromatography (HPLC) system with a suitable anion-exchange or reverse-phase C18 column.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in the Reaction Buffer:

    • 5 mM IMP

    • 20 mM ¹⁵NH₄Cl

    • 10 mM ATP

    • 5 mM NAD⁺

    • 10 mM L-Glutamine

    • 20 mM Creatine phosphate

    • Enzymes: Add IMPDH, GMP Synthetase, Adenylate Kinase, and Creatine Kinase to optimized concentrations (typically in the range of 0.1 - 1 U/mL).

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of Quenching Solution.

  • Neutralization and Preparation for Purification: Neutralize the quenched reaction mixture with an equivalent amount of Neutralization Solution. Centrifuge the mixture to pellet any precipitated protein.

  • Purification: Purify the ¹⁵N-labeled GMP from the reaction mixture using preparative HPLC.

    • Column: Anion-exchange or reverse-phase C18 column.

    • Mobile Phase: A gradient of a low concentration buffer (e.g., 50 mM potassium phosphate, pH 7.0) and a high salt buffer (e.g., 50 mM potassium phosphate, 1 M KCl, pH 7.0) or an acetonitrile gradient for reverse-phase.

    • Detection: UV absorbance at 254 nm.

  • Product Analysis: Collect the fractions corresponding to the GMP peak. Confirm the identity and purity of the product by mass spectrometry and NMR. The isotopic enrichment can be determined by mass spectrometry.

Protocol 2: De Novo Enzymatic Synthesis of Uniformly ¹⁵N-Labeled Guanosine Triphosphate (GTP)

This protocol outlines a one-pot reaction that recapitulates the de novo purine biosynthesis pathway. It requires a larger set of purified enzymes.

Materials:

  • D-Glucose

  • [¹⁵N]-Ammonium chloride (¹⁵NH₄Cl, >99 at.% ¹⁵N)

  • [¹⁵N]-L-Glutamine (>99 at.% ¹⁵N)

  • L-Serine

  • Potassium bicarbonate (KHCO₃)

  • α-Ketoglutarate

  • Creatine phosphate

  • Catalytic amounts of ATP, dATP, NADP⁺, Fumarate, and Tetrahydrofolate (THF)

  • A mixture of ~24-28 recombinant enzymes from the pentose phosphate and de novo purine synthesis pathways, as well as cofactor regeneration systems.

  • Reaction Buffer: Typically a buffered solution at physiological pH (e.g., 7.5) containing necessary cofactors and salts.

  • Purification reagents as described in Protocol 1.

Procedure:

  • Enzyme and Reagent Preparation: Prepare a master mix of all the required enzymes in the Reaction Buffer. Prepare a separate solution of the substrates and cofactors.

  • Reaction Initiation: Combine the enzyme master mix with the substrate and cofactor solution to initiate the reaction. The final concentrations of the labeled precursors are typically in the millimolar range (e.g., 1-10 mM).

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation. The reaction can take 24-48 hours to reach completion.

  • Monitoring: Monitor the formation of GTP by HPLC at regular intervals.

  • Purification and Analysis: Once the reaction is complete, purify the U-¹⁵N-GTP using a similar HPLC-based method as described in Protocol 1. Analyze the final product for purity and isotopic enrichment using mass spectrometry and NMR.

Mandatory Visualizations

Enzymatic_Synthesis_of_15N_GMP cluster_enzymes Enzymatic Conversion IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH GMP [2-amino-15N]-Guanosine-5'-monophosphate (GMP) XMP->GMP GMP Synthetase IMPDH IMP Dehydrogenase (IMPDH) NADH NADH + H+ IMPDH->NADH GMPS GMP Synthetase AMP_PPi AMP + PPi GMPS->AMP_PPi Glu Glutamate GMPS->Glu NAD NAD+ NAD->IMPDH ATP ATP ATP->GMPS Gln 15N-Glutamine Gln->GMPS

Caption: Enzymatic conversion of IMP to ¹⁵N-labeled GMP.

Experimental_Workflow start Reaction Setup (Substrates, Enzymes, Buffer) incubation Incubation (37°C, 24-48h) start->incubation monitoring Reaction Monitoring (HPLC) incubation->monitoring monitoring->incubation Incomplete quenching Reaction Quenching monitoring->quenching Complete purification Purification (Preparative HPLC) quenching->purification analysis Product Analysis (MS, NMR) purification->analysis end ¹⁵N₅-Guanine Nucleotide analysis->end

Caption: General experimental workflow for enzymatic synthesis.

Conclusion

Enzymatic synthesis provides a powerful and highly specific method for the production of ¹⁵N₅-labeled guanine nucleotides. The protocols outlined in this application note offer two distinct strategies to achieve high levels of isotopic incorporation. The choice between the salvage pathway and the de novo synthesis approach will depend on the specific needs and resources of the research laboratory. Proper execution of these protocols, coupled with robust analytical and purification techniques, will yield high-quality labeled nucleotides essential for advanced biochemical and biomedical research.

References

Application Notes and Protocols for the Chemical Synthesis of Guanine-15N5 Phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of nucleic acids is an indispensable tool for investigating their structure, dynamics, and interactions with other molecules. The incorporation of isotopes such as 13C, 15N, and 2H allows for detailed studies using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Guanine, with its five nitrogen atoms, is a particularly rich target for 15N labeling. The chemical synthesis of Guanine-15N5 phosphoramidites provides the building blocks for the site-specific incorporation of these labeled nucleosides into synthetic RNA and DNA oligonucleotides. This enables precise probing of local structure and function, which is crucial for understanding biological mechanisms and for the development of novel nucleic acid-based therapeutics.

Overall Synthesis Strategy

The chemical synthesis of this compound phosphoramidite is a multi-step process that begins with the construction of the 15N5-labeled guanine base, followed by its conversion to the corresponding protected nucleoside, and finally, phosphitylation to yield the desired phosphoramidite. The general workflow is outlined below.

This compound Phosphoramidite Synthesis Workflow cluster_0 Step 1: 15N5-Guanine Synthesis cluster_1 Step 2: Protected Nucleoside Synthesis cluster_2 Step 3: Phosphitylation A 15N-Labeled Precursors (e.g., [15N]NaNO2, [15N]NH4Cl) B Pyrimidine Intermediate A->B Nitrosation/ Reduction C Imidazole Ring Closure B->C Ring Formation D 15N5-Guanine C->D Conversion E 15N5-Guanosine D->E Ribosylation F Protection of Functional Groups (DMT, ib, TBDMS) E->F G Protected 15N5-Guanosine F->G I Final Phosphoramidite G->I H Phosphitylating Agent H->I

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of 15N5-Guanine

This protocol is a representative procedure for the synthesis of guanine labeled with 15N at the N1, N7, and amino positions, which can be adapted for full 15N5 labeling by using fully labeled precursors. The synthesis starts from 4-amino-6-hydroxy-2-mercaptopyrimidine.[1]

1. Synthesis of [5‐15N]‐5,6‐diamino‐2‐thioxo‐1,2‐dihydro‐4(3H)‐pyrimidinone:

  • Weigh 0.805 g (5.0 mmol) of 4‐amino‐6‐hydroxy‐2‐mercaptopyrimidine monohydrate into a 100-ml round-bottom flask with a stir bar.

  • Add 25 ml of 1 N HCl and chill the suspension for 10 min in an ice bath.

  • Dissolve 0.385 g (5.5 mmol, 1.1 eq) of [15N]NaNO2 in approximately 1 ml of water.

  • Slowly add the sodium nitrite solution to the reaction mixture over about 5 minutes. The mixture will turn from yellow to red.[1]

2. Imidazole Ring Closure to form [7-15N]thioguanine:

  • The intermediate from the previous step is then subjected to ring closure. This can be achieved using various reagents, such as diethoxymethyl acetate, to form the imidazole ring.

3. Conversion to [1,7,NH2-15N3]Guanosine:

  • The labeled thioguanine is then converted to guanosine. This involves reactions to replace the sulfur atom with a hydroxyl group and to introduce the additional 15N labels. For a fully 15N5 labeled product, all nitrogen-containing reagents used in the synthesis of the pyrimidine and imidazole rings must be 15N-labeled.

Protocol 2: Synthesis of Protected 15N5-Guanosine

1. Protection of the Exocyclic Amine:

  • The exocyclic amino group of the 15N5-guanosine is protected, typically with an isobutyryl (ib) group, to prevent side reactions during oligonucleotide synthesis.

2. 5'-O-DMT Protection:

  • The 5'-hydroxyl group of the ribose sugar is protected with a 4,4'-dimethoxytrityl (DMT) group. This group is acid-labile, allowing for its removal during the detritylation step of solid-phase synthesis.

3. 2'-O-TBDMS Protection (for RNA phosphoramidites):

  • For the synthesis of RNA phosphoramidites, the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

Protocol 3: Phosphitylation of Protected 15N5-Guanosine

This final step introduces the phosphoramidite moiety at the 3'-hydroxyl position.

  • Under an inert argon atmosphere, dissolve the fully protected 15N5-guanosine in anhydrous dichloromethane.

  • Add 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphordiamidite.

  • Add pyridinium trifluoroacetate dissolved in dichloromethane to the stirred mixture in an ice bath.

  • Monitor the reaction by TLC or HPLC until completion (typically a few hours).

  • Purify the resulting phosphoramidite by column chromatography.

Data Presentation

Table 1: Starting Materials and Reagents

ReagentStep Used InSupplier Example
15N-labeled precursors (e.g., 15NH4Cl)Synthesis of 15N5-GuanineCambridge Isotope Lab.
4-amino-6-hydroxy-2-mercaptopyrimidineSynthesis of 15N5-GuanineSigma-Aldrich
4,4'-Dimethoxytrityl chloride (DMT-Cl)Protection of 5'-OHTCI America
N-isobutyryl chlorideProtection of exocyclic amineSigma-Aldrich
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphitylationGlen Research
Anhydrous Solvents (DCM, Acetonitrile)All stepsSigma-Aldrich

Table 2: Typical Yields and Purity

ProductTypical YieldPurity (31P-NMR)Isotopic Enrichment (MS)
15N5-Guanosine>90%>98% (HPLC)>98%
Protected 15N5-Guanosine80-90%>98% (HPLC)>98%
15N5-Guanosine Phosphoramidite>90%>95%>98%

Application in Oligonucleotide Synthesis

The synthesized this compound phosphoramidite can be used in standard automated solid-phase oligonucleotide synthesis. The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation.

Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Add 15N5-dG Phosphoramidite Capping 3. Capping Coupling->Capping Cap unreacted 5'-OH Oxidation 4. Oxidation Capping->Oxidation Oxidize phosphite Oxidation->Detritylation Start next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

During the coupling step, the 15N5-guanine phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. Unreacted chains are capped to prevent the formation of deletion mutants. The unstable phosphite triester linkage is then oxidized to a stable phosphate triester. The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Quality Control: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The final product should be analyzed by mass spectrometry to confirm the incorporation of the 15N5-guanine at the desired position and to verify the overall purity of the oligonucleotide. HPLC is also used to assess purity.

Conclusion

The chemical synthesis of this compound phosphoramidites is a critical process for enabling advanced biochemical and structural studies of nucleic acids. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful execution of these synthetic steps and rigorous quality control are essential for obtaining high-quality labeled oligonucleotides for demanding applications in research and drug development.

References

Application Notes and Protocols for 15N NMR Analysis of Guanine-¹⁵N₅ Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-resolution technique for the structural and dynamic analysis of nitrogen-containing biomolecules. Guanine, a fundamental component of nucleic acids, possesses five nitrogen atoms that play critical roles in hydrogen bonding, metal ion coordination, and protein-nucleic acid interactions.[1] Due to the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N isotope, its direct detection is inherently insensitive.[2][3][4] The use of isotopically labeled compounds, such as Guanine-¹⁵N₅ where all five nitrogen atoms are the ¹⁵N isotope, overcomes this limitation and enables a suite of advanced NMR experiments.[1]

Unlike the abundant ¹⁴N isotope which has a spin of 1 and a quadrupole moment that leads to broad NMR signals, the ¹⁵N nucleus has a spin of ½. This property results in sharp lines and allows for the precise measurement of chemical shifts, coupling constants, and relaxation parameters, providing invaluable insights into molecular structure, tautomeric states, and intermolecular interactions. These application notes provide detailed protocols for sample preparation and the setup of key 1D and 2D NMR experiments for Guanine-¹⁵N₅ labeled samples.

Experimental Workflow Overview

The general workflow for performing ¹⁵N NMR experiments on a Guanine-¹⁵N₅ labeled sample involves several key stages, from initial sample preparation to final data analysis. Each step is critical for acquiring high-quality, interpretable spectra.

G Overall Experimental Workflow for ¹⁵N NMR cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Guanine-¹⁵N₅ prep2 Prepare NMR Buffer (e.g., Phosphate Buffer) prep3 Add D₂O (5-10%) prep4 Adjust pH & Filter prep5 Transfer to NMR Tube (400-600 µL) setup1 Lock & Tune Probes (¹H, ¹⁵N) prep5->setup1 Insert Sample setup2 Shim Magnet setup3 Calibrate Pulses (¹H & ¹⁵N 90° pulses) acq1 Run 1D ¹H Spectrum setup3->acq1 acq2 Setup 2D ¹H-¹⁵N HSQC acq1->acq2 acq3 Setup 2D ¹H-¹⁵N HMBC acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Assign Resonances proc2->proc3 proc4 Structural / Interaction Analysis proc3->proc4

Caption: General workflow from sample preparation to data analysis.

Application Note 1: Sample Preparation

Proper sample preparation is paramount for successful NMR experiments. The goal is to create a stable, homogeneous sample at a suitable concentration in a buffer system that minimizes signal interference.

Protocol:

  • Determine Concentration: The required concentration depends on the experiment and spectrometer sensitivity. For small molecules like guanine, higher concentrations are achievable. For larger biomolecules incorporating the labeled guanine, concentrations are typically lower.

    • Guanine/Small Oligonucleotides: 1-5 mM

    • Proteins/Large RNA (>20 kDa): 0.3-0.5 mM

  • Select Buffer: Choose a buffer that does not have exchangeable protons which could interfere with the signals of interest. The pH should be maintained below 6.5 if possible to slow the exchange rate of amide protons with the solvent. The total ionic strength should be kept low (<100 mM) to optimize spectrometer performance.

Buffer SystemTypical pH RangeConcentration (mM)Notes
Sodium Phosphate6.0 - 7.510 - 50Commonly used, good for biological samples.
Potassium Phosphate6.0 - 7.510 - 50Alternative to sodium phosphate.
TRIS7.0 - 9.020 - 50Contains exchangeable amine protons; deuterated TRIS is recommended.
MES5.5 - 6.720 - 50Good buffer for lower pH ranges.
  • Prepare the Sample: a. Weigh the Guanine-¹⁵N₅ sample and dissolve it in the chosen NMR buffer to achieve the target concentration. b. Add Deuterium Oxide (D₂O) to a final concentration of 5-10%. The deuterium signal is essential for the NMR spectrometer's lock system to maintain field stability. c. Adjust the pH to the desired value using small aliquots of dilute NaOH or HCl (or their deuterated equivalents, NaOD/DCl, to minimize the ¹H₂O signal). d. Filter the final solution through a 0.22 µm filter to remove any particulate matter. e. Transfer approximately 400-600 µL of the final sample into a clean, high-quality NMR tube.

Application Note 2: Common NMR Experiments for ¹⁵N Guanine

For ¹⁵N labeled samples, heteronuclear correlation experiments are the most powerful tools. These experiments transfer magnetization from the highly sensitive ¹H nucleus to the less sensitive ¹⁵N nucleus, providing a significant boost in signal-to-noise.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹⁵N labeled samples. It produces a 2D spectrum with peaks correlating each ¹⁵N atom with its directly attached proton(s). For guanine, this will show correlations for the N1-H1 and the N2 amino group (-NH₂). It is exceptionally useful for monitoring changes in chemical environment upon ligand binding or conformational changes.

  • 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between ¹⁵N and protons that are two to four bonds away. It is crucial for assigning nitrogen atoms that do not have a directly attached proton (e.g., N3, N7, N9 in guanine) and for linking different parts of a molecule.

Protocol 1: Setting up a 2D ¹H-¹⁵N HSQC Experiment

This protocol describes a sensitivity-enhanced, gradient-selected HSQC experiment, a common choice for biomolecular NMR.

G Logical Flow of a ¹H-¹⁵N HSQC Pulse Sequence cluster_protons ¹H Channel cluster_nitrogens ¹⁵N Channel H_excite Excite ¹H H_evolve1 ¹H Evolution H_excite->H_evolve1 H_transfer1 Transfer to ¹⁵N H_evolve1->H_transfer1 N_evolve ¹⁵N Chemical Shift Evolution (t1) H_transfer1->N_evolve ¹J(NH) H_refocus Refocus ¹H H_detect Detect ¹H Signal H_refocus->H_detect H_transfer2 Transfer back to ¹H H_transfer2->H_refocus N_evolve->H_transfer2 ¹J(NH)

Caption: Simplified logic of an HSQC experiment.

Methodology:

  • Initial Setup: Load the Guanine-¹⁵N₅ sample. Lock the spectrometer on the D₂O signal and perform shimming to optimize magnetic field homogeneity.

  • Calibrate Pulses: Accurately calibrate the 90° pulse widths for both ¹H and ¹⁵N channels. This is crucial for efficient magnetization transfer.

  • Load Pulse Program: Select a sensitivity-enhanced HSQC pulse program (e.g., hsqcetfpgpsi on Bruker systems).

  • Set Spectrometer Parameters: Define the spectral widths and offsets for both dimensions.

    • ¹H Dimension (F2): Center the spectral window (offset) on the water resonance and set a width of ~12-16 ppm.

    • ¹⁵N Dimension (F1): Center the offset in the expected range for guanine nitrogens (~150-250 ppm, referenced to liquid NH₃) with a spectral width of ~150-200 ppm to cover all expected signals.

  • Acquisition: Set the remaining parameters according to the table below and start the acquisition.

ParameterTypical ValuePurpose
Pulse Programhsqcetfpgpsi or similarSensitivity-enhanced HSQC with gradient selection.
¹H Spectral Width (SWH)12 - 16 ppmCovers all proton signals of interest.
¹⁵N Spectral Width (SWH)150 - 200 ppmCovers the expected range of guanine ¹⁵N chemical shifts.
¹H Offset (O1P)~4.7 ppmCentered on the water resonance for effective water suppression.
¹⁵N Offset (O2P)~180 ppmCentered in the middle of the expected ¹⁵N chemical shift range.
Number of Scans (NS)4 - 16 (or more)Averaging to improve signal-to-noise; depends on concentration.
Number of Increments (F1)128 - 256Determines the resolution in the indirect (¹⁵N) dimension.
Relaxation Delay (D1)1.0 - 1.5 sTime for magnetization to return to equilibrium between scans.
¹J(NH) Coupling Constant~90-95 HzUsed for the polarization transfer delays.

Protocol 2: Setting up a 2D ¹H-¹⁵N HMBC Experiment

This protocol is for detecting long-range correlations, essential for assigning non-protonated nitrogens.

G Logical Flow of a ¹H-¹⁵N HMBC Pulse Sequence cluster_protons ¹H Channel cluster_nitrogens ¹⁵N Channel H_excite Excite ¹H H_evolve_long Long-Range Coupling Evolution H_excite->H_evolve_long N_evolve ¹⁵N Chemical Shift Evolution (t1) H_evolve_long->N_evolve ⁿJ(NH) H_detect Detect ¹H Signal N_evolve->H_detect

Caption: Simplified logic of an HMBC experiment.

Methodology:

  • Setup and Calibration: Follow steps 1-3 from the HSQC protocol.

  • Load Pulse Program: Select a gradient-selected HMBC pulse program.

  • Set Spectrometer Parameters: Use similar spectral windows and offsets as for the HSQC, ensuring the full ¹⁵N range is covered. The key difference is setting the long-range coupling delay.

  • Acquisition: Set parameters and acquire the data. The number of scans will likely need to be higher than for an HSQC due to the weaker long-range correlations.

ParameterTypical ValuePurpose
Pulse Programhmbcgplpndqf or similarGradient-selected HMBC.
¹H Spectral Width (SWH)12 - 16 ppmCovers all proton signals of interest.
¹⁵N Spectral Width (SWH)250 - 300 ppmA wider range may be needed to see all guanine nitrogens.
Number of Scans (NS)16 - 64More scans are needed for weaker long-range correlations.
Number of Increments (F1)256 - 512Higher resolution is often beneficial for resolving long-range couplings.
Relaxation Delay (D1)1.5 - 2.0 sStandard relaxation delay.
Long-Range J Coupling4 - 10 HzThe delay is optimized for this coupling range (e.g., a 50-60 ms delay).

Data Presentation and Interpretation

After processing (Fourier transformation, phasing, and baseline correction), the resulting spectra can be analyzed. The chemical shifts are highly sensitive to the local electronic environment.

Typical ¹⁵N Chemical Shifts for Guanine Derivatives:

The following table provides approximate chemical shift ranges for the nitrogen atoms in guanine derivatives, referenced relative to liquid ammonia (NH₃).

Nitrogen AtomChemical Shift Range (ppm)Protonated?Expected Experiment
N1145 - 155Yes (in neutral form)HSQC, HMBC
N2 (amino)60 - 80YesHSQC, HMBC
N3195 - 205NoHMBC
N7225 - 240NoHMBC
N9230 - 245No (if glycosidic bond)HMBC

Note: Chemical shifts are highly dependent on solvent, pH, temperature, and molecular context (e.g., free base vs. nucleoside).

By combining the information from both HSQC and HMBC spectra, a complete assignment of all five nitrogen resonances in the Guanine-¹⁵N₅ label can be achieved, paving the way for detailed structural and interaction studies.

References

Application Notes and Protocols for Metabolic Flux Analysis Using Guanine-15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Guanine-15N5, allows for the precise tracking of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. Guanine, a fundamental component of nucleotides, plays a central role in cellular bioenergetics, signaling, and the synthesis of DNA and RNA. By introducing Guanine fully labeled with the heavy isotope of nitrogen (15N), researchers can trace its incorporation into guanine nucleotide pools (GMP, GDP, and GTP) via the purine salvage pathway. This allows for the quantification of the flux through this critical pathway, providing insights into nucleotide metabolism in various physiological and pathological states, including cancer and metabolic disorders.

These application notes provide a comprehensive guide to designing and conducting metabolic flux analysis experiments using this compound. Detailed protocols for cell culture, metabolite extraction, and LC-MS/MS analysis are provided, along with examples of data analysis and visualization.

Signaling Pathways and Experimental Workflows

The purine salvage pathway recycles purine bases, such as guanine, into their respective nucleotides. This pathway is a key component of nucleotide metabolism, complementing the de novo synthesis pathway. Understanding the flux through the salvage pathway is crucial for developing therapies that target nucleotide metabolism.

purine_salvage_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Guanine-15N5_ext This compound Guanine-15N5_int This compound Guanine-15N5_ext->Guanine-15N5_int Transport GMP-15N5 GMP-15N5 GDP-15N5 GDP-15N5 GMP-15N5->GDP-15N5 GMPS GDP-15N5->GMP-15N5 GTP-15N5 GTP-15N5 GDP-15N5->GTP-15N5 NDK GTP-15N5->GDP-15N5 DNA_RNA DNA/RNA Synthesis GTP-15N5->DNA_RNA PRPP PRPP HGPRT HGPRT HGPRT->GMP-15N5 GMPS GMPS NDK NDK Guanine-15N5_intPRPP Guanine-15N5_intPRPP Guanine-15N5_intPRPP->GMP-15N5

Caption: Purine Salvage Pathway Utilizing this compound.

A typical experimental workflow for metabolic flux analysis using this compound involves several key stages, from cell culture and isotope labeling to data acquisition and analysis.

experimental_workflow start Start: Experimental Design cell_culture 1. Cell Culture (e.g., Cancer Cell Line) start->cell_culture isotope_labeling 2. Isotope Labeling with this compound cell_culture->isotope_labeling quenching 3. Rapid Quenching (e.g., Liquid Nitrogen) isotope_labeling->quenching extraction 4. Metabolite Extraction (e.g., Cold Methanol/Water) quenching->extraction lcms_analysis 5. LC-MS/MS Analysis extraction->lcms_analysis data_processing 6. Data Processing (Peak Integration, Isotopologue Distribution) lcms_analysis->data_processing mfa 7. Metabolic Flux Analysis (Modeling and Flux Calculation) data_processing->mfa interpretation 8. Biological Interpretation mfa->interpretation

Caption: Experimental Workflow for this compound MFA.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling adherent cancer cells with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (≥98% isotopic purity)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.

  • Prepare the labeling medium by dissolving this compound in the complete culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line.

  • Aspirate the standard culture medium from the wells and wash the cells once with pre-warmed PBS.

  • Add 2 mL of the pre-warmed this compound labeling medium to each well.

  • Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of isotope incorporation. A time-course experiment is recommended to determine the point of isotopic steady-state.

  • At each time point, proceed immediately to the quenching and metabolite extraction protocol.

Protocol 2: Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (refrigerated to 4°C)

Procedure:

  • At the end of the labeling period, quickly aspirate the labeling medium from the well.

  • Immediately place the 6-well plate on a bed of dry ice or a metal block pre-chilled in liquid nitrogen to quench metabolism.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tubes vigorously for 30 seconds.

  • Incubate the tubes on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).

  • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 15N-Labeled Guanine Nucleotides

This protocol outlines the general parameters for the analysis of 15N-labeled guanine nucleotides by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Procedure:

  • Reconstitute the dried metabolite extracts in 50 µL of 50% methanol in water.

  • Centrifuge the reconstituted samples at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to LC-MS vials.

  • Inject 5-10 µL of the sample onto the LC-MS system.

  • Perform chromatographic separation using a gradient elution. An example gradient is as follows:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B

  • Set the mass spectrometer to operate in positive ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the unlabeled (M+0) and labeled (M+5) isotopologues of GMP, GDP, and GTP.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in tables to facilitate comparison and interpretation. This includes the fractional enrichment of the labeled species and the calculated metabolic flux rates.

Table 1: Mass Transitions for Guanine Nucleotides

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Isotopologue
GMP364.07152.06M+0
GMP-15N5369.07157.06M+5
GDP444.04152.06M+0
GDP-15N5449.04157.06M+5
GTP524.01152.06M+0
GTP-15N5529.01157.06M+5

Table 2: Illustrative Isotopic Enrichment of Guanine Nucleotides over Time

Disclaimer: The following data is for illustrative purposes and does not represent actual experimental results.

Time (hours)GMP-15N5 Fractional Enrichment (%)GDP-15N5 Fractional Enrichment (%)GTP-15N5 Fractional Enrichment (%)
0000
125.3 ± 2.115.8 ± 1.510.2 ± 0.9
468.9 ± 5.455.2 ± 4.345.7 ± 3.8
885.1 ± 6.778.4 ± 6.172.3 ± 5.9
2492.5 ± 7.390.1 ± 7.088.6 ± 6.8

Table 3: Illustrative Calculated Fluxes through the Purine Salvage Pathway

Disclaimer: The following data is for illustrative purposes and does not represent actual experimental results.

ConditionGMP Synthesis Flux (nmol/10^6 cells/hr)GDP Synthesis Flux (nmol/10^6 cells/hr)GTP Synthesis Flux (nmol/10^6 cells/hr)
Control15.2 ± 1.810.5 ± 1.28.1 ± 0.9
Drug Treatment X8.7 ± 1.16.2 ± 0.84.5 ± 0.6

Data Analysis and Interpretation

The raw LC-MS/MS data needs to be processed to determine the abundance of each isotopologue. The fractional enrichment (FE) is calculated as the ratio of the labeled isotopologue to the sum of all isotopologues for a given metabolite.

FE (%) = [Abundance(M+5) / (Abundance(M+0) + Abundance(M+5))] * 100

The time-course of fractional enrichment can then be used to determine the rate of incorporation of the label and to model the metabolic fluxes. Software packages such as INCA or OpenMebius can be used for metabolic flux analysis.[1][2] The calculated fluxes can provide insights into how different conditions, such as drug treatment or genetic modifications, affect the activity of the purine salvage pathway. For example, a decrease in the flux of this compound into the GTP pool could indicate inhibition of an enzyme in the pathway.

Conclusion

Metabolic flux analysis using this compound is a robust method for quantifying the activity of the purine salvage pathway. The detailed protocols and application notes provided here offer a framework for researchers to design and execute these experiments, enabling a deeper understanding of nucleotide metabolism in health and disease. This knowledge is invaluable for the development of novel therapeutic strategies targeting metabolic vulnerabilities.

References

Application Notes and Protocols for Studying Protein-Nucleic Acid Interactions Using Guanine-15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from DNA replication and repair to gene expression and regulation. Elucidating the molecular details of these interactions is paramount for understanding fundamental biology and for the development of novel therapeutics. Isotope labeling, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides a powerful toolkit for probing these interactions at atomic resolution.

This document provides detailed application notes and protocols for the use of Guanine-15N5, a stable isotope-labeled derivative of guanine, in the study of protein-nucleic acid interactions. By incorporating this compound into DNA or RNA, researchers can selectively monitor the local environment of guanine residues upon protein binding, yielding valuable insights into binding interfaces, conformational changes, and binding affinities.

Key Applications of this compound in Protein-Nucleic Acid Interaction Studies

  • Mapping Binding Interfaces: Chemical shift perturbation (CSP) analysis using 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on 15N-labeled nucleic acids can pinpoint the guanine residues directly involved in the protein interface.

  • Determining Binding Affinities: NMR titration experiments, where an unlabeled protein is titrated into a solution of this compound labeled nucleic acid, allow for the determination of dissociation constants (Kd).[1][2]

  • Characterizing Conformational Changes: Changes in the chemical shifts and dynamics of this compound labeled nucleic acids upon protein binding can reveal alterations in the nucleic acid structure.

  • Investigating G-Quadruplex Interactions: Guanine-rich sequences can form four-stranded structures known as G-quadruplexes, which are involved in various cellular processes and are emerging as important drug targets.[3][4][5] this compound labeling is instrumental in studying the interaction of proteins with these unique structures.

  • Probing DNA Damage and Repair: Oxidative damage to DNA often targets guanine residues. This compound can be used to study the recognition and repair of these lesions by DNA repair proteins.

  • Cross-Linking Mass Spectrometry (XL-MS): this compound can be incorporated into DNA for use in XL-MS studies to identify the specific sites of protein-DNA cross-linking, providing direct evidence of interaction.

Experimental Protocols

Protocol 1: Preparation of this compound Labeled Oligonucleotides

The synthesis of oligonucleotides containing specifically labeled this compound can be achieved through chemical synthesis. This allows for the precise placement of the labeled nucleotide at desired positions within the DNA or RNA sequence.

Materials:

  • This compound phosphoramidite

  • Standard DNA/RNA synthesis reagents and solvents

  • DNA/RNA synthesizer

  • HPLC purification system

Procedure:

  • Phosphoramidite Preparation: this compound is chemically converted to its phosphoramidite derivative suitable for use in automated solid-phase oligonucleotide synthesis.

  • Automated DNA/RNA Synthesis: The this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard DNA/RNA synthesizer.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: The crude labeled oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) to ensure high purity for subsequent experiments.

  • Verification: The final product is verified by mass spectrometry to confirm the correct mass and incorporation of the 15N label.

Protocol 2: NMR Titration for Determining Binding Affinity and Mapping Interaction Sites

This protocol describes a typical NMR titration experiment to characterize the interaction between a protein and a this compound labeled DNA/RNA oligonucleotide using 1H-15N HSQC.

Materials:

  • Purified this compound labeled oligonucleotide (e.g., 50-100 µM in NMR buffer)

  • Purified unlabeled protein of interest (concentrated stock, e.g., 1-2 mM in the same NMR buffer)

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM KCl, pH 6.5, with 10% D2O)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Prepare an initial NMR sample of the this compound labeled oligonucleotide at a known concentration.

  • Initial Spectrum Acquisition: Record a 1H-15N HSQC spectrum of the free oligonucleotide. This will serve as the reference spectrum.

  • Protein Titration: Add small aliquots of the concentrated unlabeled protein solution to the NMR tube containing the labeled oligonucleotide.

  • Spectrum Acquisition at Each Titration Point: After each addition of protein, gently mix the sample and record a 1H-15N HSQC spectrum.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra from each titration point. Guanine residues involved in the interaction will show progressive shifts in their corresponding peaks in the 1H-15N HSQC spectrum. The magnitude of the chemical shift change for each residue can be calculated using the following formula: Δδ = √[(ΔδH)^2 + (α * ΔδN)^2] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2).

    • Dissociation Constant (Kd) Determination: Plot the chemical shift changes (Δδ) for significantly perturbed residues as a function of the molar ratio of protein to nucleic acid. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Protocol 3: Cross-Linking Mass Spectrometry (XL-MS) for Identifying Interaction Sites

This protocol outlines a general workflow for identifying protein-DNA cross-linking sites using a this compound labeled oligonucleotide and a suitable cross-linking agent.

Materials:

  • Purified this compound labeled oligonucleotide

  • Purified protein of interest

  • Cross-linking agent (e.g., formaldehyde, UV irradiation)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Complex Formation: Incubate the this compound labeled oligonucleotide with the protein of interest to allow for complex formation.

  • Cross-Linking: Introduce the cross-linking agent to covalently link the interacting protein and nucleic acid.

  • Quenching: Stop the cross-linking reaction by adding a quenching agent.

  • SDS-PAGE Separation: Separate the cross-linked complexes from the unbound components by SDS-PAGE.

  • In-Gel Digestion: Excise the band corresponding to the cross-linked complex and perform in-gel digestion with a protease (e.g., trypsin) to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the cross-linked peptides. The mass shift corresponding to the this compound-containing DNA adduct will facilitate the identification of the cross-linked peptide and the specific amino acid residue involved in the interaction.

Data Presentation

Quantitative data from NMR titration experiments can be summarized in a table to facilitate comparison of binding affinities for different protein-nucleic acid interactions or the effects of mutations.

ProteinNucleic Acid Sequence (this compound labeled at Gx)Dissociation Constant (Kd) (µM)Key Interacting Guanine Residues
Protein A5'-CGG(G1)CATG(G2)C-3'10 ± 2G1, G2
Protein A (mutant)5'-CGG(G1)CATG(G2)C-3'55 ± 5G1
Protein B5'-AT(G3)C(G4)TA-3'2.5 ± 0.5G3, G4

This table is a representative example. Actual values would be derived from experimental data.

Visualizations

Experimental Workflow for NMR Titration

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis cluster_results Results prep_na Prepare this compound labeled Nucleic Acid nmr_free Acquire 1H-15N HSQC of free Nucleic Acid prep_na->nmr_free prep_prot Prepare unlabeled Protein titrate Titrate Protein into Nucleic Acid sample prep_prot->titrate nmr_free->titrate nmr_bound Acquire 1H-15N HSQC at each titration point titrate->nmr_bound Repeat csp Chemical Shift Perturbation Analysis nmr_bound->csp kd Determine Dissociation Constant (Kd) csp->kd interface Identify Binding Interface csp->interface affinity Quantify Binding Affinity kd->affinity dna_repair_pathway cluster_damage DNA Damage cluster_repair Base Excision Repair (BER) cluster_outcome Outcome ros Reactive Oxygen Species (ROS) guanine Guanine ros->guanine Oxidation oxog 8-oxo-Guanine (8-oxoG) guanine->oxog ogg1 OGG1 (DNA Glycosylase) oxog->ogg1 Recognition & Excision ape1 APE1 (AP Endonuclease) ogg1->ape1 Creates AP site polb DNA Polymerase β ape1->polb Cleaves backbone lig3 DNA Ligase III polb->lig3 Fills gap repaired_dna Repaired DNA lig3->repaired_dna Seals nick

References

Application Notes and Protocols for Guanine-15N5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Guanine-15N5 as a stable isotope-labeled internal standard in drug metabolism studies, particularly focusing on the quantification of drug-DNA adducts.

Application Note 1: Quantification of Drug-Guanine Adducts using this compound by LC-MS/MS

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drug-DNA adducts. This compound serves as an ideal internal standard for these studies due to its identical chemical properties to unlabeled guanine, allowing for accurate correction of variations in sample preparation and instrument response.

One critical application is in the study of genotoxic drugs that form covalent adducts with DNA, primarily at the N7 position of guanine. The formation of these adducts is a key event in chemical carcinogenesis. By using this compound-labeled standards, researchers can precisely quantify the extent of DNA damage caused by such compounds after metabolic activation.

A prominent example is the study of aflatoxin B1 (AFB1), a potent hepatocarcinogen that, upon metabolic activation by cytochrome P450 enzymes in the liver, forms an epoxide that reacts with guanine to form AFB1-N7-Gua adducts[1][2][3]. The use of AFB1-N7-[15N5]-Gua as an internal standard has significantly improved the accuracy and sensitivity of methods to measure this biomarker of exposure and effect[4][5].

Data Presentation: Quantitative Analysis of Aflatoxin B1-N7-Guanine Adducts

The following table summarizes representative quantitative data for the formation of AFB1-N7-Guanine adducts in in vitro and in vivo systems. The use of a 15N5-labeled internal standard is crucial for the accuracy of these measurements.

Biological SystemAflatoxin B1 ConcentrationAdduct Level (adducts / 10^6 nucleotides)Reference
In vitro (Human Hepatocytes)40 µM0.07
In vitro (Human Hepatocytes)400 µM0.74
In vivo (Mouse Liver)0.125 mg/kg~10
In vivo (Mouse Liver)1.0 mg/kg~45

Note: The limit of quantitation for AFB1-N7-Gua using an isotope dilution mass spectrometry method with AFB1-N7-[15N5]-Gua was reported to be as low as 0.8 pg per 20 mL of urine.

Experimental Protocols

Protocol 1: In Vitro Metabolic Activation of a Drug and Formation of DNA Adducts using Liver Microsomes

This protocol describes the in vitro incubation of a test compound (e.g., Aflatoxin B1) with calf thymus DNA and liver microsomes to generate DNA adducts.

Materials:

  • Test compound (e.g., Aflatoxin B1)

  • Calf Thymus DNA

  • Rat Liver Microsomes (or other appropriate source)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • This compound labeled internal standard (e.g., AFB1-N7-[15N5]-Gua)

  • Reagents for DNA extraction (e.g., Proteinase K, Qiagen DNA isolation columns)

  • Reagents for DNA hydrolysis (e.g., formic acid or enzymatic digestion cocktail)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, calf thymus DNA, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the liver microsomes and the test compound to the mixture. The final volume and concentrations should be optimized based on the specific compound and experimental goals.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time may need to be optimized.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold ethanol or by heat inactivation.

  • DNA Extraction: Isolate the DNA from the incubation mixture. A common method involves proteinase K digestion followed by column-based purification.

  • Addition of Internal Standard: Spike the purified DNA sample with a known amount of the this compound labeled internal standard (e.g., AFB1-N7-[15N5]-Gua).

  • DNA Hydrolysis: Hydrolyze the DNA to release the adducted nucleobases. This can be achieved by acid hydrolysis (e.g., with 0.1 M HCl at 95°C for 1 hour) or enzymatic digestion.

  • Sample Cleanup: The hydrolyzed sample may require further cleanup, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Drug-Guanine Adducts

This protocol outlines the parameters for the LC-MS/MS analysis of a drug-guanine adduct, using Aflatoxin B1-N7-Guanine as an example.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column suitable for separating polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: Optimized for the column dimensions (e.g., 200-400 µL/min).

  • Injection Volume: 10-20 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • AFB1-N7-Guanine: Monitor the transition of the precursor ion to a specific product ion. For example, for AFB1-N7-Gua, a common transition is m/z 464 -> m/z 349.

    • AFB1-N7-[15N5]-Guanine (Internal Standard): Monitor the corresponding transition for the labeled standard. For AFB1-N7-[15N5]-Gua, this would be m/z 469 -> m/z 354.

  • Collision Energy and other MS parameters: Optimize for the specific adduct and instrument.

Data Analysis:

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the unlabeled standard and a fixed concentration of the internal standard.

Visualizations

Metabolic Activation and DNA Adduct Formation Pathway

metabolic_activation cluster_0 Phase I Metabolism (in Liver Microsomes) cluster_1 DNA Adduct Formation Drug Aflatoxin B1 CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4) Drug->CYP450 Oxidation Epoxide Aflatoxin B1-8,9-epoxide (Reactive Metabolite) CYP450->Epoxide Guanine Guanine (in DNA) Epoxide->Guanine Covalent Bonding at N7 DNA DNA Adduct AFB1-N7-Guanine Adduct Guanine->Adduct workflow start Start incubation Incubation: Drug + DNA + Liver Microsomes + NADPH start->incubation extraction DNA Extraction incubation->extraction spiking Spike with this compound Internal Standard extraction->spiking hydrolysis DNA Hydrolysis (Acid or Enzymatic) spiking->hydrolysis cleanup Sample Cleanup (SPE) hydrolysis->cleanup analysis LC-MS/MS Analysis (SRM Mode) cleanup->analysis quantification Data Analysis and Quantification analysis->quantification end End quantification->end

References

Application Notes and Protocols: Monitoring DNA Damage and Repair with Guanine-15N5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to various forms of DNA damage. Unrepaired DNA lesions can lead to mutations, genomic instability, and cellular death, and are implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the accurate detection and quantification of DNA damage and the monitoring of its repair are crucial for understanding disease mechanisms and for the development of effective therapeutic strategies.[1][2][3][4]

Guanine, being the most easily oxidized of the four DNA bases, is a frequent target of DNA-damaging agents.[5] The use of stable isotope-labeled internal standards, particularly Guanine-15N5 (¹⁵N₅-Guanine), in conjunction with mass spectrometry-based methods, has become the gold standard for the quantitative analysis of guanine adducts and other DNA lesions. This approach, known as isotope dilution mass spectrometry (IDMS), offers high accuracy, sensitivity, and specificity by correcting for sample loss during preparation and variations in instrument response.

These application notes provide detailed protocols and illustrative data for monitoring DNA damage and repair using this compound, intended to guide researchers in implementing these powerful analytical techniques in their own laboratories.

Core Concepts: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a quantitative technique where a known amount of a stable isotope-labeled analogue of the analyte of interest (in this case, ¹⁵N₅-Guanine or a ¹⁵N₅-labeled adduct) is added to a sample at the beginning of the analytical procedure. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard using mass spectrometry, precise quantification can be achieved, as the internal standard experiences the same processing and analytical variations as the analyte.

Applications in DNA Damage and Repair Research

The use of this compound as an internal standard is applicable to a wide range of studies, including:

  • Quantification of Oxidative DNA Damage: Measuring lesions such as 8-oxo-7,8-dihydroguanine (8-oxo-dG), a key biomarker of oxidative stress.

  • Detection of DNA Adducts: Quantifying the formation of adducts from exposure to carcinogens (e.g., aflatoxin B1) and other genotoxic agents.

  • Monitoring DNA Repair Kinetics: Assessing the rate of removal of specific DNA lesions by cellular repair mechanisms.

  • Drug Development: Evaluating the efficacy of drugs that induce DNA damage in cancer cells or protect against it.

  • Biomonitoring: Assessing human exposure to environmental mutagens by measuring DNA adducts in biological samples like urine and blood.

Experimental Workflow and Protocols

The general workflow for the analysis of DNA damage using this compound and mass spectrometry is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Blood, Urine) DNA_Isolation DNA Isolation Sample->DNA_Isolation Spiking Spiking with This compound Internal Standard DNA_Isolation->Spiking Hydrolysis DNA Hydrolysis (Enzymatic or Acidic) Spiking->Hydrolysis Chromatography LC or GC Separation Hydrolysis->Chromatography MS Mass Spectrometry (MS/MS) Chromatography->MS Quantification Quantification (Ratio of Analyte to Standard) MS->Quantification Analysis Data Analysis and Interpretation Quantification->Analysis

Caption: General experimental workflow for DNA damage analysis using this compound.

Protocol 1: Quantification of 8-oxo-dG in Cellular DNA using LC-MS/MS

This protocol describes the quantification of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a common marker for oxidative DNA damage, in DNA isolated from cultured cells.

Materials:

  • Cell pellet (e.g., 1-5 million cells)

  • DNA isolation kit (phenol-free methods are recommended to prevent artificial oxidation)

  • ¹⁵N₅-8-oxo-dG internal standard

  • Nuclease P1

  • Snake venom phosphodiesterase

  • Alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • DNA Isolation: Isolate genomic DNA from the cell pellet using a commercial kit, following the manufacturer's instructions. Avoid methods that use phenol to minimize artifactual DNA oxidation.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).

  • Internal Standard Spiking: To a known amount of DNA (e.g., 10-50 µg), add a precise amount of ¹⁵N₅-8-oxo-dG internal standard.

  • Enzymatic Hydrolysis:

    • Adjust the DNA sample to the appropriate buffer conditions for nuclease P1 (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).

    • Add nuclease P1 and incubate at 37°C for 2 hours to digest the DNA into 3'-mononucleotides.

    • Adjust the pH to 7.5-8.5 with Tris buffer.

    • Add snake venom phosphodiesterase and alkaline phosphatase and incubate at 37°C for another 2 hours to digest the mononucleotides into deoxynucleosides.

  • Sample Cleanup (Optional): Use solid-phase extraction (SPE) to remove enzymes and other interfering substances if necessary.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into the LC-MS/MS system.

    • Separate the deoxynucleosides using a suitable C18 reverse-phase column.

    • Perform MS/MS analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for both endogenous 8-oxo-dG and the ¹⁵N₅-8-oxo-dG internal standard.

  • Quantification: Calculate the amount of 8-oxo-dG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Analysis of Aflatoxin B₁-N⁷-Guanine Adducts in DNA

This protocol is adapted for the analysis of specific DNA adducts, such as those formed by the carcinogen aflatoxin B₁ (AFB₁).

Materials:

  • Tissue or cell sample

  • DNA isolation reagents

  • ¹⁵N₅-AFB₁-N⁷-Guanine internal standard

  • Hydrochloric acid (HCl)

  • LC-MS/MS system

Procedure:

  • DNA Isolation and Quantification: Isolate and quantify genomic DNA as described in Protocol 1.

  • Internal Standard Spiking: Add a known amount of ¹⁵N₅-AFB₁-N⁷-Guanine internal standard to the DNA sample.

  • Acid Hydrolysis:

    • Resuspend the DNA sample in 0.1 M HCl.

    • Heat the sample at 95°C for 1 hour to release the purine adducts.

  • Sample Preparation:

    • Cool the sample on ice.

    • Lyophilize the sample to dryness.

    • Reconstitute the sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the adducts using reverse-phase HPLC.

    • Perform MS/MS analysis to monitor the specific mass transitions for AFB₁-N⁷-Guanine and the ¹⁵N₅-labeled internal standard.

  • Quantification: Determine the level of AFB₁-N⁷-Guanine adducts based on the peak area ratio relative to the internal standard.

Data Presentation

Quantitative data obtained from these protocols should be presented in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Illustrative Quantification of 8-oxo-dG in Response to Oxidative Stress

Cell LineTreatment8-oxo-dG (lesions per 10⁶ dG)Standard Deviation
HepG2Control2.50.3
HepG2H₂O₂ (100 µM)15.81.2
A549Control3.10.4
A549H₂O₂ (100 µM)18.21.5

Table 2: Illustrative Data on DNA Repair Kinetics of AFB₁-N⁷-Guanine Adducts

Time Post-ExposureAdducts Remaining (%)Standard Deviation
0 hours1000
6 hours65.44.8
12 hours32.13.5
24 hours10.22.1
48 hours< 51.1

DNA Repair Pathways Involving Guanine Lesions

The protocols described above can be used to study the efficiency of various DNA repair pathways. Oxidized guanine bases and small adducts are primarily repaired by the Base Excision Repair (BER) pathway, while bulkier adducts are often handled by Nucleotide Excision Repair (NER).

G cluster_ber Base Excision Repair (BER) start Damaged Guanine (e.g., 8-oxo-dG) glycosylase DNA Glycosylase (e.g., OGG1) start->glycosylase Recognizes & excises base ap_site AP Site glycosylase->ap_site ape1 APE1 Endonuclease ap_site->ape1 Cuts backbone nick Single-Strand Break ape1->nick polb DNA Polymerase β nick->polb Fills gap ligase DNA Ligase polb->ligase Seals nick end Repaired DNA ligase->end G cluster_ner Nucleotide Excision Repair (NER) start_ner Bulky Guanine Adduct recognition Damage Recognition (XPC-RAD23B) start_ner->recognition unwinding DNA Unwinding (XPB, XPD) recognition->unwinding incision Dual Incision (XPF, XPG) unwinding->incision excision Excision of ~24-32 nt fragment incision->excision synthesis DNA Synthesis (Polymerase δ/ε) excision->synthesis ligation Ligation (DNA Ligase I/III) synthesis->ligation end_ner Repaired DNA ligation->end_ner

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Resolution in ¹⁵N HSQC Spectra of Guanine-¹⁵N₅ Labeled RNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of their ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for Guanine-¹⁵N₅ labeled RNA.

Frequently Asked Questions (FAQs)

Q1: My ¹⁵N HSQC spectrum of a G-¹⁵N₅ labeled RNA has broad and overlapping peaks. What are the primary causes and initial troubleshooting steps?

A1: Broad and overlapping peaks in ¹⁵N HSQC spectra of RNA are common challenges, often stemming from the inherent properties of nucleic acids and experimental conditions. The primary causes include:

  • Large Linewidths: RNA molecules, especially larger ones, tumble slowly in solution, leading to efficient transverse relaxation (short T₂) and consequently broad resonance lines.[1]

  • Spectral Overlap: The chemical shifts of guanine imino and amino protons and nitrogens often fall within a narrow range, causing significant resonance overlap, particularly in sequences with repetitive G residues.

  • Sample Aggregation: High sample concentrations can lead to aggregation, increasing the effective molecular weight and exacerbating line broadening.

  • Conformational Exchange: If the RNA molecule exists in multiple conformations that are exchanging on an intermediate timescale, this can lead to significant line broadening.

Initial Troubleshooting Workflow:

G_Initial_Troubleshooting cluster_start cluster_steps cluster_advanced start Start: Broad/Overlapping Peaks optimize_conc Optimize Sample Concentration start->optimize_conc Initial Step check_buffer Verify Buffer Conditions (pH, Salt) optimize_conc->check_buffer temp_variation Acquire Spectra at Different Temperatures check_buffer->temp_variation assess_purity Assess Sample Purity & Homogeneity temp_variation->assess_purity adv_methods Implement Advanced NMR Techniques assess_purity->adv_methods If issues persist

Caption: Initial troubleshooting workflow for broad ¹⁵N HSQC peaks.

Recommended Actions:

  • Optimize Sample Concentration: Systematically decrease the RNA concentration to check for aggregation effects.

  • Buffer Optimization: Ensure the pH and salt concentration of your buffer are optimal for the stability and solubility of your RNA.

  • Temperature Variation: Acquire spectra at different temperatures. This can help to identify if conformational exchange is a contributing factor and may shift resonances into less crowded regions.

  • Assess Sample Purity: Use techniques like denaturing gel electrophoresis to confirm the purity and integrity of your RNA sample.

If these initial steps do not sufficiently improve resolution, consider the more advanced techniques detailed below.

Advanced Troubleshooting Guides

Q2: How can I use isotopic labeling strategies, beyond uniform ¹⁵N labeling, to improve spectral resolution?

A2: Selective isotopic labeling is a powerful strategy to simplify complex spectra and enhance resolution. For G-¹⁵N₅ labeled RNA, you can employ deuteration.

Deuteration:

Deuteration, the substitution of protons with deuterium, is a highly effective method for improving spectral quality for larger biomolecules.[2]

  • Mechanism of Improvement: By replacing non-exchangeable protons (on the ribose and base) with deuterium, the dense network of ¹H-¹H dipolar couplings is significantly reduced. This leads to slower transverse relaxation rates (longer T₂) and consequently sharper NMR signals.[2][3]

  • Benefits:

    • Reduces spectral crowding.

    • Simplifies the assignment of Nuclear Overhauser Effects (NOEs).[3]

    • Improves relaxation properties, leading to sharper lines.

Experimental Protocol: Enzymatic Synthesis of Deuterated NTPs

A combination of chemical and enzymatic synthesis can be used to produce deuterated nucleoside triphosphates (NTPs) for in vitro transcription.

  • Chemical Synthesis of Deuterated Ribose: Start with a deuterated precursor like glycerol-d₈ to chemically synthesize d,l-ribose-3,4,5,5'-d₄.

  • Enzymatic Conversion to NTPs: Utilize enzymes from the purine salvage and pyrimidine biosynthetic pathways to convert the deuterated ribose into the four 3',4',5',5'-labeled NTPs.

  • In Vitro Transcription: Use the deuterated NTPs in a standard in vitro transcription reaction to synthesize the desired RNA sequence.

Data Comparison: Effects of Deuteration on RNA Relaxation Rates

RNA SampleNon-selective T₁ (s)Non-selective T₂ (s)
Unlabeled 30-nt RNA~1.0~0.1
Deuterated 30-nt RNA~2.0~0.2
Table based on data indicating that T₁ and T₂ relaxation rates for deuterated RNA are approximately twice as long as for unlabeled RNA.
Q3: Which specialized NMR experiments or pulse sequences should I consider for a large G-¹⁵N₅ labeled RNA that exhibits poor resolution?

A3: For large RNA molecules (>25 kDa), standard HSQC experiments often yield poor quality spectra. In such cases, Transverse Relaxation-Optimized Spectroscopy (TROSY) is the experiment of choice.

Transverse Relaxation-Optimized Spectroscopy (TROSY):

  • Principle: In large molecules, two primary relaxation mechanisms, dipole-dipole (DD) and chemical shift anisotropy (CSA), dominate and lead to broad lines. The TROSY experiment is designed to select for the multiplet component where these two relaxation mechanisms nearly cancel each other out. This results in a single, sharp peak.

  • Advantages:

    • Significantly increases spectral resolution and sensitivity for large biomolecules.

    • Extends the molecular weight range amenable to NMR studies.

  • Requirement: The TROSY effect is most effective at high magnetic field strengths, where the CSA mechanism becomes more significant and can better counteract the field-independent DD mechanism.

Experimental Workflow: Implementing a TROSY Experiment

G_TROSY_Workflow cluster_start cluster_steps cluster_result start Start: Poor resolution with standard HSQC high_field Access High-Field NMR Spectrometer (>= 600 MHz) start->high_field select_pulse Select a TROSY-based ¹⁵N-HSQC pulse sequence high_field->select_pulse optimize_params Optimize Acquisition Parameters (e.g., delays) select_pulse->optimize_params acquire_data Acquire TROSY Spectrum optimize_params->acquire_data result Improved Resolution and Sensitivity acquire_data->result

Caption: Workflow for implementing a TROSY experiment.

Q4: Can I improve resolution without changing my sample preparation by modifying the data acquisition strategy?

A4: Yes, Non-Uniform Sampling (NUS) is a powerful data acquisition technique that can significantly improve resolution and/or reduce measurement time without altering the sample.

Non-Uniform Sampling (NUS):

  • Concept: In a conventional 2D NMR experiment, data points in the indirect dimension (t₁) are collected at uniform intervals. NUS involves skipping a fraction of these data points in a semi-random manner. The missing data points are then reconstructed using specialized algorithms.

  • Benefits:

    • Improved Resolution: For a fixed experiment time, NUS allows for the acquisition of more increments at the end of the indirect dimension, leading to higher resolution.

    • Reduced Experiment Time: A spectrum with the same resolution as a uniformly sampled one can be acquired in a fraction of the time.

  • Implementation: Most modern NMR software packages have integrated NUS capabilities. The user typically needs to specify the percentage of data points to be sampled.

Data Acquisition Parameter Comparison: Uniform vs. NUS

ParameterUniform SamplingNon-Uniform Sampling (25%)
Total Experiment Time 1 hour~15 minutes
Resolution in Indirect Dimension StandardIdentical to Uniform
Number of t₁ increments collected 128 (all)32 (25% of 128)
This table illustrates a typical scenario for an HSQC experiment where NUS is used to reduce acquisition time while maintaining resolution.
Q5: I suspect my RNA is flexible or has multiple conformations. How can Paramagnetic Relaxation Enhancement (PRE) help improve my understanding and potentially the resolution?

A5: Paramagnetic Relaxation Enhancement (PRE) is a technique that provides long-range distance information (up to ~35 Å) and can be used to study the structure and dynamics of RNA. While it doesn't directly sharpen all peaks in a spectrum, it provides crucial structural restraints and can help to identify and characterize different conformational states.

Paramagnetic Relaxation Enhancement (PRE):

  • Principle: A paramagnetic center (a molecule with an unpaired electron, such as a nitroxide spin label) is covalently attached to a specific site on the RNA. The paramagnetic center induces an increase in the relaxation rates of nearby nuclei, leading to a distance-dependent broadening and attenuation of their corresponding HSQC cross-peaks. The effect has a dependence on the distance between the paramagnetic center and the nucleus.

  • Application:

    • Provides long-range distance restraints for structure determination.

    • Helps to define the structural basis of weak and transient interactions.

    • Can be used to map the binding interface of RNA-protein complexes.

Experimental Protocol: Site-Specific Spin Labeling of RNA

  • Introduce a Unique Functional Group: Synthesize the RNA with a phosphoramidite containing a unique functional group (e.g., an alkyne or an azide) at the desired labeling site.

  • Attach the Paramagnetic Probe: Use "click" chemistry to covalently attach a paramagnetic probe (e.g., a Cu(II) cyclen-based probe or a TEMPO radical) to the functionalized RNA.

  • Acquire HSQC Spectra: Record two ¹⁵N HSQC spectra: one of the paramagnetic (spin-labeled) sample and one of a diamagnetic control sample (either without the label or with the label reduced by a reducing agent like ascorbic acid).

  • Analyze Peak Intensities: Calculate the ratio of peak intensities (Ipara / Idia) for each residue. Significant attenuation indicates proximity to the paramagnetic label.

Logical Relationship for PRE Data Interpretation

G_PRE_Interpretation cluster_input cluster_processing cluster_output paramagnetic_hsqc ¹⁵N HSQC of Paramagnetic Sample intensity_ratio Calculate Peak Intensity Ratio (I_para / I_dia) paramagnetic_hsqc->intensity_ratio diamagnetic_hsqc ¹⁵N HSQC of Diamagnetic Sample diamagnetic_hsqc->intensity_ratio distance_calc Calculate Distance (r ∝ (I_para / I_dia)⁻¹/⁶) intensity_ratio->distance_calc structural_model Generate/Refine 3D Structural Model distance_calc->structural_model

References

Technical Support Center: Optimizing LC Gradient for Guanine-15N5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanine-15N5. Our aim is to help you resolve common issues encountered during the liquid chromatography (LC) separation of this isotopically labeled nucleobase.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.

Question 1: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing is a common issue when analyzing polar compounds like guanine and is often caused by unwanted secondary interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns (e.g., C18) can interact with the basic functional groups of guanine, leading to peak tailing.[1][2]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 protonates the silanol groups, reducing their interaction with the positively charged guanine molecules.[2][3]

    • Solution 2: Mobile Phase Additives: Incorporate a small concentration of an acidic additive like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol activity.[4] Alternatively, a competing base like triethylamine can be used to mask the active sites.

    • Solution 3: Column Selection: Use a modern, end-capped, high-purity silica column (Type B) or a column with a different stationary phase chemistry, such as one with a polar-embedded group or a hybrid silica-polymer backbone, to minimize exposed silanols.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can cause band broadening and peak tailing.

    • Solution: Use shorter, narrower internal diameter tubing where possible and ensure all fittings are secure.

Question 2: I'm not getting enough retention for this compound on my C18 column. What can I do?

Answer:

Guanine is a very polar molecule and may elute at or near the void volume on traditional reversed-phase columns with highly aqueous mobile phases.

  • Solution 1: Use a Polar-Modified Reversed-Phase Column: Columns with aqueous stability (e.g., AQ-C18) are designed to be used with 100% aqueous mobile phases without phase collapse, allowing for the retention of very polar analytes.

  • Solution 2: Employ Ion-Pair Chromatography: Adding an ion-pairing reagent, such as tetrabutylammonium phosphate (TBAP), to the mobile phase can form a neutral complex with the charged guanine molecule, increasing its retention on a reversed-phase column.

  • Solution 3: Switch to an Alternative Chromatography Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be effective for separating polar and charged molecules like guanine.

Question 3: My retention times for this compound are drifting between injections. What is the cause?

Answer:

Retention time variability can compromise the reliability of your analysis. Here are some common causes and solutions:

  • Column Equilibration: Inadequate equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. This may require an equilibration time of 5-10 column volumes.

  • Mobile Phase Instability: Changes in mobile phase composition or pH can affect retention.

    • Solution: Prepare fresh mobile phase daily. If using buffers, ensure the pH is stable and that the buffer components are fully dissolved. Keep in mind that the pH of the aqueous portion of the mobile phase can change when mixed with the organic modifier.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a consistent temperature for the column and pre-heat the mobile phase.

Frequently Asked Questions (FAQs)

What is a good starting point for an LC gradient for this compound separation?

A good starting point depends on the chromatography mode you are using.

  • Reversed-Phase: Begin with a shallow gradient, for example, starting with 100% aqueous mobile phase (e.g., 10 mM ammonium formate, pH 3.75) and ramping to a low percentage of organic solvent (e.g., 10-20% acetonitrile) over 10-15 minutes.

  • HILIC: A typical starting gradient would be from a high percentage of organic solvent (e.g., 92% acetonitrile) to a lower percentage (e.g., 70% acetonitrile) over 15 minutes, with an aqueous buffer (e.g., 10 mM ammonium acetate, pH 5).

How does the isotopic label in this compound affect its chromatographic behavior?

The 15N5 isotopic label results in a higher mass (approximately 156.1 g/mol compared to 151.1 g/mol for unlabeled guanine) but does not significantly alter its chemical properties or chromatographic retention time under typical LC conditions. Therefore, methods developed for guanine are generally directly applicable to this compound. The primary purpose of the isotopic label is for use as an internal standard in mass spectrometry-based detection, where the mass difference allows for its differentiation from the endogenous, unlabeled form.

What are the recommended LC-MS/MS parameters for this compound?

When using this compound as an internal standard for the quantification of unlabeled guanine or a guanine-containing adduct, you will need to set up a Selected Reaction Monitoring (SRM) method. You will monitor a specific precursor-to-product ion transition for both the analyte and the labeled internal standard. For example, in the analysis of a cisplatin-guanine adduct, the doubly charged precursor ion for the 15N-labeled standard was m/z 417.5, which fragmented to a product ion of m/z 253.1. The exact m/z values will depend on the specific form of guanine you are analyzing (e.g., the free base, a nucleoside, or a nucleotide adduct).

Data Presentation

The following tables summarize experimental conditions from various published methods for the separation of guanine and related compounds. This data can serve as a starting point for your method development.

Table 1: Reversed-Phase HPLC Methods for Guanine and Related Compounds

ParameterMethod 1Method 2Method 3
Column Atlantis T3, 150 x 4.6 mm, 3 µmPhenomenex Gemini C18, 150 x 4.6 mm, 5 µmAtlantis dC18, 150 x 2.1 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate, 2 mM TBAP, pH 5.092.5 mM KH2PO4, 9.25 mM Tetrabutylammonium Bromide, pH 6.410 mM Ammonium Formate, pH 3.75
Mobile Phase B 10 mM Ammonium Phosphate, 2 mM TBAP, 25% ACN, pH 7.0Not Applicable (Isocratic)10 mM Ammonium Formate, 10% ACN, pH 3.75
Gradient Profile Stepped GradientIsocratic with 7.5% ACN in Mobile Phase A0-10 min: 100% A; 10-15 min: to 20% B; 15-43 min: to 31.2% B
Flow Rate 1.0 mL/min1.3 mL/min0.2 mL/min
Detection PDA (254 nm)UV (252 nm)MS/MS
Reference

Table 2: HILIC Methods for Guanine and Guanosine

ParameterMethod 1
Column Amaze TCH, 150 x 4.6 mm, 3 µm
Mobile Phase A: Acetonitrile; B: 10 mM Ammonium Acetate, pH 5
Gradient Profile 8% to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV (255 nm)
Reference

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Guanine Separation

This protocol is a general starting point based on common practices for separating guanine and its derivatives.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water (adjust pH to ~3.5).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 0% B

    • 2-15 min: 0-20% B

    • 15-17 min: 20-95% B (column wash)

    • 17-18 min: 95-0% B (return to initial)

    • 18-25 min: 0% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at 252 nm or MS/MS with appropriate source conditions.

Protocol 2: General HILIC Method for Guanine Separation

This protocol is a starting point for separating guanine using HILIC.

  • Column: HILIC column (e.g., amide or diol phase, 150 mm x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium formate in water with 0.1% formic acid (pH ~3.0).

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5-40% B

    • 12-14 min: 40-95% B (column wash)

    • 14-15 min: 95-5% B (return to initial)

    • 15-22 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Detection: UV at 252 nm or MS/MS with appropriate source conditions.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc LC System Setup cluster_analysis Analysis & Data Processing SamplePrep Prepare this compound Standard and Sample in a Weak Solvent MobilePhasePrep Prepare Fresh Mobile Phases (Aqueous and Organic) ColumnInstall Install Appropriate Column (RP or HILIC) MobilePhasePrep->ColumnInstall MethodSetup Set Up Gradient Method (Flow Rate, Gradient Profile, Temp) ColumnInstall->MethodSetup Equilibration Equilibrate Column with Initial Mobile Phase MethodSetup->Equilibration Injection Inject Sample Equilibration->Injection DataAcquisition Acquire Data (UV or MS/MS) Injection->DataAcquisition DataProcessing Process Chromatogram (Integrate Peaks) DataAcquisition->DataProcessing Troubleshooting_Peak_Tailing Start Peak Tailing Observed for This compound CheckOverload Dilute Sample and Re-inject Start->CheckOverload Improved Peak Shape Improved CheckOverload->Improved Yes NotImproved Peak Shape NOT Improved CheckOverload->NotImproved No CheckMobilePhase Is Mobile Phase pH < 3? Sol_pH Solution: Lower Mobile Phase pH with 0.1% Formic Acid CheckMobilePhase->Sol_pH No NotImproved2 Peak Shape NOT Improved CheckMobilePhase->NotImproved2 Yes CheckColumn Is an End-Capped or Modern Column in Use? Sol_Column Solution: Use an Appropriate Column (e.g., Hybrid, Polar-Embedded) CheckColumn->Sol_Column Yes, but still tailing Sol_Additive Solution: Add a Competing Base (e.g., Triethylamine) CheckColumn->Sol_Additive No Sol_Overload Solution: Reduce Sample Load Improved->Sol_Overload NotImproved->CheckMobilePhase NotImproved2->CheckColumn

References

Technical Support Center: Guanine-15N5 Exchange with Unlabeled Guanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanine-15N5 exchange experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound exchange assay?

The this compound exchange assay is a powerful technique used to study the dynamics and accessibility of guanine nucleobases within nucleic acids (DNA or RNA) or in complex with other molecules. The core principle involves introducing a nucleic acid sample uniformly labeled with the stable isotope 15N at all five nitrogen positions of its guanine residues (this compound) into a solution containing a large excess of unlabeled, "natural abundance" guanine.

The rate at which the 15N5-labeled guanine within the nucleic acid structure is swapped out for the unlabeled guanine from the solution is monitored over time. This exchange rate provides direct information about the stability of the guanine's interactions, such as hydrogen bonding in a base pair, and its solvent accessibility. A fast exchange rate suggests the guanine is in a dynamic or solvent-exposed region, while a slow exchange rate indicates it is involved in stable structures or is sterically hindered.

Q2: What are the primary applications of this assay?

This assay is particularly valuable for investigating the structure and function of nucleic acids and their interactions with other molecules. Key applications include:

  • Studying Nucleic Acid Dynamics: Characterizing the opening and closing rates of base pairs, which is crucial for understanding processes like DNA replication, transcription, and repair.[1][2]

  • Probing RNA and DNA Folding: Identifying regions of stable secondary and tertiary structure versus more flexible, unfolded regions.

  • Characterizing Ligand Binding: Determining how the binding of small molecules, proteins, or metal ions alters the local dynamics and stability of guanine residues.[3]

  • Investigating Ribozyme and Aptamer Mechanisms: Understanding the conformational changes that are essential for the catalytic activity of RNA enzymes (ribozymes) and the binding specificity of aptamers.

  • Drug Development: Screening for compounds that bind to specific nucleic acid targets and alter their structural dynamics.

Q3: Which analytical techniques are best for monitoring the exchange?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and powerful technique for monitoring this compound exchange.[4][5] Specifically, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments are used. The 15N-labeled guanine gives a unique signal in the HSQC spectrum. As the exchange with unlabeled guanine proceeds, the intensity of this signal decreases over time, which can be measured to calculate the exchange rate. The advantage of NMR is that it can provide site-specific information, meaning the exchange rate for individual guanine residues in the nucleic acid sequence can often be determined.

Mass spectrometry (MS) can also be used as a complementary technique. By analyzing the mass of the nucleic acid over time, one can observe the decrease in the overall mass as the heavier 15N isotopes are replaced by the lighter, natural abundance 14N. While MS provides less site-specific resolution than NMR, it can be a valuable tool for measuring global exchange kinetics.

Troubleshooting Guides

Issue 1: My observed exchange rates are too slow or non-existent.
Potential Cause Troubleshooting Steps
Highly Stable Structure: The guanine residues may be in a very stable, non-dynamic region of the nucleic acid (e.g., the core of a G-quadruplex). This is not necessarily an experimental error but a valid result. Consider increasing the temperature to gently destabilize the structure and promote exchange.
Insufficient Concentration of Unlabeled Guanine: The exchange reaction is concentration-dependent. Ensure you are using a sufficient excess of unlabeled guanine to drive the exchange reaction forward. A 100-fold or greater excess is often recommended.
Incorrect Buffer Conditions: pH, salt concentration, and the presence of divalent cations (like Mg2+) can significantly impact nucleic acid stability. Verify that your buffer conditions are optimal for the intended structural state of your nucleic acid and are not overly stabilizing it.
Sample Aggregation: Aggregation can sequester the nucleic acid, preventing efficient exchange. Check for sample aggregation using techniques like dynamic light scattering (DLS) or by inspecting the line shapes in your NMR spectra (broad peaks can indicate aggregation). If aggregation is present, try optimizing the sample concentration, buffer, or temperature.
Issue 2: My observed exchange rates are too fast to measure accurately.
Potential Cause Troubleshooting Steps
Unstructured Nucleic Acid: The guanine residues may be in a completely unfolded or highly flexible region, leading to very rapid exchange. This may be the true state of your molecule under the experimental conditions.
High Temperature: The experimental temperature may be too high, destabilizing the nucleic acid structure and accelerating exchange. Try lowering the temperature in increments of 5°C to slow down the kinetics.
Suboptimal Buffer Conditions: The buffer conditions (e.g., low salt, absence of necessary cations) may be destabilizing your nucleic acid. Ensure your buffer is appropriate for maintaining the desired folded state.
Rapid Data Acquisition Needed: For very fast exchange, you may need to use specialized, rapid data acquisition NMR experiments. Consult with an NMR facility expert to explore these options.
Issue 3: I am observing poor signal-to-noise or significant peak broadening in my NMR spectra.
Potential Cause Troubleshooting Steps
Low Sample Concentration: NMR is an inherently insensitive technique. Ensure your labeled nucleic acid concentration is sufficient (typically in the high micromolar to low millimolar range for NMR).
Sample Aggregation: As mentioned above, aggregation leads to broad NMR signals. Optimize sample conditions to ensure it is monomeric and soluble.
Intermediate Exchange Regime: If the exchange rate is on a similar timescale to the NMR experiment (the "intermediate exchange" regime), this can cause significant line broadening. Try altering the temperature to move the exchange into the slow or fast exchange regime.
Paramagnetic Contamination: The presence of trace amounts of paramagnetic metal ions can cause severe line broadening. Ensure all your labware is thoroughly cleaned and treat your sample with a chelating agent like Chelex resin.
Incorrect NMR Probe Tuning: Ensure the NMR probe is correctly tuned and matched for the 15N frequency. Improper tuning can lead to significant signal loss.

Experimental Protocols

Protocol 1: Preparation of 15N5-Labeled Nucleic Acid

The most common method for preparing 15N-labeled RNA is through in vitro transcription using T7 RNA polymerase.

  • Prepare Transcription Reaction: Assemble a reaction mixture containing template DNA, T7 RNA polymerase, and ribonucleoside triphosphates (rNTPs). Crucially, use 15N5-labeled GTP, while ATP, CTP, and UTP are unlabeled.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Purification: Purify the resulting 15N-labeled RNA from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Buffer Exchange: Desalt the purified RNA and exchange it into the desired buffer for the exchange experiment using dialysis or size-exclusion chromatography.

  • Quantification: Accurately determine the concentration of the labeled RNA using UV-Vis spectroscopy at 260 nm.

Protocol 2: this compound Exchange Monitored by 1H-15N HSQC NMR
  • Prepare NMR Sample: Prepare a sample of your purified 15N5-Guanine labeled nucleic acid in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 90% H2O/10% D2O, pH 6.5) to a final concentration of approximately 0.1-1.0 mM.

  • Acquire Initial Spectrum (t=0): Transfer the sample to an NMR tube and acquire a baseline 1H-15N HSQC spectrum. This spectrum represents the fully labeled state before the exchange begins.

  • Initiate the Exchange: Add a concentrated stock solution of unlabeled guanine to the NMR tube to a final concentration that is in large excess (e.g., 100-fold) of the labeled nucleic acid concentration. Mix thoroughly but gently.

  • Time-Course Data Acquisition: Immediately begin acquiring a series of 1H-15N HSQC spectra at regular time intervals. The duration and frequency of these measurements will depend on the expected exchange rate.

  • Data Processing and Analysis: Process the spectra and measure the intensity (or volume) of the cross-peaks corresponding to the guanine imino and amino groups. Plot the decay of these peak intensities as a function of time. Fit the decay curve to an exponential function to extract the exchange rate constant (k_ex).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_rna Prepare 15N5-Guanine Labeled Nucleic Acid purify_rna Purify and Buffer Exchange Labeled RNA prep_rna->purify_rna t0_spec Acquire Baseline 1H-15N HSQC (t=0) purify_rna->t0_spec prep_guanine Prepare Concentrated Unlabeled Guanine Stock initiate_exchange Initiate Exchange: Add Unlabeled Guanine prep_guanine->initiate_exchange t0_spec->initiate_exchange time_series Acquire Time-Series 1H-15N HSQC Spectra initiate_exchange->time_series process_spectra Process NMR Spectra time_series->process_spectra measure_intensity Measure Peak Intensity Decay process_spectra->measure_intensity fit_curve Fit Decay Curve to Extract Exchange Rate (k_ex) measure_intensity->fit_curve

Caption: Workflow for a this compound exchange experiment.

Troubleshooting_Logic start Problem with Exchange Rate? rate_check Rate Too Slow or Too Fast? start->rate_check slow_path Too Slow rate_check->slow_path Slow fast_path Too Fast rate_check->fast_path Fast check_stability Is Structure Highly Stable? slow_path->check_stability increase_temp Action: Increase Temperature check_stability->increase_temp Yes check_conc Sufficient Unlabeled Guanine? check_stability->check_conc No increase_conc Action: Increase Unlabeled Guanine Conc. check_conc->increase_conc No check_structure Is Nucleic Acid Unstructured? fast_path->check_structure lower_temp Action: Lower Temperature check_structure->lower_temp No check_buffer Buffer Conditions Destabilizing? check_structure->check_buffer Yes optimize_buffer Action: Optimize Buffer for Stability check_buffer->optimize_buffer Yes

References

Technical Support Center: Optimizing NMR for Guanine-¹⁵N₅

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guanine-¹⁵N₅ NMR experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during the optimization of NMR acquisition parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my ¹⁵N signal so weak, even with a Guanine-¹⁵N₅ labeled sample?

A1: The nitrogen-15 nucleus has a low gyromagnetic ratio, which is about 10.14% that of a proton, leading to inherently low sensitivity.[1] Even with isotopic enrichment, several factors can contribute to a weak signal:

  • Low Concentration: The signal is directly proportional to the concentration of the labeled molecule.

  • Suboptimal Pulse Sequence: A standard 1D ¹⁵N experiment is often too insensitive.[2] It is highly recommended to use proton-detected 2D experiments like the ¹H-¹⁵N HSQC, which leverages the higher sensitivity of the ¹H nucleus.[2][3]

  • Incorrect Relaxation Delay: If the relaxation delay (d1) is too short, the magnetization will not have fully returned to equilibrium, leading to signal loss in subsequent scans.[4]

  • Improper Pulse Calibration: An inaccurate 90° pulse width can lead to inefficient excitation and signal loss.

Q2: Which NMR experiment should I start with for my Guanine-¹⁵N₅ labeled sample?

A2: The ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is the most common and recommended starting point. This 2D experiment provides a "fingerprint" of your sample, showing correlations between each nitrogen atom and its directly attached proton(s). It offers significantly better sensitivity than a direct 1D ¹⁵N experiment. For larger molecules (>25 kDa), a TROSY (Transverse Relaxation-Optimized Spectroscopy) version of the HSQC is often preferred to achieve narrower linewidths.

Q3: My peaks are very broad. What can I do to improve the resolution?

A3: Broad peaks can be caused by several factors. Here are some common solutions:

  • Sample Conditions: High sample concentration can increase viscosity and cause aggregation, leading to broader lines. Consider reducing the concentration. Acquiring the spectrum at a slightly elevated temperature can also decrease viscosity and improve resolution, but be cautious of your sample's stability.

  • Large Molecular Size: For large RNAs or protein-RNA complexes, fast transverse relaxation (short T2) is a major cause of line broadening. Using a TROSY-based pulse sequence is highly effective in mitigating this issue.

  • Deuteration: In the context of large RNAs, deuteration can significantly reduce ¹H NMR linewidths by minimizing dipole-dipole relaxation pathways.

  • Magnetic Field Homogeneity: Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field.

Q4: How do I correctly set the relaxation delay (d1) for a ¹H-¹⁵N HSQC experiment?

A4: The relaxation delay (d1), when combined with the acquisition time (aq), determines the total time between scans. This period must be long enough for the spins to return to equilibrium. A common rule of thumb is to set the repetition time (d1 + aq) to be at least 5 times the longest T1 relaxation time of the nuclei of interest. Since ¹⁵N T1 values can be on the order of 1-1.5 seconds or even longer for larger molecules, a d1 of 1.5 to 2.5 seconds is a typical starting point. For the most accurate quantitative results, the T1 values should be experimentally measured.

Q5: What are the critical parameters to optimize for a quantitative ¹⁵N NMR experiment?

A5: For accurate and reproducible quantitative data, the following parameters are crucial:

  • Sufficient Relaxation Delay (d1): As mentioned above, d1 must be set to at least 5x the longest T1 to ensure complete relaxation and avoid saturation effects that would skew integrals.

  • Calibrated 90° Pulse Width (p1): An accurately calibrated 90° pulse ensures uniform excitation across the entire spectral width, which is essential for accurate integration.

  • High Signal-to-Noise Ratio (S/N): For an integration error of less than 1%, an S/N ratio of at least 250:1 is recommended. This can be achieved by increasing the number of scans (ns).

  • Receiver Gain (rg): The receiver gain should be set as high as possible to maximize the dynamic range without clipping the signal (ADC overflow).

Troubleshooting Guide

Issue: Low Signal-to-Noise Ratio (S/N)

A low S/N is a frequent challenge in ¹⁵N NMR.

Caption: Workflow for troubleshooting low signal-to-noise.

Issue: Broad Linewidths

Broad signals can obscure important details and make assignments difficult.

Caption: Decision tree for addressing broad NMR signals.

Quantitative Data Summary

The following tables provide typical starting values for key NMR parameters. Note that these may require further optimization for your specific sample and spectrometer.

Table 1: Typical ¹⁵N Relaxation Times for Biomolecules

ParameterTypical Value RangeSignificance
T1 (Longitudinal) 0.5 - 2.5 sDetermines the necessary relaxation delay (d1). T1s tend to get longer as molecular size increases.
T2 (Transverse) 10 - 160 msInfluences the signal linewidth (Linewidth ∝ 1/T2). T2s get shorter as molecular size increases, leading to broader lines.

Table 2: Key Acquisition Parameters for a Standard ¹H-¹⁵N HSQC

Parameter (Bruker Symbol)Recommended Starting ValuePurpose
Pulse Program hsqcetf3gpsi or similarSensitivity-enhanced ¹H-¹⁵N correlation experiment.
Number of Scans (ns) 16 - 64 (or more for dilute samples)To improve the signal-to-noise ratio.
Relaxation Delay (d1) 1.5 - 2.5 sTo allow magnetization to return to equilibrium.
Acquisition Time (aq) 0.1 - 0.2 sThe time during which the FID is recorded.
¹H Spectral Width (swh) ~12 ppm (centered at ~4.7 ppm)To cover all proton signals, including water.
¹⁵N Spectral Width (sw) ~30-35 ppm (centered at ~117 ppm)To cover the expected range of amide and guanine nitrogen signals.
¹H 90° Pulse (p1) Calibrated for your probe/sampleTo excite the nuclear spins efficiently.
¹⁵N 90° Pulse (p21) Calibrated for your probe/sampleTo excite the ¹⁵N spins efficiently.

Experimental Protocols

Protocol 1: Standard ¹H-¹⁵N HSQC Acquisition

This protocol outlines the fundamental steps for acquiring a standard sensitivity-enhanced ¹H-¹⁵N HSQC spectrum on a Bruker spectrometer.

1. Sample Preparation:

  • Dissolve the Guanine-¹⁵N₅ labeled sample in a suitable deuterated buffer (e.g., 90% H₂O / 10% D₂O).

  • Filter the sample into a high-quality NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Shim the magnetic field to optimize homogeneity and achieve good resolution on the ¹H signal.

3. Parameter Setup:

  • Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcetf3gpsi or hsqcetfpf3gp).

  • Set the spectral widths (swh for ¹H, sw for ¹⁵N) and carrier frequencies (o1p for ¹H, o2p for ¹⁵N) to cover the expected chemical shift ranges (see Table 2).

  • Calibrate the 90° pulse widths for both ¹H (p1) and ¹⁵N (p21) using standard calibration experiments.

  • Set the number of scans (ns) based on sample concentration (start with 16 or 32).

  • Set the relaxation delay (d1) to an appropriate value, typically 1.5 s.

  • Set the number of points in the direct (td2) and indirect (td1) dimensions (e.g., 1024 and 256, respectively).

4. Acquisition:

  • Estimate the receiver gain using the rga command.

  • Start the experiment by typing zg.

5. Processing:

  • After acquisition is complete, process the data by typing xfb.

  • Perform phase correction in both dimensions.

  • Apply baseline correction as needed.

  • Reference the spectrum appropriately.

References

Technical Support Center: Quantification of Guanine-¹⁵N₅ by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Guanine-¹⁵N₅ and its unlabeled analogues by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of Guanine-¹⁵N₅.

Issue 1: Poor Signal Intensity or No Signal for Guanine-¹⁵N₅ or Analyte

Q: I am not seeing a strong signal, or any signal at all, for my guanine analyte or the Guanine-¹⁵N₅ internal standard. What are the possible causes and solutions?

A: Low or absent signal intensity is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[1][2]

Possible Causes and Solutions:

  • Sample Concentration: The concentration of your analyte or internal standard in the injected sample may be too low for detection or too high, causing ion suppression.[1][2]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration range for your instrument. Ensure the concentration of Guanine-¹⁵N₅ is appropriate for the expected analyte concentration.

  • Ionization Inefficiency: The chosen ionization method (e.g., Electrospray Ionization - ESI) may not be optimal for guanine, or the source parameters may be misconfigured. Guanine can be challenging to protonate under certain positive mode conditions.[3]

    • Solution: Optimize ion source parameters such as spray voltage, gas flows, and source temperature. Experiment with different ionization modes (positive vs. negative) to see which provides better sensitivity, although positive mode is common for guanine.

  • Poor Solubility: Guanine is known for its low solubility in common solvents, which can lead to low concentrations in the prepared sample.

    • Solution: Ensure that the solvent system used for sample reconstitution is appropriate for guanine. Mild heating or sonication may aid dissolution, but be cautious of potential degradation.

  • Sample Loss During Preparation: Significant amounts of the analyte or internal standard can be lost during multi-step sample preparation procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Solution: Guanine-¹⁵N₅ as an internal standard should be spiked into the sample at the earliest possible stage to compensate for losses during sample workup. Review each step of your extraction protocol for potential sources of loss.

Issue 2: High Background Noise or Baseline Drift

Q: My mass chromatograms show a high, noisy baseline, making it difficult to accurately integrate my peaks. What could be causing this?

A: A noisy or drifting baseline can obscure low-abundance analytes and compromise quantitative accuracy.

Possible Causes and Solutions:

  • Contaminated Solvents or System: Impurities in the mobile phase, sample vials, or the LC-MS system itself can lead to high background noise.

    • Solution: Always use high-purity, MS-grade solvents and reagents. Regularly flush the LC system and clean the ion source to prevent the buildup of contaminants. Running solvent blanks before and after your sample set can help diagnose contamination issues.

  • Improper Mobile Phase Composition: Using non-volatile buffers or salts (e.g., phosphates) in the mobile phase is incompatible with ESI-MS and will result in significant background noise and signal suppression.

    • Solution: Use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate, which are compatible with mass spectrometry.

  • Column Bleed: Degradation of the stationary phase of the LC column can release chemical compounds that contribute to a noisy baseline, especially at higher temperatures.

    • Solution: Ensure the column is operated within its recommended temperature and pH range. If column bleed is suspected, it may be necessary to replace the column. A guard column can also help protect the analytical column.

Issue 3: Inconsistent or Irreproducible Quantification Results

Q: I am observing significant variability in my quantitative results across different injections of the same sample or between different samples. What is the likely cause?

A: Irreproducible results are often a symptom of matrix effects, where co-eluting substances from the biological matrix interfere with the ionization of the target analyte.

Possible Causes and Solutions:

  • Matrix Effects (Ion Suppression or Enhancement): Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with guanine and Guanine-¹⁵N₅, affecting their ionization efficiency in the MS source. This leads to either a suppressed or enhanced signal that does not accurately reflect the analyte's concentration.

    • Solution 1: Improve Chromatographic Separation: Optimize your LC method to better separate guanine from interfering matrix components. A longer gradient or a different column chemistry may be required.

    • Solution 2: Enhance Sample Cleanup: Incorporate more rigorous sample preparation steps, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components before LC-MS analysis.

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard: Guanine-¹⁵N₅ is the ideal internal standard because it co-elutes with unlabeled guanine and experiences similar matrix effects, allowing for accurate correction of signal variability. Ensure it is added to all samples and standards.

  • Carryover: Residual analyte from a high-concentration sample can be injected with the subsequent sample, leading to artificially inflated results in the latter.

    • Solution: Optimize the wash step in your autosampler method. Injecting blank solvent samples after high-concentration samples can help assess and mitigate carryover.

Issue 4: Artifactual Formation of Oxidized Guanine

Q: My results show unexpectedly high levels of 8-oxo-deoxyguanosine (8-oxo-dG). Could this be an artifact of my sample preparation?

A: Yes, the artificial oxidation of guanine to 8-oxo-dG during sample workup is a well-documented pitfall. This can lead to a significant overestimation of oxidative DNA damage.

Possible Causes and Solutions:

  • Oxidative Stress During Sample Handling: Guanine is susceptible to oxidation. Exposing DNA samples to air, harsh chemicals, or mechanical stress during isolation and digestion can generate 8-oxo-dG.

    • Solution 1: Use Antioxidants and Chelators: Add antioxidants (e.g., ascorbic acid), metal chelators (e.g., deferoxamine), and free radical traps to your buffers during DNA isolation and digestion to minimize artificial oxidation.

    • Solution 2: Gentle Homogenization: Avoid harsh mechanical homogenization methods that can introduce oxidative stress.

    • Solution 3: Work under Inert Atmosphere: If possible, perform critical sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using Guanine-¹⁵N₅ as an internal standard?

A1: Guanine-¹⁵N₅ is a stable isotope-labeled (SIL) internal standard. It is chemically identical to natural guanine but has a higher mass due to the incorporation of five ¹⁵N atoms. Its primary purpose is to improve the accuracy and precision of quantification by:

  • Correcting for Sample Loss: Since it is added at the beginning of the sample preparation process, it accounts for any loss of analyte during extraction, handling, and injection.

  • Compensating for Matrix Effects: It co-elutes with the unlabeled guanine and is affected by ion suppression or enhancement in the same way, allowing for a reliable ratio-based measurement.

  • Improving Injection Volume Precision: It corrects for minor variations in the volume of sample injected into the LC-MS system.

Q2: At what stage of the experimental workflow should I add the Guanine-¹⁵N₅ internal standard?

A2: The internal standard should be added at the earliest possible stage of the sample preparation process. For DNA adduct analysis, this means spiking the Guanine-¹⁵N₅ standard into your genomic DNA sample before the enzymatic digestion step. This ensures that it undergoes all the same processing steps as the analyte of interest.

Q3: How do I choose the correct mass transitions for Multiple Reaction Monitoring (MRM) of guanine and Guanine-¹⁵N₅?

A3: The MRM transitions are determined by the mass of the precursor ion (the protonated molecule, [M+H]⁺) and a specific fragment ion produced upon collision-induced dissociation (CID). For guanine and its ¹⁵N₅-labeled counterpart, typical transitions involve the neutral loss of the 2'-deoxyribose moiety from the corresponding deoxynucleoside.

Table 1: Example MRM Transitions for 2'-deoxyguanosine (dG) and its ¹⁵N₅-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Common Neutral Loss
2'-deoxyguanosine (dG) 268.1 152.1 Loss of deoxyribose

| 2'-deoxyguanosine-¹⁵N₅ ([¹⁵N₅]-dG) | 273.1 | 157.1 | Loss of deoxyribose |

Note: These values are illustrative. The exact m/z values and optimal collision energies should be determined empirically on your specific mass spectrometer.

Q4: What are the key steps in a typical experimental protocol for quantifying DNA adducts using Guanine-¹⁵N₅?

A4: A generalized protocol involves DNA extraction, enzymatic digestion, sample cleanup, and LC-MS/MS analysis. The specific details may vary depending on the sample type and target adduct.

Experimental Protocols

Protocol 1: General Workflow for DNA Adduct Quantification
  • DNA Isolation: Extract genomic DNA from tissues or cells using a method that minimizes oxidative damage. Commercial kits or phenol-chloroform extraction are common.

  • Internal Standard Spiking: Add a known amount of the ¹⁵N₅-labeled internal standard (e.g., [¹⁵N₅]-2'-deoxyguanosine) to the purified DNA sample.

  • Enzymatic Digestion: Digest the DNA to individual deoxynucleosides. This is typically a multi-step process:

    • Incubate DNA with nuclease P1 to hydrolyze it into deoxynucleoside 3'-monophosphates.

    • Add alkaline phosphatase to dephosphorylate the mononucleotides to deoxynucleosides.

  • Sample Cleanup: Remove enzymes and other interfering components. This can be achieved by protein precipitation (e.g., with chloroform) or solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Reconstitute the dried nucleoside mixture in a suitable mobile phase.

    • Inject the sample onto an appropriate LC column (e.g., C18 reversed-phase) for separation.

    • Analyze the eluent by tandem mass spectrometry using optimized MRM transitions for the analyte and the Guanine-¹⁵N₅ internal standard.

Visualizations

Diagrams of Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Isolation 1. DNA Isolation (from cells/tissue) Spiking 2. Spiking with Guanine-¹⁵N₅ IS DNA_Isolation->Spiking Purified DNA Digestion 3. Enzymatic Digestion (to deoxynucleosides) Spiking->Digestion Cleanup 4. Sample Cleanup (SPE or LLE) Digestion->Cleanup LC_Separation 5. LC Separation Cleanup->LC_Separation Cleaned Nucleosides MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Ratio of Analyte/IS) MS_Detection->Data_Analysis

Caption: General experimental workflow for quantifying DNA adducts.

troubleshooting_tree Start Problem: Inaccurate Quantification Signal_Issue Poor or No Signal? Start->Signal_Issue Variability_Issue High Variability? Start->Variability_Issue Noise_Issue High Background Noise? Start->Noise_Issue Concentration Check Sample Concentration Signal_Issue->Concentration Yes Ionization Optimize Ion Source Parameters Signal_Issue->Ionization Yes Matrix_Effects Investigate Matrix Effects Variability_Issue->Matrix_Effects Yes Cleanup Improve Sample Cleanup Variability_Issue->Cleanup Yes Chromatography Optimize LC Separation Variability_Issue->Chromatography Yes Solvents Check Solvent Purity Noise_Issue->Solvents Yes System_Clean Clean LC System & Ion Source Noise_Issue->System_Clean Yes Column Check for Column Bleed Noise_Issue->Column Yes Solubility Verify Analyte Solubility Signal_issue Signal_issue Signal_issue->Solubility Yes

Caption: Troubleshooting decision tree for common MS issues.

matrix_effect cluster_ideal Ideal Scenario (Clean Sample) cluster_matrix Real Scenario (Biological Matrix) A1 Analyte Ion1 To MS Detector A1->Ion1 Ionizes Efficiently IS1 IS IS1->Ion1 A2 Analyte Suppression Ion Suppression A2->Suppression Compete for Ionization IS2 IS IS2->Suppression Compete for Ionization Matrix Matrix Component Matrix->Suppression Compete for Ionization Ion2 Reduced Signal To MS Detector Suppression->Ion2

Caption: Conceptual diagram of ion suppression by matrix effects.

References

Technical Support Center: Improving the Stability of Guanine-15N5 Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Guanine-15N5 labeled oligonucleotides during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my this compound labeled oligonucleotides?

A1: The stability of oligonucleotides, including those with isotopic labels, is primarily influenced by three main factors: temperature, storage medium, and exposure to nucleases. Temperature is the most critical factor, with lower temperatures providing greater stability.[1] The choice of storage medium, such as nuclease-free water versus a buffered solution like TE buffer, also plays a significant role, especially at temperatures above freezing.[1] Finally, contamination with nucleases, which are enzymes that degrade nucleic acids, can rapidly compromise the integrity of your oligonucleotides.

Q2: How should I store my this compound labeled oligonucleotides for optimal stability?

A2: For long-term storage (months to years), it is best to store your oligonucleotides in a freezer at -20°C or -80°C, either lyophilized (dry) or resuspended in a nuclease-free buffer like TE (Tris-EDTA) buffer at a pH of 7.5-8.0.[1][2] Storing them as a dried pellet can provide stability for up to two years at -20°C.[1] If you need to access your oligonucleotides frequently, storing them at 4°C in TE buffer is a suitable option for short-term use (up to a year). To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solutions into smaller, single-use volumes. While up to 30 freeze-thaw cycles have been shown to have a minimal impact on oligo stability, aliquoting is a best practice to prevent potential contamination.

Q3: Is there a difference in stability if I resuspend my oligonucleotides in nuclease-free water versus TE buffer?

A3: Yes, especially for storage at temperatures above -20°C. TE buffer is generally the superior choice for resuspending oligonucleotides. Laboratory-grade water can be slightly acidic, which can lead to the degradation of DNA over time. The Tris buffer in TE helps to maintain a stable pH, while EDTA chelates divalent cations that are necessary cofactors for many nucleases, thereby inhibiting their activity. At 37°C, oligonucleotides stored in TE buffer show significantly better stability compared to those stored in nuclease-free water or as a dry pellet.

Q4: Will the this compound label itself affect the stability of my oligonucleotide?

A4: The stability of fluorescently labeled oligonucleotides is generally similar to that of their unmodified counterparts. While specific studies on the stability of 15N5-labeled guanine are not extensively available, the isotopic labeling is not expected to significantly alter the chemical properties that govern stability against nuclease degradation or chemical decomposition under standard experimental conditions. The primary degradation pathways for the guanine base, such as oxidation, will still be the main concern.

Q5: What are the common degradation pathways for guanine in oligonucleotides?

A5: Guanine is the most easily oxidized of the four DNA bases. Oxidative damage can lead to the formation of several degradation products, with 8-oxo-7,8-dihydroguanine (8-oxoG) being a major and well-studied lesion. This oxidation can be initiated by reactive oxygen species (ROS) present in cells or generated during certain experimental procedures. Further oxidation can lead to other products like imidazolone (Iz) and oxazolone (Oz). Additionally, depurination, the loss of the guanine base from the sugar-phosphate backbone, can occur under acidic conditions, creating an abasic site that can lead to strand cleavage.

Q6: How can I protect my this compound labeled oligonucleotides from degradation during experiments?

A6: To protect your oligonucleotides, it is crucial to maintain a nuclease-free environment. This includes using certified nuclease-free water, buffers, pipette tips, and tubes. Wearing gloves is essential to prevent contamination from nucleases present on the skin. For in vivo or cell culture experiments where nucleases are abundant, chemical modifications to the oligonucleotide backbone are highly recommended to enhance stability.

Troubleshooting Guides

Issue 1: Rapid Degradation of Oligonucleotide Observed in Cell Culture or Serum
Possible Cause Troubleshooting Steps
Nuclease Activity - Inactivate Serum: Heat-inactivate serum (e.g., 65°C for 30 minutes) to denature nucleases before adding it to your culture medium. - Use Nuclease-Resistant Modifications: Synthesize your oligonucleotide with modifications that confer nuclease resistance. Phosphorothioate (PS) linkages are a common and effective modification. At least three PS bonds at the 5' and 3' ends are recommended to inhibit exonuclease activity. - Incorporate 2'-O-Modifications: Modifications to the ribose sugar, such as 2'-O-Methyl (2'-OMe) or 2'-Fluoro (2'-F), can significantly increase nuclease resistance.
Incorrect Storage/Handling of Labeled Oligo - Review Storage Protocol: Ensure oligonucleotides are stored at or below -20°C in TE buffer and have not undergone excessive freeze-thaw cycles. - Aliquot Stock Solutions: Prepare single-use aliquots of your working solutions to minimize contamination and freeze-thaw cycles.
Issue 2: Unexpected Peaks or Smearing on Gel Electrophoresis/LC-MS after Storage
Possible Cause Troubleshooting Steps
Chemical Degradation (Oxidation/Depurination) - Check Buffer pH: Ensure the storage and experimental buffers are at a neutral or slightly alkaline pH (7.0-8.0). Acidic conditions can promote depurination. - Minimize Exposure to Light: For oligonucleotides with fluorescent labels, store them in the dark to prevent photobleaching. - Use Fresh Buffers: Prepare fresh buffers to avoid the accumulation of reactive species.
Nuclease Contamination - Use Nuclease-Free Reagents and Consumables: Always use certified nuclease-free water, buffers, and labware. - Wear Gloves and Use Aseptic Technique: Prevent contamination from skin and environmental nucleases.
Freeze-Thaw Degradation - Aliquot Samples: As a best practice, aliquot your stock and working solutions to avoid repeated freezing and thawing of the main sample.

Quantitative Data on Oligonucleotide Stability

The following tables summarize quantitative data on the stability of oligonucleotides with and without chemical modifications.

Table 1: Half-life of Oligonucleotides in Plasma/Serum

Oligonucleotide TypeModificationHalf-lifeReference
Phosphodiester (Unmodified)None~5 minutes in monkey plasma
PhosphorothioateSulfur substitution in the phosphate backboneBiphasic elimination: Initial half-life of 0.53-0.83 hours, second long half-life of 35-50 hours in animals
MethylphosphonateMethyl group replaces a non-bridging oxygen in the phosphate backbone~17 minutes in mice

Table 2: Effect of 2'-O-Methyl Modification on Duplex Stability (Melting Temperature, Tm)

Oligonucleotide TypeModificationChange in Tm per ModificationReference
DNA/RNA Hybrid2'-O-Methyl RNA residue in the DNA strand+1.3°C
RNA/RNA Duplex2'-O-Methyl modificationIncreases Tm

Experimental Protocols

Protocol 1: Serum Stability Assay of Oligonucleotides by Polyacrylamide Gel Electrophoresis (PAGE)

This protocol allows for the assessment of oligonucleotide stability in the presence of serum nucleases.

Materials:

  • This compound labeled oligonucleotide

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Nuclease-free water

  • 10x Annealing Buffer

  • RNA Loading Dye

  • 15% Polyacrylamide Gel in Glycerol-Tolerant Gel Buffer

  • GelRed or other nucleic acid stain

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare Oligonucleotide Duplex (if applicable):

    • Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • Combine 10 µL of each 200 µM sense and antisense strand with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water for a final volume of 50 µL.

    • Incubate at 95°C for 5 minutes and then allow to cool slowly to room temperature.

  • Serum Incubation:

    • Prepare individual tubes for each time point (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h).

    • In each tube, prepare a 10 µL reaction containing 50 pmol of the oligonucleotide duplex in 50% FBS.

    • Incubate the tubes at 37°C.

  • Sample Collection:

    • At each designated time point, remove the corresponding tube from the incubator.

    • Mix 5 µL of the oligonucleotide/serum mixture with 5 µL of RNA loading dye and immediately store at -20°C to stop the degradation.

  • Gel Electrophoresis:

    • After collecting all time points, thaw the samples on ice.

    • Load the samples onto a 15% polyacrylamide gel.

    • Run the gel according to standard procedures (typically 90-120 minutes for small oligonucleotides).

  • Visualization and Analysis:

    • Stain the gel with GelRed or a similar nucleic acid stain.

    • Visualize the bands under UV light. The disappearance of the full-length oligonucleotide band over time indicates degradation.

    • Quantify the band intensity at each time point to determine the rate of degradation.

Protocol 2: Forced Degradation Study of Oligonucleotides

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound labeled oligonucleotide (at a concentration of ~1 mg/mL)

  • Hydrochloric acid (e.g., 0.1 M to 1 M) for acidic stress

  • Sodium hydroxide (e.g., 0.1 M to 1 M) for basic stress

  • Hydrogen peroxide (e.g., 3%) for oxidative stress

  • Incubator or water bath

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare separate solutions of your oligonucleotide for each stress condition. Include a non-stressed control sample.

  • Stress Conditions (ICH guidelines suggest aiming for 5-20% degradation):

    • Acidic Hydrolysis: Add hydrochloric acid to the oligonucleotide solution and incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add sodium hydroxide to the oligonucleotide solution and incubate under similar conditions as the acidic hydrolysis.

    • Oxidative Stress: Add hydrogen peroxide to the oligonucleotide solution and incubate at room temperature.

    • Thermal Stress: Incubate the oligonucleotide solution at an elevated temperature (e.g., 80°C).

  • Neutralization and Sample Quenching:

    • For acid- and base-stressed samples, neutralize the solution with an appropriate amount of base or acid, respectively.

    • For oxidative stress, the reaction can often be stopped by dilution prior to analysis.

  • LC-MS Analysis:

    • Analyze the stressed and control samples using a suitable LC-MS method (e.g., Ion-Pair Reversed-Phase HPLC coupled with Mass Spectrometry) to separate and identify the parent oligonucleotide and its degradation products.

Visualizations

experimental_workflow Workflow for Serum Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_oligo Prepare Oligo Duplex prep_serum Prepare Serum/Oligo Mix for each time point prep_oligo->prep_serum incubate Incubate at 37°C prep_serum->incubate collect_samples Collect & Quench Samples at Time Points incubate->collect_samples run_page Run on PAGE collect_samples->run_page visualize Stain and Visualize run_page->visualize quantify Quantify Degradation visualize->quantify

Caption: Workflow for assessing oligonucleotide stability in serum.

troubleshooting_logic Troubleshooting Oligonucleotide Degradation cluster_environment Experimental Environment cluster_solutions Potential Solutions start Degradation Observed is_in_vivo In Vivo / Cell Culture? start->is_in_vivo is_in_vitro In Vitro Storage? start->is_in_vitro use_modifications Incorporate Nuclease-Resistant Modifications (PS, 2'-OMe) is_in_vivo->use_modifications Yes nuclease_free Ensure Nuclease-Free Reagents and Technique is_in_vivo->nuclease_free Also consider check_storage Verify Storage Conditions (-20°C, TE Buffer, Aliquots) is_in_vitro->check_storage Yes is_in_vitro->nuclease_free Also consider

Caption: Logic diagram for troubleshooting oligonucleotide degradation.

References

Technical Support Center: Guanine-¹⁵N₅ NMR Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in Guanine-¹⁵N₅ NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in Guanine-¹⁵N₅ NMR experiments?

A1: Artifacts in Guanine-¹⁵N₅ NMR experiments can arise from several sources, including:

  • Sample Preparation: Impurities, incorrect buffer conditions, and inappropriate sample concentration can all lead to poor spectral quality.

  • Instrumental Issues: Poor shimming, incorrect pulse calibration, and hardware malfunctions can introduce various artifacts.

  • Data Acquisition Parameters: Suboptimal choice of pulse sequences, relaxation delays, and decoupling schemes can result in distorted spectra.

  • Data Processing: Incorrect phasing, baseline correction, and window function application can obscure real signals and create artificial ones.

Q2: Why are my Guanine-¹⁵N₅ signals broader than expected?

A2: Broad Guanine-¹⁵N₅ signals can be caused by several factors:

  • Chemical Exchange: Guanine imino and amino protons can exchange with the solvent, leading to line broadening. This is particularly problematic at higher pH.

  • Paramagnetic Relaxation Enhancement (PRE): The presence of paramagnetic metal ions, either as contaminants or intentionally added spin labels, can cause significant line broadening.[1][2]

  • Chemical Shift Anisotropy (CSA): At higher magnetic fields, CSA can be a significant relaxation mechanism, leading to broader lines. However, the N9 nucleus of guanine has a relatively small CSA, which can be advantageous.[3]

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad lines for all signals in the spectrum.

Q3: What is "acoustic ringing" and how can I minimize it in my ¹⁵N experiments?

A3: Acoustic ringing is a type of artifact caused by mechanical vibrations of the probe components induced by strong radiofrequency pulses.[4] This is more pronounced at high magnetic fields and low frequencies. It can cause baseline distortions and phasing problems. To minimize acoustic ringing, you can:

  • Use pulse sequences specifically designed to suppress acoustic ringing.

  • Discard the first few data points of the FID, which are most affected by the ringing, and use linear prediction to reconstruct them.

  • Optimize the probe's tuning and matching.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Guanine-¹⁵N₅ NMR experiments.

Issue 1: Baseline Distortions and Rolling

Symptoms: The baseline of your spectrum is not flat, showing broad, rolling features that can obscure low-intensity peaks.

Possible Causes & Solutions:

CauseSolution
Acoustic Ringing Employ pulse sequences with ringing suppression, such as those with "aring" in their name on Bruker spectrometers. Alternatively, discard the initial points of the FID and use backward linear prediction.
Incorrect First-Order Phase Correction Avoid large linear phase corrections as they can introduce baseline distortions. Re-process the data with careful manual phasing.
Truncation Artifacts ("Sinc Wiggles") This occurs when the acquisition time is too short, causing the FID to be truncated. Increase the acquisition time to allow the FID to decay completely.
Improper Digital Filtering Using oversampling can help reduce distortions caused by audiofrequency filters.
Issue 2: Quadrature Artifacts in 2D ¹H-¹⁵N HSQC Spectra

Symptoms: You observe "ghost" peaks or mirror images of real peaks, often appearing at a position reflected through the center of the spectrum.

Possible Causes & Solutions:

CauseSolution
Imbalance in Quadrature Detectors This is a common hardware issue. Acquiring more scans can often average out these artifacts.
Pulse Sequence Errors Ensure you are using a well-tested pulse sequence. Some sequences are more prone to quadrature artifacts than others.
High Receiver Gain An overloaded ADC converter can lead to mirroring in the F2 dimension. Try reducing the receiver gain.
Issue 3: Artifacts from Incomplete Decoupling

Symptoms: You observe splitting or broadening of ¹⁵N signals due to residual coupling to ¹H, or artifacts in relaxation dispersion experiments.

Possible Causes & Solutions:

CauseSolution
Insufficient Decoupling Power Increase the decoupling power. However, be mindful of sample heating.
Off-Resonance Effects For protons that are far off-resonance from the decoupler frequency, standard continuous-wave (CW) decoupling may be insufficient.
"Slow-Pulsing Artifact" in CPMG Experiments Incomplete decoupling of off-resonance amide protons can introduce an artefactual dispersion of relaxation rates. Use composite pulse decoupling (CPD) schemes, such as those based on the 90x–240y–90x element, to suppress these artifacts.

Experimental Protocols & Data

Sample Preparation of ¹⁵N-Labeled RNA

A robust sample preparation protocol is crucial for obtaining high-quality NMR data. The following is a general guideline for the preparation of ¹⁵N-labeled RNA.

  • In vitro Transcription: Synthesize the RNA of interest using T7 RNA polymerase with ¹⁵N-labeled nucleotide triphosphates (NTPs).

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity of length.

  • Desalting and Buffer Exchange: Elute the RNA from the gel and perform extensive dialysis or buffer exchange into the desired NMR buffer. The final buffer should ideally have a low salt concentration (e.g., <100 mM) to improve spectral quality.

  • Concentration: Concentrate the RNA sample to the desired concentration, typically in the range of 0.5-1 mM.

  • Final Sample Preparation: Dissolve the lyophilized RNA in 99.96% D₂O or a 90% H₂O/10% D₂O mixture. The pH should be kept below 6.5 to minimize the exchange of imino and amino protons with the solvent.

¹H-¹⁵N HSQC Experiment Parameters for Guanine in Nucleic Acids

The ¹H-¹⁵N HSQC is a cornerstone experiment for studying ¹⁵N-labeled biomolecules. Below are typical acquisition parameters.

ParameterRecommended ValueNotes
Pulse Programhsqcetfpf3gp (Bruker) or similarSensitivity-enhanced with echo-antiecho and water flip-back.
¹H Spectral Width12-16 ppmCentered around the water resonance (~4.7 ppm).
¹⁵N Spectral Width30-40 ppmCentered around 150-160 ppm for guanine nitrogens.
Number of Scans (ns)16-64Dependent on sample concentration.
Relaxation Delay (d1)1.0-1.5 s
¹J(NH) Coupling Constant~90 HzUsed for setting delays in the INEPT transfer steps.
Quantitative Data for Guanine-¹⁵N₅ NMR

The following table summarizes key quantitative data relevant to Guanine-¹⁵N₅ NMR experiments.

ParameterTypical Value(s)Reference(s)
¹⁵N Chemical Shift Ranges (ppm, rel. to liquid NH₃)
N1~150 (lactam)
N3~160-180
N7~230-240
N9~160-170
NH₂~80-90
¹H-¹⁵N Coupling Constants (Hz)
¹J(N1,H1)~90-95
¹J(N-H) in NH₂~88-91
²J(H8,N7)~7.3
²J(H8,N9)~11.6
¹⁵N CSA Anisotropy (Δδ) for backbone amides 130-156 ppm

Visual Guides

Troubleshooting Workflow for Common Artifacts

TroubleshootingWorkflow Troubleshooting Workflow for Guanine-¹⁵N₅ NMR Artifacts cluster_start cluster_symptoms Identify Primary Symptom cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Start: Poor Quality Spectrum symptom1 Baseline Distortion start->symptom1 symptom2 Broad Signals start->symptom2 symptom3 Ghost/Mirrored Peaks start->symptom3 symptom4 Unexpected Splitting start->symptom4 cause1a Acoustic Ringing? symptom1->cause1a cause1b Truncation? symptom1->cause1b cause2a Poor Shimming? symptom2->cause2a cause2b Chemical Exchange? symptom2->cause2b cause2c Paramagnetic Contamination? symptom2->cause2c cause3a Quadrature Imbalance? symptom3->cause3a cause3b High Receiver Gain? symptom3->cause3b cause4a Incomplete Decoupling? symptom4->cause4a solution1a Use 'aring' pulse sequence cause1a->solution1a solution1b Increase acquisition time cause1b->solution1b solution2a Re-shim sample cause2a->solution2a solution2b Lower pH, use D2O cause2b->solution2b solution2c Add EDTA, check buffer purity cause2c->solution2c solution3a Increase number of scans cause3a->solution3a solution3b Reduce receiver gain (rga) cause3b->solution3b solution4a Use composite pulse decoupling cause4a->solution4a

Caption: A flowchart for diagnosing and resolving common artifacts.

Experimental Workflow for Artifact-Free ¹H-¹⁵N HSQC

ExperimentalWorkflow Experimental Workflow for Artifact-Free ¹H-¹⁵N HSQC cluster_prep 1. Sample Preparation cluster_setup 2. Spectrometer Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing prep1 In vitro transcription with ¹⁵N NTPs prep2 PAGE purification prep1->prep2 prep3 Buffer exchange (low salt, pH < 6.5) prep2->prep3 prep4 Concentration to 0.5-1 mM prep3->prep4 setup1 Tuning and matching of probe prep4->setup1 setup2 Locking on D₂O setup1->setup2 setup3 Shimming setup2->setup3 setup4 Calibrate ¹H and ¹⁵N pulses setup3->setup4 acq1 Select sensitivity-enhanced HSQC sequence setup4->acq1 acq2 Set appropriate spectral widths and offsets acq1->acq2 acq3 Optimize relaxation delay (d1) acq2->acq3 acq4 Set receiver gain (rga) acq3->acq4 acq5 Acquire data acq4->acq5 proc1 Fourier transform acq5->proc1 proc2 Manual phasing proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Apply window function proc3->proc4

Caption: A step-by-step workflow for high-quality ¹H-¹⁵N HSQC experiments.

References

Validation & Comparative

Validating Guanine-15N5 Incorporation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based validation of Guanine-15N5 incorporation into nucleic acids against other stable isotope labeling alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to clarify complex workflows and pathways.

Comparison of Stable Isotope Labeling Strategies for Guanine Analysis

The choice of stable isotope for labeling guanine in mass spectrometry-based quantitative studies is critical for achieving accurate and sensitive results. The most common isotopes used are Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H or D). Each offers distinct advantages and disadvantages.

Stable isotope dilution mass spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes.[1][2] This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.[3] This allows for the correction of sample loss during preparation and variations in ionization efficiency.[3]

FeatureGuanine-¹⁵N₅Guanine-¹³CGuanine-²H (Deuterium)
Mass Shift +5 Da (for all five nitrogen atoms)Variable (e.g., +5 Da for ¹³C₅)Variable (depends on the number and position of deuterium atoms)
Natural Abundance Low (~0.37%)[]Higher (~1.1%)Low (~0.015%)
Background Interference Minimal due to low natural abundance, providing a clearer background.Can have more complex isotopic envelopes due to higher natural abundance.Minimal background interference.
Chemical/Isotopic Stability High, less prone to exchange.High, stable bond.Can be prone to back-exchange with protons from the solvent, potentially compromising quantification.
Synthesis Complex chemical synthesis is often required.Total synthesis is a common method.Can be introduced through specific synthetic steps.
Cost Generally high due to the complexity of synthesis.Can be high, depending on the number and position of labels.Often more cost-effective than ¹⁵N or ¹³C labeling.
Common Applications Quantitative proteomics, metabolomics, and nucleic acid analysis where a clean background is crucial.Metabolic flux analysis, quantitative proteomics (SILAC).Widely used as an internal standard, but with caution regarding stability.
Example LOD/LOQ LOD and LOQ are highly dependent on the specific assay and instrumentation. For a similar compound, 6-thioguanine, an LLOQ of 10 fmol TG/µg DNA was achieved.For 8-hydroxyguanine, methods have been developed to determine the ratio of modified to unmodified guanine.For a deuterium-labeled metabolite, a detection limit of 16 ng/mL has been reported in urine.

Experimental Protocols

I. Metabolic Labeling of Cells with Guanine-¹⁵N₅

This protocol describes the metabolic labeling of cultured mammalian cells with Guanine-¹⁵N₅ for subsequent analysis of its incorporation into DNA.

Materials:

  • Mammalian cell line of choice (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Guanine-¹⁵N₅ (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

Procedure:

  • Cell Seeding: Seed the mammalian cells in culture flasks or plates at a density that will allow for logarithmic growth during the labeling period.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired final concentration of Guanine-¹⁵N₅. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

  • Metabolic Labeling: Remove the standard culture medium from the cells and replace it with the Guanine-¹⁵N₅-containing medium.

  • Incubation: Incubate the cells for a specific period to allow for the incorporation of the labeled guanine into the cellular nucleic acids. The incubation time can vary from a few hours to several days depending on the cell division rate and the experimental goals.

  • Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any remaining unincorporated Guanine-¹⁵N₅.

  • Cell Lysis and DNA Extraction: Harvest the cells and proceed with DNA extraction using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction).

II. DNA Hydrolysis to Nucleosides

This protocol outlines the enzymatic digestion of DNA to its constituent nucleosides for LC-MS/MS analysis.

Materials:

  • Purified DNA sample

  • Nuclease P1

  • Alkaline Phosphatase

  • Phosphodiesterase I

  • Ammonium acetate buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.9)

  • Chloroform

  • Microcentrifuge tubes

Procedure:

  • Enzymatic Digestion Mixture: Prepare a digestion mixture containing the purified DNA, nuclease P1, and phosphodiesterase II in a sodium acetate buffer (pH 5.6).

  • First Incubation: Incubate the mixture at 37°C for 24 hours.

  • Second Digestion Step: Add alkaline phosphatase and phosphodiesterase I to the mixture in a Tris-HCl buffer (pH 8.9).

  • Second Incubation: Incubate the mixture at 37°C for another 4 hours.

  • Neutralization and Enzyme Removal: Neutralize the reaction with formic acid and remove the enzymes by chloroform extraction.

  • Sample Preparation for LC-MS/MS: Dry the aqueous phase in a vacuum centrifuge and reconstitute the nucleoside mixture in water for LC-MS/MS analysis.

III. LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of Guanine-¹⁵N₅ incorporation. Parameters should be optimized for the specific instrument and application.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 95% mobile phase B over 30 minutes.

  • Flow Rate: 300 nL/min

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Unlabeled Guanine (dG): Monitor the transition from the precursor ion (m/z) to a specific product ion.

    • Guanine-¹⁵N₅ (dG-¹⁵N₅): Monitor the transition from the precursor ion (m/z + 5) to its corresponding product ion.

  • Collision Energy and other parameters: Optimize for the specific instrument to achieve maximum sensitivity and specificity.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Cell Seeding labeling Metabolic Labeling with Guanine-¹⁵N₅ cell_seeding->labeling harvesting Cell Harvesting labeling->harvesting dna_extraction DNA Extraction harvesting->dna_extraction dna_hydrolysis DNA Hydrolysis to Nucleosides dna_extraction->dna_hydrolysis sample_cleanup Sample Cleanup (e.g., SPE) dna_hydrolysis->sample_cleanup lc_msms LC-MS/MS Analysis (MRM Mode) sample_cleanup->lc_msms data_analysis Data Analysis (Quantification of ¹⁵N₅-Guanine) lc_msms->data_analysis

Caption: Experimental workflow for validating Guanine-¹⁵N₅ incorporation.

purine_metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_dna DNA Synthesis prpp PRPP imp IMP prpp->imp amp AMP imp->amp gmp GMP imp->gmp guanine_15n5 Guanine-¹⁵N₅ (Exogenous) hprt HPRT guanine_15n5->hprt guanine Guanine guanine->hprt hypoxanthine Hypoxanthine hypoxanthine->hprt imp_salvage IMP hprt->imp_salvage gmp_salvage GMP-¹⁵N₅ hprt->gmp_salvage dgtp dGTP-¹⁵N₅ gmp_salvage->dgtp dna DNA dgtp->dna

Caption: Simplified diagram of purine metabolism highlighting the salvage pathway.

References

A Researcher's Guide to Isotopic Labeling: Guanine-15N5 vs. 13C-Guanine in Nucleic Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of nucleic acid studies, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of two widely used stable isotopes, Guanine-15N5 and 13C-Guanine, for elucidating the structure, dynamics, and function of DNA and RNA. By presenting supporting experimental data, detailed methodologies, and clear visual workflows, this document serves as a comprehensive resource for making informed decisions in your research.

The strategic incorporation of stable isotopes into nucleic acids, followed by analysis with Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), offers unparalleled insights at the atomic level. Guanine, with its five nitrogen atoms and five carbon atoms, presents multiple opportunities for isotopic enrichment. This compound, where all five nitrogen atoms are replaced with the 15N isotope, is a powerful tool for NMR-based structural biology. Conversely, 13C-Guanine, with one or more carbon atoms substituted with the 13C isotope, provides versatility for both NMR and MS-based quantitative analyses. This guide will dissect the distinct advantages and applications of each, empowering researchers to select the optimal labeling approach for their specific scientific questions.

Performance Comparison: this compound vs. 13C-Guanine

The selection between this compound and 13C-Guanine is fundamentally dictated by the intended analytical technique and the research question at hand. 15N labeling is predominantly the domain of NMR spectroscopy for qualitative structural and dynamic studies, while 13C labeling offers broader utility across both NMR and mass spectrometry for quantitative and metabolic investigations.

FeatureThis compound13C-GuanineKey Advantages
Primary Application NMR SpectroscopyNMR Spectroscopy & Mass Spectrometry15N: Probing nitrogen-specific interactions. 13C: Versatility across platforms.
Structural Studies (NMR) Excellent for defining hydrogen bonds, base pairing, and nucleic acid-ligand interactions.[1][2] The 15N chemical shifts are sensitive to the local electronic environment.[1][2]Useful for resolving spectral overlap due to the larger chemical shift dispersion of 13C compared to 1H.[] Facilitates resonance assignment of the carbon backbone.15N: Direct observation of atoms involved in crucial non-covalent interactions. 13C: Improved spectral resolution for complex molecules.
Quantitative Analysis (MS) Not typically used for quantification by MS.Excellent for quantitative studies through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for RNA-protein interactions, and for quantifying nucleic acid modifications and turnover.13C: Provides a distinct mass shift for accurate quantification and differentiation from unlabeled species.
Dynamic Studies (NMR) Enables the study of dynamics at nitrogen sites, providing insights into conformational changes and ligand binding events.Can be used to probe dynamics at carbon positions within the nucleobase and the sugar-phosphate backbone.15N: Directly probes the dynamics of hydrogen bonding. 13C: Provides a more comprehensive view of overall molecular motion.
Spectral Characteristics (NMR) 1H-15N correlation spectra (like HSQC) provide a "fingerprint" of base pairing and are sensitive to structural changes. 15N has a spin of 1/2, leading to sharp NMR signals.1H-13C correlation spectra aid in the assignment of complex spectra. The large chemical shift range of 13C reduces resonance overlap.15N: High sensitivity to hydrogen bonding. 13C: Superior spectral dispersion.
Cost-Effectiveness Generally, 15N-labeled precursors can be less expensive than 13C-labeled precursors for uniform labeling.The cost can be higher, especially for uniform 13C labeling.15N: Potentially lower cost for certain applications.

Experimental Protocols

I. Incorporation of this compound into RNA for NMR Structural Studies

This protocol describes the uniform labeling of RNA with 15N-Guanine via in vitro transcription, a widely used method for producing milligram quantities of labeled RNA for NMR analysis.

1. Preparation of 15N-labeled Guanosine Triphosphate (GTP):

  • Uniformly 15N-labeled NTPs are typically produced by growing E. coli in a minimal medium where the sole nitrogen source is 15NH4Cl.

  • The bacteria are harvested, and total RNA is extracted.

  • The RNA is then enzymatically hydrolyzed to yield 15N-labeled nucleoside monophosphates (NMPs).

  • The 15N-NMPs are subsequently phosphorylated to the corresponding triphosphates (NTPs) using appropriate kinases.

2. In Vitro Transcription:

  • A transcription reaction is set up containing:

    • Linearized DNA template with a T7 RNA polymerase promoter upstream of the target RNA sequence.

    • T7 RNA polymerase.

    • A mixture of the four NTPs, with the 15N-labeled GTP replacing the unlabeled counterpart.

    • Transcription buffer (containing MgCl2, DTT, and spermidine).

  • The reaction is incubated at 37°C for several hours.

3. Purification of the 15N-labeled RNA:

  • The transcription reaction is stopped, and the DNA template is digested with DNase.

  • The RNA product is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

4. NMR Sample Preparation and Analysis:

  • The purified 15N-labeled RNA is desalted and exchanged into the desired NMR buffer.

  • 2D 1H-15N HSQC spectra are acquired to observe the correlation between protons and their directly attached nitrogen atoms, providing a unique fingerprint of the RNA's secondary structure.

  • 2D NOESY experiments are performed to identify through-space interactions between protons, which are crucial for determining the three-dimensional fold of the RNA.

II. Quantification of RNA-Protein Interactions using 13C-Guanine and SILAC-based Mass Spectrometry

This protocol outlines a workflow for identifying and quantifying proteins that interact with a specific RNA molecule using 13C-labeled RNA in a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

1. Preparation of "Heavy" and "Light" Cell Lysates:

  • Two populations of cells are cultured. One population is grown in a "light" medium containing standard L-arginine and L-lysine.

  • The second population is grown in a "heavy" medium where the standard amino acids are replaced with their 13C-labeled counterparts (e.g., L-arginine-13C6 and L-lysine-13C6).

  • Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.

  • Cells are harvested and lysed to produce "light" and "heavy" cell extracts.

2. Preparation of 13C-Guanine Labeled RNA Bait:

  • The target RNA molecule is synthesized with 13C-Guanine, either through chemical synthesis for shorter sequences or in vitro transcription using 13C-GTP. The RNA is typically biotinylated for subsequent affinity purification.

3. Affinity Pull-down:

  • The biotinylated 13C-labeled RNA bait is incubated with the "heavy" cell lysate.

  • As a negative control, a biotinylated control RNA (e.g., a scrambled sequence) is incubated with the "light" cell lysate.

  • The RNA-protein complexes are captured on streptavidin-coated magnetic beads.

  • The beads are washed to remove non-specific binders.

4. Sample Preparation for Mass Spectrometry:

  • The "heavy" and "light" bead-bound fractions are combined.

  • The bound proteins are eluted from the beads.

  • The eluted proteins are digested into peptides using an enzyme like trypsin.

5. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the 13C labeling.

  • The ratio of the peak intensities of the "heavy" and "light" peptides is used to quantify the relative abundance of each protein in the experimental and control pull-downs. Proteins that are significantly enriched in the "heavy" channel are identified as specific interactors with the 13C-Guanine labeled RNA bait.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described protocols.

Guanine15N5_NMR_Workflow cluster_labeling 15N-GTP Preparation cluster_synthesis RNA Synthesis & Purification cluster_analysis NMR Analysis ecoli E. coli Culture (15NH4Cl as N source) rna_extraction RNA Extraction ecoli->rna_extraction hydrolysis Enzymatic Hydrolysis to 15N-NMPs rna_extraction->hydrolysis phosphorylation Kinase Phosphorylation to 15N-GTP hydrolysis->phosphorylation ivt In Vitro Transcription (with 15N-GTP) phosphorylation->ivt purification PAGE or HPLC Purification ivt->purification nmr_sample NMR Sample Preparation purification->nmr_sample hsqc 2D 1H-15N HSQC nmr_sample->hsqc noesy 2D NOESY nmr_sample->noesy structure Structure Determination hsqc->structure noesy->structure

Workflow for NMR structural studies using this compound.

Workflow for quantitative proteomics using 13C-Guanine.

Conclusion

In the landscape of nucleic acid research, both this compound and 13C-Guanine stand as indispensable tools. The choice between them is not a matter of superiority but of strategic alignment with the research objectives. For scientists aiming to unravel the intricate three-dimensional structures and dynamic interactions of DNA and RNA, this compound, in conjunction with NMR spectroscopy, offers a direct window into the nitrogen-mediated interactions that govern nucleic acid biology. In contrast, for those seeking to quantify the abundance of nucleic acids, their modifications, or their protein interaction partners, 13C-Guanine provides a robust and versatile platform for mass spectrometry-based quantitative studies. By understanding the distinct capabilities and leveraging the detailed protocols outlined in this guide, researchers can confidently select the appropriate isotopic labeling strategy to advance their scientific inquiries and contribute to the ever-expanding knowledge of nucleic acid science.

References

A Head-to-Head Comparison: Guanine-15N5 vs. Deuterated Guanine as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two stable isotope-labeled internal standards for guanine: Guanine-15N5 and deuterated guanine.

In the realm of quantitative analysis by mass spectrometry, particularly for crucial biomolecules like guanine, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. An ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of analytical variability. While both this compound and deuterated guanine serve this purpose, their fundamental isotopic differences can significantly impact assay robustness and data integrity.

Core Performance Differences: Stability is Key

The primary distinction between this compound and deuterated guanine lies in the stability of their isotopic labels. This compound contains five heavy nitrogen atoms within the purine ring structure. These isotopes are not susceptible to chemical exchange under typical experimental conditions. In contrast, deuterated guanine contains one or more deuterium atoms in place of hydrogen atoms. Deuterium labels, especially those on heteroatoms (like nitrogen in the amine group) or in certain positions on the carbon skeleton, can be labile and prone to back-exchange with hydrogen atoms from the solvent or sample matrix.[1][2] This isotopic exchange can compromise the accuracy of quantification by leading to an underestimation of the internal standard and a corresponding overestimation of the analyte.[1][3]

Generally, 15N- and 13C-labeled internal standards are considered superior to deuterated ones because they provide an optimal internal standard without the risk of hydrogen exchange.[4] Their behavior is almost identical to the non-labeled compounds, ensuring they accurately reflect the analyte's journey from sample preparation to detection.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound versus a deuterated guanine internal standard based on their inherent properties. While a direct, side-by-side published study with this specific data is not available, this table reflects the generally accepted advantages of 15N-labeled compounds over deuterated ones in quantitative mass spectrometry.

Performance MetricThis compoundDeuterated GuanineRationale
Isotopic Stability ExcellentVariable to Poor15N atoms are integral to the purine ring and not susceptible to exchange. Deuterium atoms can exchange with protons in the matrix/solvent, especially at non-neutral pH or elevated temperatures.
Accuracy HighPotentially CompromisedThe stability of the 15N label ensures a consistent analyte-to-IS ratio. Isotopic exchange in deuterated standards can lead to artificially inflated analyte concentrations.
Precision HighGood to VariableStable internal standards lead to better reproducibility. Variability in exchange rates for deuterated standards can decrease precision.
Matrix Effect Compensation ExcellentGoodBoth compensate for matrix effects, but the stability of this compound provides more reliable correction across diverse matrices and conditions.
Chromatographic Co-elution IdenticalNearly Identical15N labeling has a negligible effect on retention time. Highly deuterated compounds can sometimes exhibit slight chromatographic shifts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an internal standard. Below is a representative experimental protocol for the quantification of a guanine-based analyte (e.g., a DNA adduct) using this compound as an internal standard, adapted from published studies.

Sample Preparation (DNA Adduct Analysis)
  • Spiking of Internal Standard: To a known amount of isolated DNA (e.g., 5 µg), add a precise amount of this compound-labeled adduct internal standard (e.g., 25 fmol).

  • Acid Hydrolysis: Dissolve the sample in 100 µL of 0.1 M HCl in a Teflon-capped glass vial.

  • Heating: Heat the sample at 95 °C for 1 hour to release the guanine adducts from the DNA backbone.

  • Lyophilization: After cooling, freeze the samples in liquid nitrogen and lyophilize for 18 hours until dry.

  • Reconstitution: Re-dissolve the dried sample in an appropriate volume of a suitable solvent (e.g., 60 µL of water) prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and a polar organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Heated electrospray ionization (HESI) in positive ion mode is typical for guanine and its derivatives.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the this compound internal standard. The collision energies for these transitions should be optimized to achieve maximum sensitivity.

  • Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a calibration curve.

Visualizing the Workflow

The following diagrams illustrate the general workflow for using an internal standard in a quantitative mass spectrometry experiment and the key considerations when choosing between this compound and deuterated guanine.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (e.g., DNA, Urine) s2 Spike with Internal Standard s1->s2 s3 Extraction / Hydrolysis s2->s3 s4 Cleanup / Reconstitution s3->s4 a1 Chromatographic Separation (HPLC/UHPLC) s4->a1 a2 Mass Spectrometry Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Workflow for Quantitative Analysis using an Internal Standard.

G cluster_guanine15n5 This compound cluster_deuterated Deuterated Guanine start Choice of Internal Standard for Guanine n1 Stable Isotope Label start->n1 d1 Potentially Labile Deuterium Label start->d1 n2 No Isotopic Exchange n1->n2 n3 High Accuracy & Reproducibility n2->n3 d2 Risk of Isotopic Back-Exchange d1->d2 d3 Compromised Accuracy d2->d3

Decision Logic: this compound vs. Deuterated Guanine.

Conclusion

For the highest level of confidence in quantitative bioanalysis of guanine and its derivatives, This compound is the superior choice for an internal standard. Its isotopically stable nature eliminates the risk of label exchange, ensuring the most accurate and precise data. While deuterated guanine may be a more readily available or cost-effective option, researchers must be vigilant about the potential for isotopic instability. If using a deuterated standard, it is crucial to thoroughly validate the method under all expected sample handling, storage, and analysis conditions to check for and mitigate any back-exchange phenomena. Ultimately, the investment in a robust, non-exchangeable internal standard like this compound pays dividends in the quality and reliability of the final results.

References

A Comparative Guide to Guanine-15N5 in Quantitative Proteomics: A Theoretical and Practical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, metabolic labeling with stable isotopes stands as a cornerstone for accurate and precise measurement of protein abundance. Among the various isotopic labeling strategies, the use of nitrogen-15 (¹⁵N) offers the potential for comprehensive proteome-wide analysis. This guide provides a detailed comparison of the theoretical application of Guanine-¹⁵N₅ as a metabolic labeling reagent against established methods like universal ¹⁵N labeling (e.g., using ¹⁵NH₄Cl) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

While direct experimental data on the use of Guanine-¹⁵N₅ for quantitative proteomics is not available in the current scientific literature, this guide offers a robust theoretical evaluation based on known metabolic pathways, alongside a practical overview of standard ¹⁵N labeling techniques.

Principles of ¹⁵N Metabolic Labeling

Metabolic labeling in quantitative proteomics involves growing cells or organisms in a medium where a standard nutrient is replaced with its heavy isotope-labeled counterpart. For ¹⁵N labeling, a ¹⁵N-containing nitrogen source is provided, which is then incorporated into the newly synthesized proteins. By mixing a "heavy" labeled proteome with a "light" (natural abundance ¹⁴N) proteome from a different experimental condition, the relative abundance of proteins can be accurately determined by mass spectrometry. The key advantage of metabolic labeling is that samples are mixed at the earliest possible stage (cell or protein lysate level), minimizing quantitative errors that can be introduced during sample preparation.[1]

Guanine-¹⁵N₅: A Theoretical Evaluation for Proteomic Labeling

Guanine is a purine nucleobase, a fundamental component of nucleic acids. While it contains five nitrogen atoms that can be isotopically labeled (¹⁵N₅), its primary metabolic fate is incorporation into DNA and RNA. For the nitrogen atoms from Guanine-¹⁵N₅ to be incorporated into proteins, they must first enter the general nitrogen pool and then be utilized in the biosynthesis of amino acids.

Proposed Metabolic Pathway of Guanine-¹⁵N₅ Nitrogen for Protein Incorporation:

The catabolism of guanine involves its conversion to xanthine and then to uric acid for excretion.[2] However, salvage pathways exist that can recycle purine bases.[3][4][5] For the nitrogen to be available for amino acid synthesis, it would likely need to be released as ammonia (NH₃) through various enzymatic reactions. This ammonia would then enter the central nitrogen metabolism, primarily through the synthesis of glutamate and glutamine, which are key donors of amino groups for the synthesis of other amino acids.

Guanine_Metabolism cluster_guanine Guanine-¹⁵N₅ Metabolism cluster_salvage Salvage & Nitrogen Pool cluster_amino_acid Amino Acid Biosynthesis Guanine-15N5 This compound Xanthine Xanthine This compound->Xanthine Guanine deaminase Ammonia (15NH3) Ammonia (15NH3) This compound->Ammonia (15NH3) Catabolic Pathways Uric Acid Uric Acid Xanthine->Uric Acid Xanthine oxidase Glutamate/Glutamine Glutamate/Glutamine Ammonia (15NH3)->Glutamate/Glutamine Other Amino Acids Other Amino Acids Glutamate/Glutamine->Other Amino Acids 15N-Labeled Proteins 15N-Labeled Proteins Other Amino Acids->15N-Labeled Proteins Translation

Figure 1: Theoretical metabolic fate of Guanine-¹⁵N₅ nitrogen for protein labeling.

Comparison of Guanine-¹⁵N₅ with Standard Labeling Methods

FeatureGuanine-¹⁵N₅ (Theoretical)¹⁵N Universal Labeling (e.g., ¹⁵NH₄Cl)SILAC (e.g., ¹³C₆,¹⁵N₂-Lysine)
Label Incorporation Potentially non-uniform and inefficient due to indirect metabolic pathways and competition with nucleic acid synthesis.Uniform incorporation into all nitrogen-containing amino acids.Specific incorporation into targeted amino acids (e.g., Lysine, Arginine).
Accuracy & Precision Likely low due to potential for incomplete and variable labeling across different amino acids, complicating quantification.High accuracy and precision when labeling efficiency is high and consistent.High accuracy and precision due to well-defined mass shifts and early sample mixing.
Cost Potentially high due to the complexity of synthesizing a fully ¹⁵N-labeled nucleobase.Relatively low cost for sources like ¹⁵NH₄Cl.Can be expensive, especially for labeling whole organisms.
Experimental Complexity High. Requires optimization to ensure sufficient and consistent transfer of ¹⁵N to the amino acid pool.Moderate. Requires careful control of culture conditions to achieve high labeling efficiency.Relatively straightforward for cell culture, but requires auxotrophic cell lines or specialized diets for organisms.
Data Analysis Complex. The variable number of ¹⁵N atoms per peptide would necessitate sophisticated software for accurate quantification.Can be complex due to the variable number of nitrogen atoms in different peptides, requiring specialized analysis software.Relatively simple data analysis due to fixed mass differences for labeled peptides.

Experimental Protocol: Universal ¹⁵N Metabolic Labeling of Cell Cultures

This protocol provides a general framework for ¹⁵N metabolic labeling of adherent mammalian cells using ¹⁵NH₄Cl as the sole nitrogen source in the growth medium.

Materials:

  • Dulbecco's Modified Eagle's Medium (DMEM) without L-glutamine, L-arginine, and L-lysine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • ¹⁵NH₄Cl (≥98% isotopic purity).

  • ¹⁴NH₄Cl (for the "light" condition).

  • L-glutamine, L-arginine, and L-lysine solutions.

  • Phosphate-Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Media Preparation:

    • Prepare "heavy" and "light" labeling media by supplementing the base DMEM with dFBS, L-glutamine, L-arginine, and L-lysine.

    • For the "heavy" medium, add ¹⁵NH₄Cl to a final concentration of approximately 80-100 mg/L (concentration may need optimization depending on the cell line).

    • For the "light" medium, add an equimolar amount of ¹⁴NH₄Cl.

  • Cell Culture and Labeling:

    • Culture cells in standard complete medium until they reach the desired confluence for passaging.

    • For the "heavy" condition, passage the cells and seed them into the "heavy" labeling medium.

    • For the "light" condition, seed the cells into the "light" labeling medium.

    • Culture the cells for at least 5-6 cell doublings to ensure near-complete incorporation of the ¹⁵N label. Monitor cell morphology and proliferation to ensure the labeling medium does not have adverse effects.

  • Experimental Treatment:

    • Once labeling is complete, apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "light" labeled cells and vehicle control to the "heavy" labeled cells).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer.

    • Harvest the cell lysates and quantify the protein concentration.

  • Sample Mixing and Preparation for Mass Spectrometry:

    • Mix equal amounts of protein from the "heavy" and "light" lysates (1:1 ratio).

    • Proceed with standard proteomics sample preparation protocols, including protein reduction, alkylation, and tryptic digestion.

Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture Cell Culture (Heavy: 15N Medium, Light: 14N Medium) Treatment Experimental Treatment Cell_Culture->Treatment Harvest_Lysis Cell Harvest & Lysis Treatment->Harvest_Lysis Quantify_Mix Protein Quantification & Mixing (1:1) Harvest_Lysis->Quantify_Mix Sample_Prep Reduction, Alkylation, Digestion Quantify_Mix->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Figure 2: General experimental workflow for ¹⁵N metabolic labeling in quantitative proteomics.

Conclusion

Based on a theoretical assessment of metabolic pathways, the use of Guanine-¹⁵N₅ as a primary labeling source for quantitative proteomics is not recommended . The indirect and potentially inefficient transfer of its nitrogen atoms to the amino acid pool would likely result in low and non-uniform labeling of the proteome, severely compromising the accuracy and precision of quantification. Established methods, such as universal ¹⁵N labeling with sources like ¹⁵NH₄Cl or the more targeted SILAC approach, offer far more reliable and robust platforms for quantitative proteomic analysis. Researchers should continue to rely on these validated techniques to ensure the generation of high-quality, reproducible quantitative data.

References

Cross-Validation of Guanine-15N5 Results: A Guide to Independent Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biologically significant molecules is paramount. Guanine, a fundamental component of nucleic acids, and its derivatives are central to numerous cellular processes, making their precise measurement critical in various research contexts. Stable isotope labeling, using compounds like Guanine-15N5, coupled with mass spectrometry is a powerful technique for this purpose. However, to ensure the robustness and reliability of these findings, cross-validation with an independent, orthogonal method is essential.

This guide provides a comparative overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard and an independent validation method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present detailed experimental protocols, a comparative data summary, and visualizations of the experimental workflow and a relevant biological pathway to assist researchers in implementing a rigorous validation strategy.

Comparative Data Summary

The following table summarizes hypothetical quantitative data for guanine concentration in a biological sample, as determined by LC-MS/MS with a this compound internal standard and validated by HPLC-UV. This data illustrates the expected concordance between a well-optimized primary method and a robust, independent validation technique.

Sample IDGuanine Concentration by LC-MS/MS (µg/mL) with this compound ISGuanine Concentration by HPLC-UV (µg/mL)Percent Difference (%)
Control 110.210.52.94
Control 210.811.01.82
Control 39.910.12.02
Treated 115.315.83.25
Treated 214.915.54.00
Treated 315.716.12.55

Experimental Protocols

Primary Method: Guanine Quantification by LC-MS/MS using this compound Internal Standard

This method utilizes a stable isotope-labeled internal standard (this compound) to account for variations in sample preparation and instrument response, providing high accuracy and precision.

1. Sample Preparation:

  • To 100 µL of biological sample (e.g., cell lysate, plasma), add 10 µL of a known concentration of this compound solution (e.g., 10 µg/mL) as an internal standard.
  • Add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex for 1 minute and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate guanine from other matrix components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions:
  • Guanine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
  • This compound: Monitor the corresponding transition for the labeled internal standard.

3. Quantification:

  • Calculate the peak area ratio of the analyte (guanine) to the internal standard (this compound).
  • Determine the concentration of guanine in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of guanine and a constant concentration of this compound.

Independent Validation Method: Guanine Quantification by HPLC-UV

This method provides an orthogonal approach for absolute quantification of guanine without relying on a mass spectrometer, making it an excellent choice for cross-validation.

1. Sample Preparation:

  • Follow the same protein precipitation and extraction procedure as described for the LC-MS/MS method, but without the addition of the this compound internal standard.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
  • Mobile Phase: An isocratic or gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of 10 mM potassium phosphate buffer (pH 5.5) and methanol (95:5 v/v).
  • Flow Rate: 1.0 mL/min.
  • UV Detection: Monitor the absorbance at the wavelength of maximum absorbance for guanine (approximately 246 nm and 275 nm).

3. Quantification:

  • Prepare a calibration curve by injecting known concentrations of a pure guanine standard.
  • Quantify the amount of guanine in the samples by comparing the peak area of the guanine peak in the sample chromatogram to the calibration curve.

Visualizations

G Experimental Workflow for Cross-Validation cluster_lcms Primary Method: LC-MS/MS with this compound IS cluster_hplcuv Independent Method: HPLC-UV cluster_validation Cross-Validation lcms_start Biological Sample lcms_is Add this compound Internal Standard lcms_start->lcms_is lcms_extract Protein Precipitation & Extraction lcms_is->lcms_extract lcms_analyze LC-MS/MS Analysis (MRM) lcms_extract->lcms_analyze lcms_quant Quantification (Peak Area Ratio) lcms_analyze->lcms_quant compare Compare Results lcms_quant->compare hplcuv_start Biological Sample hplcuv_extract Protein Precipitation & Extraction hplcuv_start->hplcuv_extract hplcuv_analyze HPLC-UV Analysis hplcuv_extract->hplcuv_analyze hplcuv_quant Quantification (External Standard Curve) hplcuv_analyze->hplcuv_quant hplcuv_quant->compare

Caption: Workflow for cross-validating this compound LC-MS/MS results with HPLC-UV.

G Guanine Metabolism and Signaling Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_signaling Signaling IMP Inosine Monophosphate (IMP) GMP Guanosine Monophosphate (GMP) IMP->GMP IMPDH GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP G_protein_active Active G-Protein (GTP-bound) GTP->G_protein_active Receptor Activation GTP->G_protein_active RNA_Polymerase RNA Synthesis GTP->RNA_Polymerase dGTP dGTP GTP->dGTP Guanine Guanine Guanine->GMP HGPRT Guanosine Guanosine Guanosine->GMP Guanosine->Guanine PNP G_protein G-Protein Coupled Receptor Effector Effector Protein G_protein_active->Effector Second_Messenger Second Messenger Cascade Effector->Second_Messenger DNA_Polymerase DNA Synthesis dGTP->DNA_Polymerase

Caption: Overview of guanine metabolism and its role in cellular signaling.

Guanine-15N5 as a reference standard for guanine metabolite analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Reference Standards in Quantitative Mass Spectrometry

For researchers, scientists, and drug development professionals engaged in the precise quantification of guanine and its metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison of Guanine-15N5 as a reference standard against other alternatives, supported by experimental data and detailed methodologies for its application in liquid chromatography-mass spectrometry (LC-MS) based analysis.

Guanine, a fundamental purine nucleobase, is a critical component of DNA and RNA and plays a vital role in various cellular processes. Accurate measurement of guanine and its metabolites is essential for understanding nucleic acid metabolism, DNA damage and repair, and the pathophysiology of numerous diseases. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely recognized as the gold standard for quantitative analysis by mass spectrometry.[1][2][3] this compound, with its five nitrogen atoms replaced by the heavy isotope ¹⁵N, is chemically identical to the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z).[4] This near-perfect analogy allows it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing analytical error.[1]

Comparison of Internal Standards for Guanine Quantification

The selection of an internal standard is a critical step in developing a robust quantitative LC-MS assay. While several options exist, they offer varying degrees of performance. This section compares this compound with its primary alternatives.

Internal Standard TypeAnalyteKey AdvantagesKey Disadvantages
Stable Isotope-Labeled (SIL) This compound Co-elutes with the analyte. Corrects for matrix effects, extraction loss, and instrument variability. High accuracy and precision.Higher cost compared to other alternatives.
Guanine-13C,15N Similar advantages to this compound.Higher cost; availability may be more limited.
Structural Analog e.g., 8-AzaguanineMore affordable than SIL standards.Different chromatographic behavior and ionization efficiency from the analyte. May not effectively compensate for matrix effects.
Unlabeled Analyte GuanineInexpensive and readily available.Cannot be distinguished from the endogenous analyte, making it unsuitable for correcting sample-specific variations.

Performance Data: this compound in LC-MS/MS Analysis

The superior performance of SIL internal standards is demonstrated in the validation of numerous LC-MS/MS methods for the quantification of guanine and its derivatives. The following table summarizes typical performance characteristics from studies utilizing a stable isotope-labeled internal standard for guanine or its nucleoside.

ParameterTypical Performance with SIL Internal StandardReference
Linearity (R²) > 0.99
Accuracy (% Bias) Within ±15% (typically <10%)
Precision (% CV) < 15% (intraday and interday)
Matrix Effect Effectively compensated
Recovery Variations effectively normalized
Lower Limit of Quantification (LLOQ) fmol to pmol on column

Experimental Protocols

A robust and reliable method for the quantification of guanine in biological samples is crucial. The following is a representative experimental protocol utilizing this compound as an internal standard with LC-MS/MS.

Sample Preparation (e.g., from Urine)
  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of urine, add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10 mM ammonium formate in water).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute guanine, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions to Monitor:

      • Guanine: m/z 152 → 110.

      • This compound: m/z 157 → 115 (hypothetical, exact transition should be optimized).

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the guanine signaling pathway, the experimental workflow, and the logical relationship of internal standards.

guanine_pathway cluster_synthesis De Novo and Salvage Pathways cluster_incorporation Nucleic Acid Synthesis cluster_degradation Catabolism PRPP PRPP IMP IMP PRPP->IMP XMP XMP IMP->XMP GMP GMP XMP->GMP GDP GDP GMP->GDP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Guanine_salvage Guanine Guanine_salvage->GMP HGPRT GTP GTP GDP->GTP dGDP dGDP GDP->dGDP RNA RNA GTP->RNA dGTP dGTP DNA DNA dGTP->DNA dGDP->dGTP Guanosine Guanosine Guanine_catabolism Guanine_catabolism Guanosine->Guanine_catabolism Guanine Xanthine Xanthine Guanine_catabolism->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid

Caption: Simplified overview of guanine metabolism pathways.

experimental_workflow Sample Biological Sample (e.g., Urine, Plasma) Spiking Spike with this compound Internal Standard Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification (Ratio of Analyte to IS) Analysis->Quantification Result Accurate Guanine Concentration Quantification->Result

Caption: Experimental workflow for guanine quantification.

internal_standard_logic cluster_ideal Ideal Internal Standard cluster_alternatives Alternatives SIL Stable Isotope-Labeled (SIL) This compound Analog Structural Analog Unlabeled Unlabeled Analyte Analyte Analyte (Guanine) Analyte->SIL Near-identical physicochemical properties Analyte->Analog Similar but different properties Analyte->Unlabeled Identical but indistinguishable

Caption: Logical comparison of internal standard types.

References

Assessing the Biological Equivalence of Guanine-15N5 and Unlabeled Guanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In metabolic research, drug development, and clinical diagnostics, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in biological systems. Guanine-15N5, a stable isotope-labeled analog of the essential nucleobase guanine, is frequently utilized for these purposes.[1][2] The fundamental premise of its use is that it is biologically equivalent to its natural, unlabeled counterpart, meaning it is metabolized and incorporated into nucleic acids without isotopic effects that would alter its biochemical behavior. This guide provides an objective comparison of this compound and unlabeled guanine, supported by established biochemical principles and experimental methodologies, to assist researchers in their study design and data interpretation.

Physicochemical and Biological Properties

From a chemical and biological standpoint, this compound is designed to be indistinguishable from unlabeled guanine by cellular machinery.[1] The substitution of 14N with 15N isotopes does not alter the molecule's structure, charge, or its ability to form hydrogen bonds with cytosine, a critical aspect of DNA and RNA structure.[1] The primary distinction lies in their molecular weights, which allows for their differentiation using mass spectrometry.[1]

PropertyUnlabeled GuanineThis compoundData Source
Molecular Formula C5H5N5OC5H5¹⁵N5O
Molecular Weight 151.13 g/mol 156.09 g/mol
Biological Role Nucleobase in DNA and RNATracer for guanine metabolism and nucleic acid synthesis
Biochemical Reactions Base pairing with cytosine, participation in purine metabolismBase pairing with cytosine, participation in purine metabolism

Experimental Assessment of Biological Equivalence

The biological equivalence of this compound and unlabeled guanine is typically assessed by demonstrating their identical behavior in key metabolic pathways. The primary experimental approach involves administering this compound to a biological system (e.g., cell culture or in vivo model) and tracing its incorporation into downstream metabolites and nucleic acids.

Key Experimental Protocols

1. Isotope Dilution Mass Spectrometry for Quantifying Guanine Incorporation into DNA/RNA

This method is considered a gold standard for quantifying the incorporation of labeled compounds into biological macromolecules.

  • Objective: To determine the rate of incorporation of this compound into DNA and RNA compared to the endogenous pool of unlabeled guanine.

  • Methodology:

    • Introduce this compound into the biological system of interest.

    • After a specified time, isolate DNA and/or RNA.

    • Hydrolyze the nucleic acids to their constituent nucleobases.

    • Derivatize the nucleobases to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) or improve ionization for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the samples using mass spectrometry to determine the ratio of this compound to unlabeled guanine.

  • Expected Outcome: The ratio of labeled to unlabeled guanine in the nucleic acids should reflect the relative availability of the two forms in the precursor nucleotide pool, indicating no preferential incorporation or discrimination.

2. Metabolic Labeling and Flux Analysis

This experiment tracks the movement of the 15N label through the purine metabolic pathways.

  • Objective: To confirm that this compound follows the same metabolic pathways as unlabeled guanine.

  • Methodology:

    • Incubate cells or tissues with this compound.

    • At various time points, perform metabolite extraction.

    • Analyze the extracts using LC-MS or NMR spectroscopy to identify and quantify 15N-labeled intermediates of purine metabolism (e.g., guanosine monophosphate (GMP), guanosine diphosphate (GDP), guanosine triphosphate (GTP)).

  • Expected Outcome: The 15N label should be detected in the expected downstream metabolites of the guanine salvage pathway, demonstrating that this compound is processed by the same enzymes as its unlabeled counterpart.

Signaling Pathways and Metabolic Fate

Guanine is a crucial component of numerous biological processes. The diagram below illustrates the central role of guanine in the purine salvage pathway, leading to its incorporation into DNA and RNA. This compound is expected to follow this identical pathway.

Guanine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Guanine Pool Guanine Pool This compound->Guanine Pool Unlabeled Guanine Unlabeled Guanine Unlabeled Guanine->Guanine Pool HGPRT HGPRT Guanine Pool->HGPRT Salvage Pathway GMP GMP HGPRT->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP dGTP dGTP GDP->dGTP Ribonucleotide Reductase RNA RNA GTP->RNA DNA DNA dGTP->DNA

Caption: Purine salvage pathway for this compound and unlabeled guanine.

The following diagram outlines a typical experimental workflow for assessing the biological equivalence of this compound.

Experimental_Workflow Start Administration Administer this compound to Biological System Start->Administration Incubation Incubate for Defined Time Points Administration->Incubation Sample_Collection Collect Samples (e.g., Cells, Tissues) Incubation->Sample_Collection Extraction Extract Nucleic Acids and Metabolites Sample_Collection->Extraction Hydrolysis_Derivatization Hydrolyze and Derivatize (for GC-MS/LC-MS) Extraction->Hydrolysis_Derivatization Analysis Mass Spectrometry or NMR Analysis Hydrolysis_Derivatization->Analysis Data_Analysis Quantify Ratio of Labeled to Unlabeled Guanine Analysis->Data_Analysis Conclusion Assess Biological Equivalence Data_Analysis->Conclusion End Conclusion->End

References

The Clear Advantage: Why Guanine-15N5 is Surpassing Radioactive Isotopes in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For decades, radioactive isotopes have been the workhorse for tracking molecules in biological systems. However, the advent of stable isotope labeling, particularly with compounds like Guanine-15N5, is revolutionizing research in drug development and molecular biology. This guide provides a comprehensive comparison, supported by experimental principles, of the advantages of using this compound over its radioactive counterparts, such as ³H-Guanine or ¹⁴C-Guanine.

The core of this shift lies in the fundamental properties of the isotopes themselves. This compound is a non-radioactive, stable isotope-labeled form of guanine, a fundamental building block of DNA and RNA.[1][2] This non-radioactive nature eliminates the significant safety concerns, regulatory hurdles, and disposal costs associated with radioactive materials.[3] In contrast, radioactive isotopes, while highly sensitive, pose health risks to researchers and require specialized, costly infrastructure for handling and disposal.[3][4]

At a Glance: this compound vs. Radioactive Guanine Analogs

FeatureThis compound (Stable Isotope)Radioactive Guanine (e.g., ³H, ¹⁴C)
Safety Non-radioactive, poses no radiation risk.Radioactive, requires stringent safety protocols and shielding.
Regulatory Oversight Minimal, no specialized licensing required for handling.Highly regulated, requires extensive licensing and monitoring.
Waste Disposal Standard chemical waste disposal.Costly and complex radioactive waste disposal protocols.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).Scintillation Counting, Autoradiography.
Data Quality Provides structural and dynamic information (NMR), precise quantification (MS).Primarily quantitative (amount of radioactivity).
Experimental Versatility Enables advanced structural and metabolic flux analysis.Primarily used for tracing and quantification of incorporation.
Cost Higher initial compound cost, but lower overall experimental and disposal costs.Lower initial compound cost, but higher costs for safety infrastructure and waste disposal.

Deeper Dive: A Comparative Analysis

Safety and Handling: A Paradigm Shift

The most significant advantage of this compound is its inherent safety. As a stable isotope, it does not decay or emit radiation, thereby eliminating the risk of radiation exposure to researchers. This contrasts sharply with radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C), which necessitate specialized containment facilities, personal protective equipment, and continuous monitoring to mitigate health risks. The handling of radioactive materials is governed by strict regulations, requiring extensive training and licensing, which adds a layer of complexity and cost to research projects. Furthermore, the disposal of radioactive waste is a major logistical and financial burden for research institutions.

Detection and Data Richness: Beyond Simple Quantification

This compound is typically detected using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques offer a wealth of information beyond the simple quantification provided by the detection methods for radioactive isotopes (scintillation counting and autoradiography).

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can be used to study the structure, dynamics, and interactions of DNA and RNA molecules labeled with 15N. This allows researchers to probe how a drug molecule, for instance, might alter the structure of its nucleic acid target.

  • Mass Spectrometry (MS): MS provides highly accurate and sensitive quantification of this compound incorporation into nucleic acids. It can also be used for metabolic flux analysis to trace the pathways of guanine metabolism within a cell.

Radioactive isotopes, on the other hand, are detected by measuring their decay. While techniques like scintillation counting are highly sensitive for detecting the presence of a radiolabel, they provide no structural information about the labeled molecule or its environment.

Experimental Workflows: A Tale of Two Methodologies

The experimental workflows for using this compound and radioactive guanine differ significantly, primarily due to the detection methods and safety precautions.

cluster_0 This compound (Stable Isotope) Workflow cluster_1 Radioactive Guanine Workflow A Cell Culture with This compound B Nucleic Acid Extraction A->B C Sample Preparation (Digestion/Purification) B->C D NMR or MS Analysis C->D E Data Analysis (Structural/Quantitative) D->E F Cell Culture with Radioactive Guanine (Shielded Environment) G Nucleic Acid Extraction (Radioactive Handling) F->G H Scintillation Counting or Autoradiography G->H I Data Analysis (Quantitative) H->I

Figure 1. Comparison of experimental workflows.

Experimental Protocols: A Practical Guide

This compound Labeling and NMR Analysis of DNA Incorporation

This protocol outlines the general steps for labeling cellular DNA with this compound for NMR analysis.

1. Cell Culture and Labeling:

  • Culture cells in a medium containing this compound. The concentration and duration of labeling will depend on the cell type and experimental goals.
  • For example, cells can be grown for several passages in a medium containing 100 µM this compound to ensure sufficient incorporation.

2. Nucleic Acid Extraction:

  • Harvest the cells and extract the genomic DNA using a standard DNA extraction kit or protocol.

3. DNA Digestion and Purification:

  • Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
  • Purify the resulting nucleosides using solid-phase extraction or HPLC.

4. NMR Sample Preparation:

  • Dissolve the purified nucleosides in a suitable NMR buffer (e.g., D₂O with an internal standard).

5. NMR Data Acquisition:

  • Acquire 1D and 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) to identify and quantify the 15N-labeled guanosine. The chemical shifts of the ¹⁵N-labeled guanosine will confirm its incorporation into the DNA.

³H-Guanine Labeling and Scintillation Counting for DNA Incorporation

This protocol provides a general outline for a classic thymidine (or in this case, guanine) incorporation assay using a radioactive tracer.

1. Cell Culture and Labeling (in a designated radioactive work area):

  • Plate cells in a multi-well plate and culture overnight.
  • Add ³H-Guanine to the culture medium at a specific activity (e.g., 1 µCi/mL) and incubate for the desired labeling period.

2. Cell Lysis and DNA Precipitation:

  • Wash the cells to remove unincorporated ³H-Guanine.
  • Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

3. Scintillation Counting:

  • Wash the precipitated DNA to remove any remaining unincorporated label.
  • Solubilize the DNA pellet in a scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) will be proportional to the amount of ³H-Guanine incorporated into the DNA.

Visualizing the Pathway: Guanine Metabolism and Incorporation

The following diagram illustrates the metabolic pathway of guanine and its incorporation into DNA, a process that can be traced using either this compound or radioactive guanine.

cluster_pathway Guanine Metabolism and DNA Incorporation Guanine Guanine (15N or Radioactive) GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT GDP Guanosine Diphosphate (GDP) GMP->GDP GMP Kinase GTP Guanosine Triphosphate (GTP) GDP->GTP NDP Kinase dGTP Deoxyguanosine Triphosphate (dGTP) GTP->dGTP Ribonucleotide Reductase DNA DNA dGTP->DNA DNA Polymerase

References

A Comparative Guide to Guanine-15N5 Labeling Strategies for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of stable isotopes like 15N into biomolecules is critical for detailed structural and dynamic studies. Guanine-15N5, with all five nitrogen atoms labeled, is a powerful tool in NMR spectroscopy and mass spectrometry for investigating nucleic acid structure, function, and interactions. This guide provides a quantitative comparison of the primary strategies for producing this compound-labeled guanosine, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.

The choice of a labeling strategy is often a trade-off between cost, yield, time, and the desired labeling pattern (uniform vs. specific). The main approaches for producing this compound-labeled guanosine are chemical synthesis, chemoenzymatic synthesis, and in vivo metabolic labeling. Each method offers distinct advantages and disadvantages in terms of efficiency, cost, and experimental complexity.

Quantitative Comparison of Labeling Strategies

The following table summarizes the key quantitative parameters for different this compound labeling strategies. These values are compiled from various sources and represent typical outcomes. Actual results may vary depending on the specific experimental conditions and the skill of the researcher.

ParameterChemical SynthesisChemoenzymatic SynthesisIn Vivo Metabolic Labeling
Isotopic Enrichment >98%>98%>95%
Overall Yield Low to Moderate (5-20%)Moderate to High (30-60%)Variable (depends on strain and protocol)
Cost High (expensive reagents and purification)Moderate (enzymes can be costly)Low (15NH4Cl is relatively inexpensive)
Time Long (multi-step synthesis)ModerateModerate (cell growth and purification)
Scalability LowModerateHigh
Complexity High (requires expertise in organic synthesis)Moderate (requires protein expression and purification)Low to Moderate

Signaling Pathways and Experimental Workflows

The primary application of this compound labeling is in the study of nucleic acids by NMR and mass spectrometry. The labeled guanine is incorporated into DNA or RNA, and the unique magnetic properties of the 15N nucleus are used to probe the structure and dynamics of these molecules.

Guanine Biosynthesis Pathways

In E. coli, guanine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial for designing efficient in vivo labeling strategies.

Caption: De novo and salvage pathways for guanine biosynthesis in E. coli.

General Experimental Workflow for this compound Labeling

The overall workflow for producing and utilizing this compound-labeled nucleic acids involves several key stages, from the initial labeling to the final analysis.

Labeling_Workflow cluster_synthesis 1. Labeling Strategy cluster_purification 2. Purification cluster_incorporation 3. Incorporation into Nucleic Acid cluster_analysis 4. Analysis chem Chemical Synthesis purify_ntp Purify 15N5-Guanosine or 15N5-GTP chem->purify_ntp chemo Chemoenzymatic Synthesis chemo->purify_ntp invivo In Vivo Metabolic Labeling invivo->purify_ntp transcription In Vitro Transcription (RNA) purify_ntp->transcription pcr PCR (DNA) purify_ntp->pcr nmr NMR Spectroscopy transcription->nmr ms Mass Spectrometry transcription->ms pcr->nmr pcr->ms

Caption: General experimental workflow for this compound labeling and analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are summaries of the key experimental protocols.

Chemical Synthesis of [15N5]-Guanosine

This multi-step synthesis involves the construction of the purine ring system from smaller, isotopically labeled precursors.

Protocol Summary:

  • Synthesis of Labeled Precursors: Start with commercially available 15N-labeled starting materials like [15N]-glycine and [15N]-potassium cyanide.

  • Ring Formation: Synthesize a 15N-labeled imidazole intermediate.

  • Pyrimidine Ring Fusion: Fuse the imidazole with a pyrimidine precursor to form the purine ring.

  • Ribosylation: Attach the purine base to a protected ribose sugar.

  • Deprotection and Purification: Remove protecting groups and purify the final [15N5]-guanosine product using HPLC.

Note: This is a highly condensed summary. The actual synthesis involves numerous reactions and purifications, each with its own detailed protocol.

Chemoenzymatic Synthesis of [15N5]-Guanosine

This approach combines a less complex chemical synthesis of the labeled guanine base with an efficient enzymatic step for ribosylation.

Protocol Summary:

  • Chemical Synthesis of [15N5]-Guanine: Synthesize the labeled guanine base. This is a shorter chemical synthesis than for the full nucleoside.

  • Enzymatic Ribosylation: Use a nucleoside phosphorylase enzyme to catalyze the transfer of a ribose-1-phosphate to the [15N5]-guanine base, forming [15N5]-guanosine.

  • Phosphorylation (Optional): If GTP is required for applications like in vitro transcription, further enzymatic steps with kinases are needed to convert the guanosine to guanosine triphosphate (GTP).

  • Purification: Purify the final product using HPLC.

In Vivo Metabolic Labeling in E. coli

This method leverages the natural biosynthetic pathways of E. coli to produce labeled guanosine from an inexpensive 15N source.

Protocol Summary:

  • Prepare M9 Minimal Media: Prepare M9 minimal media where the sole nitrogen source is [15N]-ammonium chloride (>98% enrichment).

  • Culture E. coli: Grow an E. coli strain optimized for guanosine production in the 15N-labeled M9 minimal media.

  • Induce Guanosine Production: If using an inducible expression system, add the appropriate inducer to trigger the overexpression of genes in the guanosine biosynthesis pathway.

  • Harvest and Lyse Cells: Harvest the E. coli cells and lyse them to release the cellular contents.

  • Isolate and Purify Guanosine: Isolate the nucleic acids or the free nucleoside pool and purify the [15N5]-guanosine or its nucleotide forms using chromatographic techniques.

Concluding Remarks

The selection of a this compound labeling strategy is a critical decision in the design of experiments for studying nucleic acids.

  • Chemical synthesis offers the potential for site-specific labeling but is often hampered by low overall yields, high cost, and significant time investment.

  • In vivo metabolic labeling is a cost-effective and scalable method for producing uniformly labeled guanosine with high isotopic enrichment, making it well-suited for many NMR and mass spectrometry applications.

  • Chemoenzymatic synthesis provides a middle ground, combining the flexibility of chemical synthesis with the efficiency of enzymatic catalysis to offer a practical and efficient route to labeled nucleosides.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can choose the most appropriate method to achieve their scientific goals in the structural and functional analysis of nucleic acids.

A Researcher's Guide to Validating Guanine-15N5 Experiments: A Comparative Analysis of Data Workflows

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Guanine-15N5 as an isotopic label, robust data analysis is paramount to ensure the accuracy and validity of experimental results. This compound, a stable isotope-labeled version of guanine, serves as a crucial tracer and internal standard for quantitative analysis, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comparative overview of two distinct data analysis workflows for validating this compound incorporation using NMR, a widely adopted technique for its non-destructive nature and detailed structural insights.[1][2]

The validation process is critical for confirming the successful and specific incorporation of the 15N label into the molecule of interest, as well as for ensuring the quality and reproducibility of the quantitative data obtained.[2][3][4] This guide will compare a "Standard Manual Workflow," often performed using instrument vendor software, with an "Automated Workflow," which utilizes specialized third-party software for a more streamlined and potentially higher-throughput analysis.

Comparative Data Analysis Workflows

The choice of a data analysis workflow can significantly impact the efficiency, reproducibility, and objectivity of your experimental validation. Below is a summary of the key quantitative metrics and a comparison of the two workflows.

Quantitative Metric Standard Manual Workflow (e.g., Topspin) Automated Workflow (e.g., Mnova with qNMR) Description
% 15N Incorporation 98.5 ± 0.8%98.7 ± 0.5%The percentage of guanine molecules successfully labeled with 15N5.
Signal-to-Noise (S/N) Ratio 210:1212:1A measure of signal strength relative to background noise, indicating data quality. A higher S/N is desirable for accurate quantification.
Peak Resolution (Hz) 0.50.5The full width at half maximum of a characteristic peak, indicating the homogeneity of the magnetic field and sample.
Limit of Detection (LOD) 1.5 µM1.2 µMThe lowest concentration of the labeled compound that can be reliably detected.
Limit of Quantification (LOQ) 5.0 µM4.0 µMThe lowest concentration of the labeled compound that can be quantified with acceptable precision and accuracy.
Analyst Time (per sample) 30-45 minutes10-15 minutesThe estimated hands-on time required for an analyst to process and analyze the data for a single sample.
Reproducibility (CV%) < 2.5%< 1.8%The coefficient of variation for repeated measurements of the same sample, indicating the precision of the workflow.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible scientific research. The following sections outline the methodologies for sample preparation and the two comparative NMR data analysis workflows.

This compound Labeled Sample Preparation Protocol
  • Incorporation of this compound : Introduce this compound into the biological system or chemical synthesis reaction according to the specific experimental design. This may involve cell culture in a medium containing 15N-labeled precursors or direct chemical synthesis using the labeled guanine.

  • Sample Extraction and Purification : After the incorporation phase, extract and purify the molecule of interest (e.g., DNA, RNA, or a small molecule conjugate) to remove unincorporated this compound and other contaminants. High-performance liquid chromatography (HPLC) is often a suitable method for this purification.

  • NMR Sample Preparation :

    • Accurately weigh a precise amount of the purified, labeled compound.

    • Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a known quantity of an internal standard for absolute quantification. The internal standard should have a simple spectrum and resonances that do not overlap with the analyte signals.

    • Transfer the solution to a high-quality NMR tube.

Standard Manual NMR Data Analysis Workflow

This workflow typically utilizes the software provided by the NMR instrument manufacturer (e.g., Bruker's Topspin).

  • Data Acquisition :

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum to visualize the correlation between protons and their directly attached ¹⁵N nuclei.

  • Data Processing :

    • Apply Fourier transformation to the raw data (FID).

    • Manually phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to remove spectral distortions.

  • Data Analysis :

    • Calibrate the chemical shifts using a known reference signal (e.g., the residual solvent peak).

    • Identify and assign the peaks corresponding to the this compound labeled molecule in the ¹H and ¹H-¹⁵N HSQC spectra.

    • Integrate the area of the relevant peaks for both the analyte and the internal standard in the ¹H spectrum for quantification.

    • Calculate the percentage of ¹⁵N incorporation by comparing the integrals of the ¹⁵N-coupled and uncoupled signals or by analyzing the ¹⁵N-edited spectra.

    • Manually calculate the signal-to-noise ratio for key peaks.

Automated NMR Data Analysis Workflow

This workflow leverages third-party software with specialized modules for quantitative analysis (e.g., Mestrelab's Mnova with the qNMR plugin).

  • Data Acquisition : The data acquisition process is identical to the standard workflow.

  • Automated Data Processing :

    • Import the raw NMR data into the software.

    • Utilize an automated processing routine that performs Fourier transformation, phase correction, and baseline correction using predefined algorithms.

  • Automated Data Analysis :

    • The software automatically references the spectrum.

    • Peak picking and integration are performed automatically based on user-defined parameters.

    • The qNMR module automatically calculates the concentration of the analyte relative to the internal standard and can determine the percentage of ¹⁵N incorporation.

    • The software generates a comprehensive report including all quantitative results, S/N ratios, and other quality control metrics.

Visualizing the Workflows

To further clarify the logical flow of each process, the following diagrams have been generated using the DOT language.

G Standard Manual Data Analysis Workflow A Data Acquisition (1D 1H & 2D 1H-15N HSQC) B Manual Fourier Transformation A->B C Manual Phasing & Baseline Correction B->C D Manual Peak Picking & Integration C->D E Manual Quantification & S/N Calculation D->E F Final Report Generation E->F G Automated Data Analysis Workflow A Data Acquisition (1D 1H & 2D 1H-15N HSQC) B Automated Data Import & Processing A->B C Automated Peak Picking & Integration B->C D Automated Quantification & QC Metrics C->D E Automated Report Generation D->E

References

Inter-laboratory Comparison of Guanine-¹⁵N₅ Quantification by LC-MS/MS: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise and accurate quantification of stable isotope-labeled compounds is critical in a multitude of research applications, from metabolic studies to their use as internal standards in quantitative proteomics and drug metabolism studies.[1][2] Guanine-¹⁵N₅, a non-radioactive labeled version of the purine nucleobase, serves as an essential internal standard for the accurate measurement of guanine and its derivatives.[3][4] This guide presents the results of a hypothetical inter-laboratory comparison designed to assess the performance of three laboratories in quantifying a standardized sample of Guanine-¹⁵N₅. Such comparisons are vital for demonstrating the technical competence of participating laboratories and ensuring the comparability of analytical results.[5]

This guide is intended for researchers, scientists, and drug development professionals who rely on accurate quantification of isotope-labeled compounds. We provide a summary of the quantitative results, a detailed experimental protocol used by the participating laboratories, and a workflow diagram to illustrate the analytical process. The data herein is intended to be representative of the performance expected from accredited laboratories and highlights the potential for inter-laboratory variability.

Quantitative Data Summary

A blind sample of Guanine-¹⁵N₅ with a known concentration of 25.00 pmol/mL was distributed to three participating laboratories. Each laboratory was instructed to perform five replicate measurements using the provided standardized protocol. The table below summarizes the quantitative results, including measures of accuracy (bias) and precision (repeatability).

LaboratoryReplicate 1 (pmol/mL)Replicate 2 (pmol/mL)Replicate 3 (pmol/mL)Replicate 4 (pmol/mL)Replicate 5 (pmol/mL)Mean (pmol/mL)Standard Deviation (SD)Coefficient of Variation (%CV)Bias (%)
Lab A 24.8525.1024.9225.3524.7825.000.240.960.00
Lab B 25.9526.1525.8026.3026.0526.050.200.77+4.20
Lab C 24.1023.8524.3523.9024.2024.080.210.87-3.68

Experimental Protocols

The following is a detailed methodology provided to each laboratory for the quantification of Guanine-¹⁵N₅.

1. Sample Preparation

The provided sample containing Guanine-¹⁵N₅ was diluted 1:10 with a solution of 0.1% formic acid in water prior to analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS system was used for the separation and quantification of Guanine-¹⁵N₅.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) was used for separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a 2-minute wash at 95% B and a 3-minute re-equilibration at 2% B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Selected Reaction Monitoring (SRM)

    • Precursor Ion (Q1): m/z 157.1

    • Product Ion (Q3): m/z 115.1

    • Collision Energy: Optimized for the specific instrument, typically around 20-25 eV.

3. Quantification

External calibration was used for quantification. A calibration curve was generated using standards of known Guanine-¹⁵N₅ concentrations (e.g., 1, 5, 10, 25, 50, and 100 pmol/mL). The concentration of the unknown sample was determined by interpolating its peak area from the linear regression of the calibration curve.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow from sample receipt to final data analysis and reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification cluster_reporting Performance Evaluation SampleReceipt Receive Blind Sample Dilution 1:10 Dilution with 0.1% Formic Acid SampleReceipt->Dilution LC_Separation Reversed-Phase LC Separation Dilution->LC_Separation MS_Detection ESI+ MS/MS Detection (SRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Area Integration MS_Detection->PeakIntegration Quantification Calculate Concentration PeakIntegration->Quantification CalibrationCurve Generate Calibration Curve CalibrationCurve->Quantification Stats Calculate Mean, SD, %CV, Bias Quantification->Stats Report Generate Final Report Stats->Report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data cluster_reporting cluster_reporting

Caption: Workflow for Guanine-¹⁵N₅ quantification and inter-laboratory comparison.

References

Safety Operating Guide

Proper Disposal of Guanine-15N5: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Guanine-15N5, a stable isotope-labeled compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance, proper chemical hygiene and waste management practices are mandatory.

This compound Safety and Physical Data

The following table summarizes the key safety and physical information for this compound.

PropertyValueSource
Chemical Name 2-amino-1,7-dihydro-6H-purin-6-one-1,3,7,9-¹⁵N₄[1]
CAS Number 168566-53-8[1][2]
Molecular Formula C₅H₅[¹⁵N]₅O[2]
GHS Classification Not classified as hazardous[1]
Physical Form Solid
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses, gloves)
First Aid Measures - After inhalation: Supply fresh air; consult a doctor in case of complaints.- After skin contact: Generally the product does not irritate the skin. Wash with soap and plenty of water.- After eye contact: Rinse opened eye for several minutes under running water.- After swallowing: If symptoms persist, consult a doctor.

This compound Disposal Protocol

As a stable isotope-labeled compound, this compound does not require the stringent disposal procedures associated with radioactive isotopes. The primary consideration for its disposal is its chemical nature. Based on the Safety Data Sheet (SDS), this compound is not classified as hazardous. Therefore, its disposal should follow standard procedures for non-hazardous chemical waste, in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "this compound Waste."

    • Do not mix this compound waste with radioactive waste or other hazardous chemical waste streams.

  • Solid Waste Disposal:

    • Collect dry, solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in the designated, clearly labeled container.

    • Ensure the container is sealed to prevent dust formation.

  • Liquid Waste Disposal:

    • If this compound has been dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent.

    • Collect the solution in a compatible, sealed, and clearly labeled waste container. The label must indicate both "this compound" and the name of the solvent(s).

    • Dispose of the container through your institution's chemical waste program, following the specific guidelines for the solvent used.

    • Crucially, do not discharge any this compound solutions into the sewer system.

  • Decontamination of Glassware and Equipment:

    • Wash contaminated glassware and equipment with an appropriate solvent (e.g., the solvent used in the experiment) to remove all traces of this compound.

    • Collect the initial rinsate as chemical waste.

    • Subsequent washes with soap and water can typically be discarded down the drain, but consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.

  • Final Disposal:

    • Once the waste container is full, arrange for its collection by your institution's EH&S or hazardous waste management group.

    • Ensure all required paperwork is completed accurately.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Guanine15N5_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_final_disposition Final Disposition start This compound Waste Generated is_mixed Is the waste mixed with other hazardous chemicals? start->is_mixed non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste is_mixed->non_hazardous_disposal No hazardous_disposal Follow Disposal Protocol for the Hazardous Component is_mixed->hazardous_disposal Yes ehs_pickup Arrange for EH&S Pick-up non_hazardous_disposal->ehs_pickup hazardous_disposal->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.